molecular formula C10H15ClN2O B1465025 3-(Piperidin-3-yloxy)pyridine hydrochloride CAS No. 1220034-50-3

3-(Piperidin-3-yloxy)pyridine hydrochloride

Cat. No.: B1465025
CAS No.: 1220034-50-3
M. Wt: 214.69 g/mol
InChI Key: YSEHHDOHXVITFI-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yloxy)pyridine hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-piperidin-3-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEHHDOHXVITFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-50-3
Record name Pyridine, 3-(3-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Piperidin-3-yloxy)pyridine Hydrochloride: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The piperidine and pyridine rings represent two such "privileged scaffolds," appearing in a vast array of clinically approved drugs and bioactive molecules.[1] The piperidine moiety, a saturated heterocycle, offers a three-dimensional architecture that can effectively probe the binding pockets of biological targets, often enhancing metabolic stability and modulating physicochemical properties like solubility and lipophilicity.[1] Concurrently, the aromatic pyridine ring is a versatile hydrogen bond acceptor and can engage in various non-covalent interactions, contributing to target affinity and specificity.[2]

This guide focuses on the hydrochloride salt of 3-(Piperidin-3-yloxy)pyridine, a molecule that exemplifies the fusion of these two critical moieties through an ether linkage. While specific public data on this exact compound is limited, its structural architecture places it within a class of compounds with significant therapeutic potential. This document will, therefore, provide a comprehensive technical overview based on established principles for this chemical class, covering its synthesis, physicochemical properties, potential mechanisms of action, and applications in drug discovery. We will also present detailed, representative experimental protocols to empower researchers in their exploration of similar chemical entities.

Physicochemical and Structural Characteristics

The hydrochloride salt of 3-(Piperidin-3-yloxy)pyridine is anticipated to be a crystalline solid with enhanced aqueous solubility compared to its freebase form, a common strategy to improve the bioavailability of amine-containing drug candidates.[3] A summary of its predicted and key physicochemical properties is presented below.

PropertyPredicted/Typical ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₅ClN₂ODefines the elemental composition and molecular weight.
Molecular Weight 214.69 g/mol Influences diffusion rates and membrane permeability.
Appearance White to off-white crystalline solidBasic physical characterization.
Solubility Soluble in water and polar organic solventsCrucial for formulation and in vitro assay development.
pKa (Predicted) Piperidine N: ~9-10; Pyridine N: ~5Governs the ionization state at physiological pH, impacting receptor interaction and cell penetration.
LogP (Predicted) ~1.5-2.5A measure of lipophilicity, affecting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Synthesis and Purification

The synthesis of 3-(Piperidin-3-yloxy)pyridine hydrochloride can be approached through several established synthetic routes. A common and effective method is the Williamson ether synthesis, which involves the coupling of a nucleophilic alkoxide with an electrophilic halide.

Proposed Synthetic Pathway

A plausible synthetic route begins with commercially available 3-hydroxypyridine and a protected form of 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine. The protection of the piperidine nitrogen is crucial to prevent side reactions.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A 3-Hydroxypyridine C N-Boc-3-(pyridin-3-yloxy)piperidine A->C NaH, DMF B N-Boc-3-hydroxypyridine B->C D 3-(Pyridin-3-yloxy)piperidine (Free Base) C->D TFA or HCl in Dioxane E This compound D->E HCl in Ether/Methanol

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 3-(pyridin-3-yloxy)piperidine-1-carboxylate

  • To a solution of N-Boc-3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of 3-bromopyridine (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified tert-butyl 3-(pyridin-3-yloxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of methanol.

  • Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Potential Mechanism of Action and Biological Significance

While the specific biological targets of this compound are not publicly documented, the structural motif is present in compounds with a wide range of activities. Notably, similar structures containing a piperidinyl-ether linkage to an aromatic system have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1).[4]

LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] The overexpression of LSD1 has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[4]

Hypothetical Mechanism of Action as an LSD1 Inhibitor

LSD1_Inhibition cluster_pathway Epigenetic Regulation by LSD1 cluster_inhibition Inhibition by 3-(Piperidin-3-yloxy)pyridine H3K4me2 Methylated Histone H3K4 (Active Chromatin) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate Binding H3K4 Unmethylated Histone H3K4 (Repressed Chromatin) LSD1->H3K4 Demethylation Gene_Repression Gene Expression Repression H3K4->Gene_Repression Leads to Inhibitor 3-(Piperidin-3-yloxy)pyridine Inhibitor->LSD1 Competitive Binding to Active Site

Caption: Postulated mechanism of action via competitive inhibition of the LSD1 enzyme.

The protonated piperidine nitrogen of this compound could mimic the positively charged lysine side chain of the histone substrate, allowing it to bind within the active site of LSD1. The pyridine ring could then form additional interactions, such as hydrogen bonds or pi-stacking, with residues in the binding pocket, leading to competitive inhibition of the enzyme.[4] This would prevent the demethylation of H3K4, maintaining an active chromatin state and potentially inhibiting the proliferation of cancer cells.[4]

Analytical Characterization

The structural confirmation and purity assessment of this compound would be conducted using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, with characteristic shifts for the protons and carbons of the piperidine and pyridine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the compound, typically using a reversed-phase column with a mobile phase of water and acetonitrile containing a small amount of an acid like formic acid or trifluoroacetic acid.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic absorption bands for the C-O-C ether linkage, N-H bonds of the piperidinium salt, and C=N and C=C bonds of the pyridine ring.

Applications in Drug Discovery and Development

The 3-(Piperidin-3-yloxy)pyridine scaffold serves as a valuable starting point for the development of novel therapeutic agents. Its utility spans several key areas of drug discovery:

  • Fragment-Based Drug Discovery (FBDD): The individual piperidine and pyridine moieties can be considered as fragments that can be elaborated upon to optimize binding to a target of interest.

  • Lead Optimization: Derivatives of this core structure can be synthesized to systematically probe the structure-activity relationship (SAR), fine-tuning properties such as potency, selectivity, and ADME profiles.[6]

  • Chemical Probe Development: A well-characterized molecule with this scaffold could serve as a chemical probe to investigate the biological function of its target protein in cellular and in vivo models.

Conclusion

This compound represents a compelling molecular architecture that strategically combines the advantageous properties of the piperidine and pyridine heterocycles. While detailed information on this specific molecule is not widely available, its structural class is of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors for oncology and other therapeutic areas. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize this and related compounds. Further investigation into the biological activities of this scaffold is warranted and holds the potential to yield novel and effective therapeutic agents.

References

  • Sigma-Aldrich. 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride. Accessed January 20, 2026.
  • ChemScene. 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride. Accessed January 20, 2026.
  • BLDpharm. 1185313-15-8|3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride. Accessed January 20, 2026.
  • CymitQuimica. 3-(Piperidin-4-yl)pyridine dihydrochloride. Accessed January 20, 2026.
  • Smolecule. (R)-3-(Piperidin-2-YL)pyridine. Accessed January 20, 2026.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. 2023.
  • PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Accessed January 20, 2026.
  • ResearchGate. A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Accessed January 20, 2026.
  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. 2024.
  • ResearchGate. (PDF)
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Accessed January 20, 2026.
  • Smolecule. 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride. Accessed January 20, 2026.
  • INIS-IAEA. Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. Accessed January 20, 2026.
  • National Institutes of Health.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Accessed January 20, 2026.
  • Der Pharma Chemica.
  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Accessed January 20, 2026.
  • National Institutes of Health. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Accessed January 20, 2026.
  • ResearchGate. (PDF)
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Accessed January 20, 2026.
  • ChemicalBook. 6091-44-7(Piperidine hydrochloride) Product Description. Accessed January 20, 2026.

Sources

An In-Depth Technical Guide to 3-(Piperidin-3-yloxy)pyridine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(Piperidin-3-yloxy)pyridine hydrochloride, a heterocyclic compound of interest in modern drug discovery. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a flexible piperidine ring linked via an ether to a pyridine core—are present in numerous bioactive agents. This document, therefore, serves as a prospective guide for researchers, scientists, and drug development professionals. It outlines a strategic approach to the synthesis, characterization, and evaluation of this compound, drawing upon established principles and data from closely related analogues.

Introduction: The Scientific Rationale

The confluence of a piperidine and a pyridine ring within a single molecule offers a compelling starting point for medicinal chemistry. Piperidine is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The pyridine ring, an isostere of benzene, provides a key aromatic system that can engage in various receptor interactions and is a cornerstone of many FDA-approved drugs. The ether linkage offers a balance of stability and conformational flexibility, allowing the two ring systems to adopt optimal orientations for binding to biological targets.

Given the activities of structurally similar compounds, this compound is a prime candidate for investigation in two principal therapeutic areas: neuroscience, specifically as a ligand for nicotinic acetylcholine receptors (nAChRs), and oncology, as a potential inhibitor of epigenetic targets like Lysine-Specific Demethylase 1 (LSD1). This guide will explore the scientific basis for these hypotheses and provide a practical framework for testing them.

Proposed Synthesis and Characterization

The synthesis of this compound can be logically approached via a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[2][3][4] This involves the reaction of an alkoxide with an alkyl halide. Two primary retrosynthetic pathways are considered here, with the key challenge being the management of the reactive secondary amine of the piperidine moiety.

Retrosynthetic Analysis and Proposed Pathway

The most efficient proposed synthesis involves the coupling of a protected 3-hydroxypiperidine with a halogenated pyridine, followed by deprotection and salt formation. This strategy prevents undesired N-alkylation of the piperidine ring.

Synthetic_Pathway Target 3-(Piperidin-3-yloxy)pyridine Hydrochloride Freebase 3-(Piperidin-3-yloxy)pyridine Freebase->Target HCl in Ether Protected_Ether tert-Butyl 3-(pyridin-3-yloxy) piperidine-1-carboxylate Protected_Ether->Freebase Trifluoroacetic Acid (TFA) or HCl Boc_Piperidinol tert-Butyl 3-hydroxypiperidine-1-carboxylate Boc_Piperidinol->Protected_Ether Williamson Ether Synthesis (e.g., NaH, DMF) Pyridine_Halide 3-Bromopyridine Pyridine_Halide->Protected_Ether Williamson Ether Synthesis (e.g., NaH, DMF)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Formation of the Alkoxide and Williamson Ether Synthesis

  • To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert nitrogen atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the alkoxide.

  • Add a solution of 3-bromopyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-(pyridin-3-yloxy)piperidine-1-carboxylate.

Step 2: Deprotection of the Piperidine Nitrogen

  • Dissolve the purified protected ether (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with 1M NaOH.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free base, 3-(Piperidin-3-yloxy)pyridine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the free base in a minimal amount of anhydrous diethyl ether or methanol.

  • Add a solution of hydrochloric acid in diethyl ether (1.1 eq, 2M) dropwise while stirring.

  • A precipitate should form. If not, the solution can be cooled or a non-polar co-solvent like hexane can be added to induce precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural confirmationPeaks corresponding to the pyridine and piperidine rings, with chemical shifts influenced by the ether linkage and protonation state.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the free base [M+H]⁺.
FT-IR Spectroscopy Functional group identificationCharacteristic peaks for C-O-C (ether), C=N (pyridine), and N-H (ammonium salt) bonds.
HPLC Purity assessmentA single major peak indicating the purity of the final compound.
Melting Point Physical property characterizationA sharp melting point range, indicative of a pure crystalline solid.

Prospective Biological Evaluation

Based on its structural features, this compound warrants investigation for its activity at nAChRs and as an LSD1 inhibitor. The following sections outline the rationale and experimental protocols for this evaluation.

Potential as a Nicotinic Acetylcholine Receptor (nAChR) Ligand

Scientific Rationale: The 3-pyridyl ether moiety is a known pharmacophore for nAChR ligands. The piperidine ring can interact with subsidiary binding pockets and modulate the compound's affinity and selectivity for different nAChR subtypes. Depending on the substitution pattern, such compounds can act as agonists or antagonists, making them relevant for neurological conditions like Alzheimer's disease, Parkinson's disease, and depression.[5]

nAChR_Pathway Ligand 3-(Piperidin-3-yloxy)pyridine nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Receptor Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx) nAChR->Ion_Channel Induces Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Signaling Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Signaling

Caption: Simplified signaling pathway for nAChR activation.

Experimental Protocol: Radioligand Binding Assay [6][7][8]

This assay measures the ability of the test compound to displace a known radiolabeled ligand from nAChRs.

  • Preparation of Receptor Membranes: Use cell membranes from a cell line stably expressing the desired human nAChR subtype (e.g., α4β2 or α7 in HEK-293 cells).

  • Assay Setup (96-well plate):

    • Total Binding: Receptor membranes + Radioligand (e.g., [³H]-Epibatidine).

    • Non-specific Binding: Receptor membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., nicotine).

    • Competitive Binding: Receptor membranes + Radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Potential as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Scientific Rationale: Compounds containing a (piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent inhibitors of LSD1.[9][10] LSD1 is an enzyme that removes methyl groups from histones, playing a key role in regulating gene expression. Its overexpression is linked to various cancers, making it a promising therapeutic target. The nitrogen atom in the piperidine ring is often crucial for interacting with the FAD cofactor in the LSD1 active site.

LSD1_Inhibition LSD1 LSD1 Enzyme Product Demethylated Histone H3K4 + H₂O₂ + Formaldehyde LSD1->Product Catalyzes Demethylation Substrate Methylated Histone H3K4 Substrate->LSD1 Binds to Active Site Inhibitor 3-(Piperidin-3-yloxy)pyridine Inhibitor->LSD1 Blocks Active Site Gene_Expression Altered Gene Expression (Tumor Suppression) Product->Gene_Expression

Caption: Mechanism of LSD1 inhibition.

Experimental Protocol: LSD1 Inhibitor Screening Assay [1][11][12][13][14]

This is a fluorescence-based assay that detects the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

  • Reagents: LSD1 enzyme, a suitable peptide substrate (e.g., H3K4me2), Horseradish Peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).

  • Assay Setup (96-well plate):

    • 100% Activity Control: Assay Buffer + LSD1 + HRP + Fluorescent Probe + Substrate.

    • Background Control: Assay Buffer + LSD1 + HRP + Fluorescent Probe (no substrate).

    • Inhibitor Wells: Assay Buffer + LSD1 + HRP + Fluorescent Probe + Substrate + varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-540 nm and emission at 585-595 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities. A standard panel of in vitro assays should be conducted to evaluate the drug-like potential of this compound.[9][15][16][17][18]

ADME_Workflow Start Synthesized Compound Solubility Kinetic & Thermodynamic Solubility Start->Solubility Permeability PAMPA / Caco-2 Permeability Start->Permeability Metabolic_Stability Microsomal & Hepatocyte Stability Start->Metabolic_Stability CYP_Inhibition Cytochrome P450 Inhibition Start->CYP_Inhibition Plasma_Binding Plasma Protein Binding Start->Plasma_Binding Cytotoxicity HepG2 / Cell Line Cytotoxicity Start->Cytotoxicity Decision Go / No-Go Decision for In Vivo Studies Solubility->Decision Permeability->Decision Metabolic_Stability->Decision CYP_Inhibition->Decision Plasma_Binding->Decision Cytotoxicity->Decision

Sources

An In-depth Technical Guide to 3-(Piperidin-3-yloxy)pyridine Hydrochloride and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Piperidin-Yloxy-Pyridine Scaffold

The piperidine and pyridine ring systems are foundational scaffolds in medicinal chemistry, present in a vast array of clinically approved drugs and bioactive molecules.[][2][3][4] The strategic combination of these two heterocycles through an ether linkage, as seen in the 3-(piperidin-3-yloxy)pyridine core, creates a versatile pharmacophore with significant potential in drug discovery. This guide provides a comprehensive technical overview of 3-(piperidin-3-yloxy)pyridine hydrochloride and its analogs, focusing on their synthesis, chemical properties, and burgeoning applications, particularly in the development of novel therapeutics. While a specific CAS number for this compound is not readily found in public databases, this document will address the broader class of compounds and utilize data from closely related analogs to provide a thorough understanding of this important chemical entity.

Chemical and Physical Properties

The physicochemical properties of this compound are dictated by the interplay of the basic piperidine nitrogen, the weakly basic pyridine nitrogen, and the ether linkage. The hydrochloride salt form is employed to enhance aqueous solubility and stability, a common strategy in pharmaceutical development.

Table 1: Physicochemical Properties of Representative Piperidin-Yloxy-Pyridine Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride1779126-53-2C₁₁H₁₇ClN₂O228.72Solid, Purity: ≥95%[5][6][7]
3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride1185313-15-8C₁₀H₁₄ClN₃O₃259.69Solid, Purity: ≥97%[8]
3-(Piperidin-4-yl)pyridine dihydrochloride301222-60-6C₁₀H₁₅Cl₂N₂235.15Solid, Purity: 98%[9]

Synthesis and Manufacturing

The synthesis of 3-(piperidin-3-yloxy)pyridine derivatives typically involves a convergent approach, bringing together a suitably functionalized pyridine and piperidine fragment. A common and effective strategy is the Williamson ether synthesis.

General Synthetic Workflow

The logical flow for the synthesis of the 3-(piperidin-3-yloxy)pyridine scaffold is outlined below. This process highlights the key transformations from commercially available starting materials to the final compound.

G cluster_0 Pyridine Moiety Preparation cluster_1 Piperidine Moiety Preparation cluster_2 Coupling and Final Product Formation start_pyridine 3-Hydroxypyridine activated_pyridine Activated Pyridine Derivative (e.g., 3-halopyridine) start_pyridine->activated_pyridine Halogenation coupled_product N-Protected 3-(Piperidin-3-yloxy)pyridine activated_pyridine->coupled_product start_piperidine 3-Hydroxypiperidine (with N-protection) alkoxide Piperidine Alkoxide start_piperidine->alkoxide Deprotonation (e.g., NaH) alkoxide->coupled_product Williamson Ether Synthesis deprotection Deprotection coupled_product->deprotection final_product 3-(Piperidin-3-yloxy)pyridine deprotection->final_product hcl_salt 3-(Piperidin-3-yloxy)pyridine hydrochloride final_product->hcl_salt HCl treatment

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: N-Protection of 3-Hydroxypiperidine

  • Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane.

  • Add a base (e.g., triethylamine) followed by a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to yield the N-protected 3-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

  • To a solution of N-protected 3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0°C to form the alkoxide.

  • Add the desired halopyridine (e.g., 3-bromopyridine).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the N-protected 3-(piperidin-3-yloxy)pyridine.

Step 3: Deprotection and Salt Formation

  • Dissolve the N-protected product in a suitable solvent (e.g., dioxane or methanol).

  • Add a strong acid, such as hydrochloric acid, to cleave the protecting group.

  • Stir at room temperature until the reaction is complete.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The final product can be purified by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(piperidin-3-yloxy)pyridine scaffold is of significant interest in medicinal chemistry due to its presence in molecules targeting a range of biological entities. Its structural features allow for interactions with various receptors and enzymes.

  • CNS Disorders: Derivatives of piperidine and pyridine are known to interact with central nervous system targets. The 3-(piperidin-3-yloxy)pyridine core can be found in compounds being investigated for their potential in treating neurological and psychiatric conditions.[10]

  • Enzyme Inhibition: The scaffold can be elaborated to design potent and selective enzyme inhibitors. For example, related structures have been investigated as inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer.[11]

  • Antimicrobial Agents: Pyridine derivatives have a long history of use as antimicrobial agents.[12] The incorporation of a piperidine moiety can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

Signaling Pathway Context

The versatility of the 3-(piperidin-3-yloxy)pyridine scaffold allows for its incorporation into inhibitors targeting key signaling pathways implicated in disease, such as the RAS-ERK and PI3K-AKT pathways, which are often dysregulated in cancer.

G cluster_pathway Simplified Cell Signaling Pathway cluster_inhibitor Potential Point of Intervention RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3-(Piperidin-3-yloxy)pyridine -based Inhibitor SHP2 SHP2 Inhibitor->SHP2 Inhibition SHP2->RTK Activation

Caption: Potential role of 3-(piperidin-3-yloxy)pyridine derivatives as inhibitors in cell signaling.

Analytical and Quality Control

Ensuring the purity and identity of this compound is crucial for its application in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of piperidine and pyridine derivatives.[13][14] A reverse-phase C18 column is commonly used with a gradient elution of water and acetonitrile containing an acid modifier like trifluoroacetic acid.[15]

Table 2: Typical HPLC Method Parameters

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase B0.1% Trifluoroacetic acid in Acetonitrile
Flow Rate1.0 mL/min
Column Temperature30°C
DetectionUV at 210 nm and 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are used to verify the connectivity of the atoms and the overall structure of the molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its analogs. Based on data for similar compounds like pyridine hydrochloride, it should be considered harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[16][17] It is also likely to be hygroscopic.[16][17] Always consult the specific Safety Data Sheet (SDS) for the compound being used.[18]

General Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Store in a tightly closed container in a dry and cool place.

Conclusion

The 3-(piperidin-3-yloxy)pyridine scaffold represents a valuable and versatile building block in modern drug discovery. Its synthesis is achievable through established chemical transformations, and its unique structural and electronic properties make it an attractive core for the development of novel therapeutics targeting a wide range of diseases. This guide provides a foundational understanding of the synthesis, properties, and applications of this important class of compounds, empowering researchers to further explore their potential in medicinal chemistry.

References

  • 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride (1 x 1 g). Alchimica. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ACS Omega. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

  • 3-(Piperidin-3-yl)pyridine. MySkinRecipes. [Link]

  • Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]

  • Pyridine and piperidine alkaloids. University of Bath's research portal. [Link]

  • A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

Sources

An In-Depth Technical Guide to the Research Applications of 3-(Piperidin-3-yloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel molecular entities with significant therapeutic potential. The compound 3-(Piperidin-3-yloxy)pyridine hydrochloride represents a compelling example of such a design strategy, integrating the structurally robust and biologically active piperidine and pyridine rings. The piperidine moiety is a cornerstone of numerous FDA-approved drugs, valued for its ability to modulate pharmacokinetic properties and engage in critical binding interactions with a variety of biological targets.[1] Similarly, the pyridine ring is a ubiquitous feature in medicinal chemistry, contributing to the electronic and solubility characteristics of a molecule, and is found in a wide array of therapeutic agents.[2][3] This guide provides a comprehensive exploration of the potential research applications of this compound, drawing upon data from structurally related compounds and the broader pharmacological context of its constituent scaffolds to illuminate promising avenues for investigation.

Core Molecular Attributes and Synthetic Strategy

The fundamental structure of this compound combines a piperidine ring linked via an ether oxygen to the 3-position of a pyridine ring. This arrangement offers a unique three-dimensional architecture and electronic distribution, making it an intriguing candidate for interaction with various biological targets.

Physicochemical Properties (Predicted)
PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₅ClN₂OProvides the elemental composition.
Molecular Weight 214.69 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA) 42.36 ŲSuggests good potential for cell membrane permeability and oral absorption.
Predicted LogP 1.5 - 2.5Indicates a balance between hydrophilicity and lipophilicity, crucial for solubility and membrane transport.
Hydrogen Bond Donors 1 (from piperidine NH)Offers a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (from pyridine N and ether O)Provides additional sites for hydrogen bonding with biological targets.

Note: These values are estimations based on the chemical structure and may vary slightly from experimentally determined values.

Synthetic Accessibility: A Plausible Route

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established chemical principles. A common approach involves the Williamson ether synthesis, a robust method for forming ether linkages.

A potential synthetic pathway could involve the reaction of 3-hydroxypyridine with a suitably protected 3-halopiperidine, followed by deprotection and salt formation with hydrochloric acid. Another viable strategy could be the reduction of 3-hydroxypyridine to 3-hydroxypiperidine, followed by etherification with a 3-halopyridine derivative.[4] The synthesis of various substituted pyridines and piperidines is well-documented, providing a strong foundation for the production of this target molecule.[5][6][7][8][9][10]

Potential Therapeutic Applications: Extrapolating from a Privileged Scaffold

The true potential of this compound lies in the diverse biological activities associated with its core components. By examining the established pharmacology of structurally similar molecules, we can identify high-probability research avenues.

Oncology: A Primary Focus Area

The pyridine and piperidine scaffolds are frequently found in anticancer agents.[11][12] A particularly strong rationale for investigating this compound in oncology stems from research on a closely related positional isomer.

A seminal study identified compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).[13][14] LSD1 is a key epigenetic regulator, and its overexpression is implicated in the progression of various cancers. The reported inhibitors demonstrated high potency with Ki values as low as 29 nM and exhibited significant anti-proliferative effects in leukemia and solid tumor cell lines, with EC50 values as low as 280 nM.[13][14]

The mechanism of these inhibitors is competitive against the dimethylated H3K4 substrate of LSD1.[13][14] Given the structural similarity, it is highly plausible that this compound could also exhibit LSD1 inhibitory activity. The substitution pattern on the piperidine ring is known to be a critical determinant of activity and selectivity for piperidine-containing drugs. Therefore, evaluating the 3-yloxy isomer is a logical and compelling next step in this line of research.

Many pyridine derivatives have been shown to exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[15] This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The this compound scaffold presents a novel framework for the design of tubulin polymerization inhibitors.

Central Nervous System (CNS) Disorders

The piperidine ring is a well-known privileged scaffold for CNS-active compounds due to its ability to cross the blood-brain barrier and interact with various receptors and transporters.

Pyridine-containing compounds have been extensively studied as modulators of nicotinic acetylcholine receptors (nAChRs).[15][16][17][18] These ligand-gated ion channels are implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The specific substitution pattern on the pyridine and piperidine rings of this compound could confer selective affinity for different nAChR subtypes, making it a valuable tool for probing the function of these receptors and a potential starting point for the development of novel CNS therapeutics.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the therapeutic potential of this compound, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for such an evaluation.

In Vitro Anticancer Activity Assessment

This colorimetric assay is a fundamental first step in evaluating the cytotoxic potential of a compound against cancer cell lines.[13][19][20]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action Studies

Based on the activity of its positional isomer, evaluating the LSD1 inhibitory potential of this compound is a high-priority experiment.[1][14][21][22][23]

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human LSD1 enzyme, horseradish peroxidase (HRP), a fluorometric or colorimetric substrate, and the H3K4me2 peptide substrate.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, LSD1 enzyme, HRP, and the fluorometric/colorimetric substrate to each well. Then, add serial dilutions of this compound or a known LSD1 inhibitor (positive control).

  • Reaction Initiation: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to all wells except the background controls.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Signal Detection: Measure the fluorescence (e.g., excitation at 530-540 nm and emission at 585-595 nm) or absorbance (e.g., at 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LSD1 inhibition for each concentration of the test compound and determine the IC50 value.

This assay directly measures the effect of the compound on the assembly of microtubules.[2][11][24][25]

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a polymerization buffer containing GTP.

  • Reaction Setup: In a 96-well plate, add the tubulin solution and a fluorescent reporter that binds to polymerized tubulin.

  • Compound Addition: Add serial dilutions of this compound, a known tubulin polymerization inhibitor (e.g., colchicine), or a stabilizer (e.g., paclitaxel).

  • Polymerization Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence or absorbance (at 340 nm for turbidity) at regular intervals for 60-90 minutes.

  • Data Analysis: Plot the fluorescence/absorbance versus time to generate polymerization curves. Analyze the effect of the compound on the rate and extent of tubulin polymerization.

CNS Target Engagement

This radioligand binding assay determines the affinity of the compound for specific nAChR subtypes.[12][26]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the desired nAChR subtype (e.g., α4β2, α7).

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]epibatidine), and various concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a specified period to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding of the radioligand at each concentration of the test compound and calculate the Ki (inhibitory constant) value.

Visualization of Key Concepts

To further clarify the proposed mechanisms and experimental workflows, the following diagrams are provided.

Signaling Pathway: LSD1 Inhibition and its Downstream Effects

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 Enzyme H3K4me1 Histone H3 Lysine 4 (monomethylated) LSD1->H3K4me1 Demethylation H3K4me2 Histone H3 Lysine 4 (dimethylated) H3K4me2->LSD1 Substrate Gene_Expression Oncogene Expression H3K4me2->Gene_Expression Promotes Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth Leads to Compound 3-(Piperidin-3-yloxy)pyridine hydrochloride Compound->LSD1 Inhibits

Caption: Proposed mechanism of action for this compound as an LSD1 inhibitor.

Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Workflow start Start: Cancer Cell Lines cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding compound_treatment 2. Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation 3. Incubation (48-72 hours) compound_treatment->incubation mtt_assay 4. MTT Assay incubation->mtt_assay data_analysis 5. Data Analysis (IC50 Determination) mtt_assay->data_analysis end End: Cytotoxicity Profile data_analysis->end

Sources

An In-depth Technical Guide to the Structural Analogs of 3-(Piperidin-3-yloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analogs of 3-(piperidin-3-yloxy)pyridine hydrochloride, a versatile scaffold with significant potential in medicinal chemistry. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

The Core Moiety: Understanding 3-(Piperidin-3-yloxy)pyridine

The 3-(piperidin-3-yloxy)pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules. Its structure, featuring a flexible piperidine ring linked via an ether to a pyridine ring, provides a unique combination of properties. The piperidine moiety can influence physicochemical characteristics such as solubility and lipophilicity, while the pyridine ring often serves as a crucial interaction point with biological targets.[1] The nitrogen atoms in both rings can act as hydrogen bond acceptors or become protonated, further modulating the molecule's interaction with its target.

The hydrochloride salt form is commonly used to improve the compound's stability and aqueous solubility, which are critical for pharmaceutical development. The inherent chirality of the 3-substituted piperidine ring also introduces the potential for stereoselective interactions with biological targets, a key consideration in modern drug design.

Navigating the Landscape of Structural Analogs

The versatility of the 3-(piperidin-3-yloxy)pyridine core has led to the exploration of a wide array of structural analogs. These modifications are strategically designed to enhance potency, selectivity, and pharmacokinetic properties. We can broadly categorize these analogs based on the site of modification:

  • Piperidine Ring Modifications: Alterations to the piperidine ring are a common strategy to fine-tune the molecule's properties. This can include N-alkylation, N-acylation, or the introduction of substituents on the carbon atoms of the ring. These changes can impact the molecule's basicity, conformation, and ability to form hydrogen bonds.[1]

  • Pyridine Ring Modifications: Substitution on the pyridine ring can significantly influence the electronic properties and binding interactions of the molecule. The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen and alter its ability to engage in hydrogen bonding or pi-stacking interactions.[2]

  • Linker Modifications: While the core topic is a direct ether linkage, analogs with modified linkers, such as extended chains or different functional groups, are also of interest. These changes can alter the distance and relative orientation between the two ring systems, which can be critical for optimal target engagement.

  • Isomeric Variations: The position of the ether linkage on both the piperidine and pyridine rings can be varied to create a diverse set of isomers. For example, analogs such as 3-(piperidin-4-ylmethoxy)pyridine have been investigated as potent inhibitors of Lysine Specific Demethylase 1 (LSD1).[3]

Key Therapeutic Applications and Mechanistic Insights

Structural analogs of 3-(piperidin-3-yloxy)pyridine have shown promise in a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.

Anticancer Activity

Several analogs have demonstrated significant potential as anticancer agents. For instance, derivatives of 3-alkylpyridines have been synthesized and evaluated for their cytotoxic effects.[4] A key mechanism of action for some analogs is the inhibition of critical cellular enzymes.

A notable example is the inhibition of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression and cancer development.[3] Analogs of 3-(piperidin-4-ylmethoxy)pyridine have been shown to be potent and selective LSD1 inhibitors, with Ki values as low as 29 nM.[3] These compounds act as competitive inhibitors of the dimethylated H3K4 substrate, leading to an increase in cellular H3K4 methylation and the inhibition of cancer cell proliferation.[3]

Signaling Pathway of LSD1 Inhibition

LSD1_Inhibition cluster_0 Normal Gene Expression cluster_1 Inhibition by Analog LSD1 LSD1 H3K4me2 Histone H3 (Lys4 dimethylated) LSD1->H3K4me2 Demethylates Inhibited_LSD1 LSD1 (Inhibited) No Demethylation LSD1->Inhibited_LSD1 H3K4me1/0 Histone H3 (Lys4 mono/unmethylated) H3K4me2->H3K4me1/0 Gene Repression Gene Repression H3K4me1/0->Gene Repression Analog 3-(Piperidin-yloxy)pyridine Analog Analog->LSD1 Inhibits Maintained_H3K4me2 Histone H3 (Lys4 dimethylated) Gene Expression Gene Expression Maintained_H3K4me2->Gene Expression

Caption: Inhibition of LSD1 by a 3-(Piperidin-yloxy)pyridine analog prevents demethylation of H3K4, leading to altered gene expression.

Neurotransmitter Modulation

The piperidine and pyridine moieties are common features in compounds targeting the central nervous system (CNS).[1][5] Analogs of 3-(piperidin-2-yl)pyridine have been investigated for their potential to modulate neurotransmitter systems, suggesting applications in treating neurological disorders.[5] Some of these compounds are believed to act as nicotinic acetylcholine receptor (nAChR) agonists.[5]

Antibacterial Activity

The search for new antibiotics is a critical area of research. Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been designed and synthesized as potential antibacterial agents.[6] These compounds have shown strong activity against Gram-positive bacteria, with some exhibiting efficacy comparable to the clinically used antibiotic linezolid.[6] Molecular docking studies suggest that these compounds may exert their effect by binding to the bacterial ribosome, thereby inhibiting protein synthesis.

Synthesis and Experimental Protocols

The synthesis of 3-(piperidin-3-yloxy)pyridine analogs often involves multi-step sequences. A common approach is the Williamson ether synthesis, where a suitably protected piperidinol is reacted with a halopyridine.

General Synthetic Scheme

Illustrative Synthetic Workflow

Synthesis_Workflow Start Starting Materials Step1 Protection of Piperidinol Start->Step1 Step2 Williamson Ether Synthesis Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Optional Derivatization Step3->Step4 Final Final Analog Step4->Final

Caption: A general workflow for the synthesis of 3-(Piperidin-3-yloxy)pyridine analogs.

Detailed Protocol: Synthesis of a Generic N-Substituted Analog

This protocol provides a representative example of the synthesis of an N-substituted 3-(piperidin-3-yloxy)pyridine analog.

Step 1: Protection of 3-Hydroxypiperidine

  • Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

  • Add a nitrogen-protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine (TEA).

  • Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and drying the organic layer.

  • Purify the product by column chromatography to obtain N-Boc-3-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

  • To a solution of N-Boc-3-hydroxypiperidine in an aprotic polar solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture for a short period to allow for the formation of the alkoxide.

  • Add the desired halopyridine (e.g., 3-fluoropyridine or 3-chloropyridine).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Deprotection of the Piperidine Nitrogen

  • Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to yield the desired 3-(piperidin-3-yloxy)pyridine salt.

Step 4: N-Alkylation or N-Acylation (Optional Derivatization)

  • Dissolve the deprotected piperidine derivative in a suitable solvent.

  • Add a base (e.g., TEA or diisopropylethylamine).

  • Add the desired alkylating agent (e.g., an alkyl halide) or acylating agent (e.g., an acid chloride or anhydride).

  • Stir the reaction until completion and purify the final product.

Structure-Activity Relationship (SAR) Summary

The biological activity of 3-(piperidin-3-yloxy)pyridine analogs is highly dependent on their structural features. The following table summarizes key SAR trends observed in the literature.

Modification Site Structural Change Observed Effect on Biological Activity Reference
Piperidine Ring N-alkylation with small alkyl groupsCan improve cell permeability and oral bioavailability.[1]
Introduction of bulky N-substituentsMay decrease potency due to steric hindrance at the binding site.
Substitution on the piperidine ring carbonsCan influence conformation and introduce new interaction points.
Pyridine Ring Addition of electron-withdrawing groups (e.g., nitro)Can enhance binding affinity through specific electronic interactions.[7]
Addition of electron-donating groups (e.g., methyl)May alter the pKa of the pyridine nitrogen, affecting its role as a hydrogen bond acceptor.[8]
Isomeric position of the ether linkageMoving the linkage from the 3-position to the 2- or 4-position can drastically change the target profile.
Linker Altering the ether linker to an ester or amideCan impact metabolic stability and duration of action.[9]

Future Directions and Opportunities

The 3-(piperidin-3-yloxy)pyridine scaffold continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on:

  • Improving Selectivity: Designing analogs with higher selectivity for their intended targets to minimize off-target effects and improve the safety profile.

  • Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases, such as inflammatory disorders and viral infections.

  • Advanced Drug Delivery: Developing novel formulations and drug delivery systems to enhance the therapeutic efficacy of these compounds.

  • Chiral Synthesis: Focusing on enantioselective synthesis to isolate the more active stereoisomer, which can lead to improved potency and a better therapeutic index.[10]

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can accelerate their efforts in harnessing the full therapeutic potential of 3-(piperidin-3-yloxy)pyridine structural analogs.

References

  • 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride. (n.d.). Sigma-Aldrich.
  • (R)-3-(Piperidin-2-YL)pyridine. (2023, August 15). Smolecule.
  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (n.d.). National Institutes of Health.
  • 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride. (n.d.). ChemScene.
  • (R)-3-(Piperidin-2-yl)pyridine hydrochloride. (n.d.). ChemScene.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society.
  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. (n.d.). Chinese Chemical Letters.
  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (n.d.). National Institutes of Health.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016, January 14). PubMed.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17). Frontiers in Chemistry.
  • 3-(Piperidin-4-yl)pyridine dihydrochloride. (n.d.). CymitQuimica.
  • 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. (n.d.). PubChem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • Piperidinyl-3-(aryloxy)propanamides and propanoates. (n.d.). Google Patents.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (n.d.). MDPI.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.
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mechanism of action of 3-(Piperidin-3-yloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Mechanism of Action of 3-(Piperidin-3-yloxy)pyridine Hydrochloride

Authored by a Senior Application Scientist

Disclaimer: Direct pharmacological data for this compound is not extensively available in the public domain. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented activities of structurally analogous compounds. The primary focus will be on its potential role as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), with secondary considerations for other potential neurological targets.

Introduction: The Therapeutic Potential of Privileged Scaffolds

The molecular architecture of this compound is a composite of two "privileged scaffolds" in medicinal chemistry: the piperidine ring and the pyridine nucleus. The piperidine motif is a cornerstone in the design of central nervous system (CNS) active agents and anticancer drugs, offering a three-dimensional structure that can be finely tuned to interact with biological targets.[1] The pyridine ring, a bioisostere of a phenyl group, introduces specific electronic properties and hydrogen bonding capabilities that are crucial for molecular recognition.[2] This combination suggests that this compound is likely to exhibit significant biological activity. While its precise mechanism is yet to be fully elucidated, compelling evidence from structurally related compounds points towards the inhibition of epigenetic enzymes, specifically Lysine-Specific Demethylase 1 (LSD1), as a primary mode of action.

Primary Hypothesized Mechanism: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). The aberrant activity of LSD1 is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. A structurally related compound, 3-(piperidin-4-ylmethoxy)pyridine, has been identified as a potent inhibitor of LSD1.[3] This precedent strongly suggests that this compound may act in a similar manner.

Molecular Interaction with the LSD1 Active Site

The inhibitory action of this compound on LSD1 is likely competitive with the histone H3K4 substrate. The proposed binding mode involves the following key interactions:

  • The Piperidine Ring: The protonated nitrogen of the piperidine ring is crucial for forming a salt bridge with a key aspartate residue in the active site of LSD1. This interaction mimics the binding of the methylated lysine side chain of the natural substrate.

  • The Pyridine Nucleus: The pyridine ring likely engages in π-π stacking or hydrophobic interactions with aromatic residues, such as tyrosine and phenylalanine, within the active site.

  • The Ether Linkage: The flexible ether linkage allows the molecule to adopt an optimal conformation for binding within the catalytic pocket.

Downstream Cellular Consequences of LSD1 Inhibition

Inhibition of LSD1 by this compound would lead to a cascade of cellular events:

  • Increased Histone Methylation: The primary consequence of LSD1 inhibition is an increase in the levels of mono- and di-methylated H3K4 (H3K4me1/2), which are marks of active gene transcription.

  • Transcriptional Reprogramming: The altered histone methylation landscape leads to the reactivation of tumor suppressor genes that were silenced by LSD1-mediated demethylation.

  • Inhibition of Cell Proliferation: By restoring the expression of genes that control cell cycle progression and apoptosis, LSD1 inhibitors can selectively halt the proliferation of cancer cells.[3]

  • Induction of Apoptosis: The reactivation of pro-apoptotic genes can trigger programmed cell death in malignant cells.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 H3K4me2 H3K4me2 (Active Transcription) LSD1->H3K4me2 Demethylates TumorSuppressor Tumor Suppressor Genes LSD1->TumorSuppressor Silences H3K4me1 H3K4me1 (Inactive Transcription) H3K4me2->H3K4me1 Compound 3-(Piperidin-3-yloxy)pyridine hydrochloride Compound->LSD1 Inhibits Compound->TumorSuppressor Activates CellProliferation Cell Proliferation TumorSuppressor->CellProliferation Inhibits Apoptosis Apoptosis TumorSuppressor->Apoptosis Promotes

Caption: Hypothesized signaling pathway of LSD1 inhibition.

Experimental Validation of the LSD1 Inhibitory Mechanism

To rigorously validate the hypothesized mechanism of action, a series of biochemical and cell-based assays should be employed.

Protocol 1: In Vitro LSD1 Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on LSD1 enzymatic activity.

Methodology:

  • Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent.

  • Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, combine the LSD1 enzyme, the H3K4me2 peptide substrate, and the test compound. c. Incubate at room temperature for 1 hour. d. Add HRP and Amplex Red to detect the hydrogen peroxide produced during the demethylation reaction. e. Measure the fluorescence intensity at an excitation/emission of 530/590 nm.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the LSD1 activity.

Compound IC50 (nM)
3-(piperidin-4-ylmethoxy)pyridine Analog29[3]
Hypothesized: 3-(Piperidin-3-yloxy)pyridine HClTo be determined
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with LSD1 in a cellular context.

Methodology:

  • Cell Line: A cancer cell line with known LSD1 expression (e.g., MCF-7 breast cancer cells).

  • Procedure: a. Treat cells with either vehicle or this compound. b. Heat the cell lysates to a range of temperatures. c. Centrifuge to separate aggregated proteins from soluble proteins. d. Analyze the soluble fraction by Western blotting using an anti-LSD1 antibody.

  • Data Analysis: A shift in the melting temperature of LSD1 in the presence of the compound indicates direct binding.

Caption: Experimental workflow for mechanism of action validation.

Secondary Potential Mechanisms of Action

While LSD1 inhibition is a strong candidate for the primary mechanism, the structural features of this compound also suggest potential interactions with other neurological targets.

  • Nicotinic Acetylcholine Receptors (nAChRs): The 3-pyridyl ether motif is a common feature in ligands for nAChRs.[4] It is plausible that this compound could act as a modulator of these ion channels, which are implicated in cognitive function and neurodegenerative diseases.

  • Sigma Receptors (σRs): The piperidine scaffold is known to interact with sigma receptors, which are involved in a variety of cellular functions and are targets for the treatment of neuropathic pain and psychiatric disorders.[5]

Further investigation through receptor binding assays and functional screens would be necessary to explore these potential secondary mechanisms.

Conclusion

References

  • MySkinRecipes. 3-(Piperidin-3-yl)pyridine. Available from: [Link].

  • Kaur, M., & Singh, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(16), 4876. Available from: [Link].

  • ResearchGate. Effect of pyridine on key pharmacological parameters. Available from: [Link].

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 377-389. Available from: [Link].

  • Google Patents. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116931. Available from: [Link].

  • Abadi, A. H., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(18), 4163. Available from: [Link].

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An In-depth Technical Guide to 3-(Piperidin-3-yloxy)pyridine Hydrochloride and its Analogs: Synthesis, Biological Evaluation, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine and pyridine scaffolds are fundamental building blocks in medicinal chemistry, present in a vast array of clinically approved drugs and bioactive molecules.[1] The combination of these two heterocycles through an ether linkage, as seen in the (piperidin-yloxy)pyridine class of compounds, offers a versatile platform for therapeutic innovation. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and analytical characterization of 3-(Piperidin-3-yloxy)pyridine hydrochloride and its structural analogs. While specific literature on the title compound is sparse, this guide synthesizes information from closely related structures to provide a robust framework for researchers in drug discovery and development. We will delve into established synthetic methodologies, explore the diverse pharmacological landscape of this compound class, and provide detailed protocols for characterization, thereby offering a valuable resource for the scientific community.

Introduction: The Significance of the (Piperidin-yloxy)pyridine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, enhancing drug-like properties such as metabolic stability, solubility, and the ability to traverse biological membranes.[1] Similarly, the pyridine nucleus is a versatile pharmacophore known to participate in hydrogen bonding and other key interactions with biological targets.[2] The fusion of these two entities via an ether bridge in (piperidin-yloxy)pyridine derivatives creates a unique chemical space with significant potential for modulating a variety of biological targets. These compounds have been investigated for a wide range of therapeutic applications, including but not limited to oncology, central nervous system (CNS) disorders, and infectious diseases.[1][3] This guide will serve as a technical deep-dive into this promising class of molecules.

Synthetic Strategies for (Piperidin-yloxy)pyridine Derivatives

The synthesis of (piperidin-yloxy)pyridine derivatives can be approached through several established organic chemistry reactions. The most common strategies involve the formation of the ether linkage or the construction of one of the heterocyclic rings.

Williamson Ether Synthesis: A Cornerstone Approach

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including those in the (piperidin-yloxy)pyridine series.[4][5][6] This SN2 reaction involves the coupling of an alkoxide with an alkyl halide. In the context of our target scaffold, this translates to two primary retrosynthetic disconnections:

  • Route A: Reaction of a 3-hydroxypiperidine derivative with a halopyridine.

  • Route B: Reaction of a 3-hydroxypyridine with a suitably activated piperidine derivative.

Route A is often more practical due to the commercial availability of various substituted 3-hydroxypiperidines and halopyridines. The key steps involve the deprotonation of the hydroxyl group on the piperidine ring to form a potent nucleophile, which then displaces the halide on the pyridine ring.

Diagram 1: General Synthetic Workflow via Williamson Ether Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A N-Protected 3-Hydroxypiperidine D Williamson Ether Synthesis A->D B Halopyridine B->D C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) C->D Conditions E Quenching Extraction D->E F Chromatography E->F G N-Protected (Piperidin-3-yloxy)pyridine F->G H Deprotection (if necessary) G->H I Salt Formation (e.g., with HCl) H->I J This compound I->J

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

Alternative Synthetic Routes

While the Williamson ether synthesis is a primary method, other strategies can be employed, particularly for accessing diverse analogs:

  • Catalytic Hydrogenation of Pyridine Precursors: This method involves the reduction of a substituted pyridine ring to the corresponding piperidine.[7] This can be a highly effective route, often yielding the desired product in high yields.

  • Intramolecular Cyclization: For more complex structures, intramolecular cyclization reactions can be utilized to form the piperidine ring.[6]

Biological Activities and Therapeutic Potential

The (piperidin-yloxy)pyridine scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a wide range of biological pathways and disease states. The specific biological activity is highly dependent on the substitution pattern on both the piperidine and pyridine rings.

Anticancer Applications

Piperidine-containing compounds have shown significant promise as anticancer agents.[2][3] Analogs of the (piperidin-yloxy)pyridine scaffold have been investigated as inhibitors of various kinases, which are often dysregulated in cancer. For example, derivatives have been designed as potent ALK/ROS1 dual inhibitors for the treatment of non-small-cell lung cancer.[8]

Central Nervous System (CNS) Disorders

The ability of the piperidine moiety to cross the blood-brain barrier makes this class of compounds particularly interesting for treating CNS disorders.[1] Piperidine-based structures have been developed as antipsychotics, analgesics, and treatments for neurodegenerative diseases like Alzheimer's.[9] For instance, certain piperidine-substituted benzoxazole derivatives have been evaluated as multi-target antipsychotics with affinities for dopamine and serotonin receptors.[10]

Antimicrobial and Antiviral Activity

The structural features of (piperidin-yloxy)pyridine derivatives also lend themselves to the development of antimicrobial and antiviral agents.[9] The nitrogen atom in the piperidine ring can be crucial for interactions with microbial targets.

Table 1: Overview of Potential Biological Activities of (Piperidin-yloxy)pyridine Analogs

Therapeutic AreaTarget/Mechanism of Action (Examples)Reference(s)
Oncology Kinase Inhibition (e.g., ALK, ROS1)[8]
Cell Cycle Arrest, Apoptosis Induction[2]
CNS Disorders Dopamine and Serotonin Receptor Modulation[10]
Acetylcholinesterase Inhibition[9]
Infectious Diseases Inhibition of Microbial Growth[9]
Antiviral Activity[9]
Inflammatory Diseases Inhibition of Pro-inflammatory Cytokine Production[11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of a representative (piperidin-yloxy)pyridine derivative. These protocols are based on established procedures for analogous compounds and can be adapted for the synthesis of this compound.

Synthesis of a (Piperidin-3-yloxy)pyridine Analog via Williamson Ether Synthesis

This protocol describes the synthesis of a generic N-protected (piperidin-3-yloxy)pyridine, which can be subsequently deprotected and converted to the hydrochloride salt.

Materials:

  • N-Boc-3-hydroxypiperidine

  • 3-Chloropyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • 4 M HCl in dioxane

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxypiperidine (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Nucleophilic Substitution: Add 3-chloropyridine (1.1 eq) to the reaction mixture. Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection and Salt Formation: Dissolve the purified N-Boc protected product in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). Add an excess of 4 M HCl in dioxane and stir at room temperature for 2-4 hours. Remove the solvent under reduced pressure to yield the desired hydrochloride salt.

Diagram 2: Experimental Workflow for Synthesis and Purification

G A 1. Combine N-Boc-3-hydroxypiperidine and DMF under N2 B 2. Cool to 0°C and add NaH A->B C 3. Stir at 0°C then RT B->C D 4. Add 3-chloropyridine and heat to 80°C C->D E 5. Monitor reaction by TLC/LC-MS D->E F 6. Quench with sat. aq. NH4Cl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with brine, dry, and concentrate G->H I 9. Purify by flash chromatography H->I J 10. Deprotect with 4M HCl in dioxane I->J K 11. Isolate final product J->K

Caption: Step-by-step workflow for the synthesis and purification of a (piperidin-3-yloxy)pyridine hydrochloride analog.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

HPLC is a standard technique for assessing the purity of the final compound.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific analogs.

LC-MS is used to confirm the molecular weight of the synthesized compound.

Table 3: Representative LC-MS Method Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 100-1000

1H and 13C NMR are essential for structural elucidation.

Expected 1H NMR Spectral Features for 3-(Piperidin-3-yloxy)pyridine:

  • Pyridine Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), with characteristic coupling patterns depending on the substitution.

  • Piperidine Protons: A complex set of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). The proton at the 3-position attached to the oxygen will be shifted downfield.

  • N-H Proton (of piperidine): A broad singlet, the chemical shift of which can be solvent-dependent.

Expected 13C NMR Spectral Features:

  • Pyridine Carbons: Signals in the aromatic region (typically δ 120-160 ppm).

  • Piperidine Carbons: Signals in the aliphatic region (typically δ 20-60 ppm). The carbon at the 3-position bonded to the oxygen will be shifted downfield.

Conclusion and Future Perspectives

The (piperidin-yloxy)pyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this class of compounds, coupled with their diverse pharmacological activities, makes them an attractive area for further research. Future work in this field will likely focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. The development of more efficient and stereoselective synthetic methods will also be crucial for accessing a wider range of chemical diversity. As our understanding of the biological targets for these compounds grows, so too will the potential for developing new and effective treatments for a variety of human diseases.

References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Luper, A. S., & de la Torre, J. C. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, in press.[1]

  • Kumar, A., & Singh, P. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-15.[9]

  • El-Sayed, M. A. A. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-12.[3]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link][5]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link][3]

  • Donohoe, T. J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(1), 1-35.[4][6]

  • Gaonkar, S. L., et al. (2011). Characterization and pharmacological evaluation of new pyridine analogs. Arabian Journal of Chemistry, 4(3), 321-326.[12]

  • Kim, Y., et al. (2005). Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. WIPO Patent Application WO/2005/063768.[11]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2016). PubMed.[13]

  • Hu, H. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. Chinese Patent CN108164839A.[14]

  • Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives. (2023). PubMed Central.[15]

  • Preparation method of 3-hydroxy piperidine. (2016). Chinese Patent CN105367484A.[16]

  • Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. (2011). WIPO Patent Application WO/2011/160037.[17]

  • Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 180, 258-270.[8]

  • Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5148-5152.[10]

  • New method for preparing 3-pyridine acetic hydrochloride. (2006). Chinese Patent CN1246313C.[18]

  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (2005). WIPO Patent Application WO/2005/063768.[7]

  • Piperidine Synthesis. (n.d.). Defense Technical Information Center.[7]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. (2023). ResearchGate.[19]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2017). Chemical Analysis and Meterage, 26(6), 6-9.[20]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate.[21]

  • Characterization and determination of piperine and piperine isomers in eggs. (2002). PubMed.[2]

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(Piperidin-3-yloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Piperidin-3-yloxy)pyridine hydrochloride is a crucial building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis is a topic of significant interest for researchers and professionals in drug development. This guide provides a comprehensive technical overview of the key starting materials and synthetic strategies employed in its preparation, emphasizing the chemical logic and practical considerations that underpin successful and scalable synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to several convergent synthetic strategies. The most logical disconnections are at the ether linkage, suggesting the formation of this bond as a key step in the synthetic sequence.

G Target 3-(Piperidin-3-yloxy)pyridine Hydrochloride Ether_Linkage Ether Linkage Formation Target->Ether_Linkage Final_Salt HCl Salt Formation Target->Final_Salt Piperidine_Synthon Piperidin-3-ol Synthon Ether_Linkage->Piperidine_Synthon Pyridine_Synthon 3-Halopyridine or 3-Hydroxypyridine Synthon Ether_Linkage->Pyridine_Synthon N_Protection Nitrogen Protection/ Deprotection Piperidine_Synthon->N_Protection Protected_Piperidine N-Protected 3-Hydroxypiperidine N_Protection->Protected_Piperidine

Caption: Retrosynthetic analysis of this compound.

Comparative Analysis of Synthetic Routes

Two principal strategies dominate the synthesis of 3-(Piperidin-3-yloxy)pyridine: the Williamson ether synthesis and the Mitsunobu reaction. Each approach has distinct advantages and disadvantages.

Synthetic Route Starting Materials Pros Cons Key Considerations
Williamson Ether Synthesis N-protected 3-hydroxypiperidine, 3-halopyridine (e.g., 3-fluoropyridine, 3-chloropyridine)Utilizes readily available starting materials. Straightforward reaction conditions.[1][2][3]Requires a strong base, which can lead to side reactions. The reactivity of the 3-halopyridine can be low.[1]The choice of base and solvent is critical to minimize elimination by-products. Phase-transfer catalysis can improve yields.
Mitsunobu Reaction N-protected 3-hydroxypiperidine, 3-hydroxypyridineMild reaction conditions.[4][5][6][7][8] Proceeds with inversion of stereochemistry at the alcohol, which is useful for chiral synthesis.[6][7]Requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate (e.g., DEAD, DIAD), which can be difficult to remove during purification.[5][6]The acidity of 3-hydroxypyridine may necessitate the use of stronger azodicarboxylate reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP).[5][6]

In-depth Analysis of Key Starting Materials

The selection and quality of starting materials are paramount for a successful synthesis. The following sections detail the critical precursors.

N-Protected 3-Hydroxypiperidine

The piperidine moiety is typically introduced as N-protected 3-hydroxypiperidine to prevent side reactions involving the secondary amine. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group.

(S)-N-Boc-3-hydroxypiperidine is a particularly important chiral intermediate for the synthesis of specific enantiomers of pharmaceutical agents.[9][10][11][12][13]

Synthesis of N-Boc-3-hydroxypiperidine:

  • From 3-Hydroxypyridine: A common route involves the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine, followed by protection of the nitrogen atom with di-tert-butyl dicarbonate (Boc-anhydride).[14][15][16][17] The hydrogenation can be achieved using various catalysts, such as rhodium on carbon or ruthenium on silica.[14][15][16]

  • Chiral Resolution: Racemic 3-hydroxypiperidine can be resolved using chiral resolving agents like L-camphorsulfonic acid to isolate the desired enantiomer.[12]

  • Asymmetric Synthesis: Biocatalytic methods employing ketoreductases can asymmetrically reduce N-Boc-3-piperidone to afford (S)-N-Boc-3-hydroxypiperidine with high enantioselectivity.[9][10][13]

3-Substituted Pyridine Derivatives

The choice of the pyridine starting material dictates the synthetic strategy.

  • 3-Fluoropyridine: This is a common electrophile in Williamson ether synthesis due to the high electronegativity of fluorine, which activates the pyridine ring towards nucleophilic aromatic substitution.[18][19][20] It can be synthesized through methods like halogen exchange reactions or diazotization followed by fluorination.[18][21][22]

  • 3-Hydroxypyridine: This is the key starting material for the Mitsunobu reaction.[4][5][6][7][8] It is a commercially available solid.

  • Other 3-Halopyridines: 3-chloropyridine and 3-bromopyridine can also be used in Williamson-type reactions, though they are generally less reactive than 3-fluoropyridine.

Detailed Synthetic Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and scalable method for the preparation of 3-(Piperidin-3-yloxy)pyridine. The following protocol outlines a general procedure.

Step 1: Deprotonation of N-Boc-3-hydroxypiperidine

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, N-Boc-3-hydroxypiperidine is dissolved in a suitable anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is added portion-wise, ensuring the temperature remains below 5 °C. The reaction mixture is stirred at this temperature for 30-60 minutes to allow for complete formation of the alkoxide.

Step 2: Nucleophilic Aromatic Substitution

3-Fluoropyridine is added dropwise to the cooled solution of the alkoxide. The reaction mixture is then allowed to warm to room temperature and subsequently heated to a temperature between 60-100 °C, depending on the solvent and the specific reactants. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Work-up and Purification

Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-3-(pyridin-3-yloxy)piperidine. The crude product is then purified by column chromatography on silica gel.

Step 4: Deprotection and Salt Formation

The purified N-Boc-3-(pyridin-3-yloxy)piperidine is dissolved in a suitable solvent, such as dioxane or methanol. A solution of hydrochloric acid in the same solvent is added, and the mixture is stirred at room temperature. The deprotection is typically rapid and results in the precipitation of this compound as a solid. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the final product.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SNAr Reaction cluster_2 Step 3 & 4: Deprotection & Salt Formation A N-Boc-3-hydroxypiperidine D N-Boc-3-piperidinoxide A->D Deprotonation B Strong Base (e.g., NaH) B->D C Anhydrous Solvent (e.g., DMF) C->D F N-Boc-3-(pyridin-3-yloxy)piperidine D->F Nucleophilic Attack E 3-Fluoropyridine E->F H 3-(Piperidin-3-yloxy)pyridine Hydrochloride F->H Acidic Deprotection G HCl G->H

Caption: Workflow for the Williamson ether synthesis of this compound.

Safety Considerations

  • Strong Bases: Sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (nitrogen or argon).

  • Solvents: Anhydrous solvents like DMF and THF are flammable and should be handled in a well-ventilated fume hood.

  • 3-Fluoropyridine: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with care.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the Williamson ether synthesis and the Mitsunobu reaction being the most prominent. The choice of a specific route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the stereochemical requirements of the final product. A thorough understanding of the properties and reactivity of the key starting materials, namely N-protected 3-hydroxypiperidine and a suitable 3-substituted pyridine, is essential for the successful execution of the synthesis.

References

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  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]

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Methodological & Application

Application Notes and Protocol for 3-(Piperidin-3-yloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the synthesis, purification, and characterization of 3-(Piperidin-3-yloxy)pyridine hydrochloride. The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific principles underpinning each experimental step. This guide is intended for use by qualified researchers and professionals in the fields of organic synthesis and drug discovery.

Introduction: The Significance of the Piperidin-Yloxy-Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. When coupled with a piperidine moiety through an ether linkage, as in the title compound, the resulting scaffold presents a three-dimensional structure with diverse potential for interacting with biological targets. Piperidine derivatives are frequently found in natural products and are of significant importance to the pharmaceutical industry.[5][6] Specifically, substituted piperidines are key components in drugs targeting the central nervous system.[7] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

This guide will focus on a robust synthetic route to this compound, primarily via the Mitsunobu reaction , a powerful tool for the formation of carbon-oxygen bonds with stereochemical inversion.[8][9]

Safety First: Essential Precautions

Working with the reagents and intermediates in this protocol requires strict adherence to safety guidelines. Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10][11]

  • Handling Reagents:

    • Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD): These are commonly used reagents in the Mitsunobu reaction and should be handled with care. They are potential sensitizers.

    • Triphenylphosphine (PPh₃): An irritant. Avoid inhalation of dust.

    • Hydrochloric Acid (HCl): Corrosive. Handle with extreme care.

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10][11][12][13]

Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound can be logically broken down into three key stages: preparation of precursors, the core Mitsunobu coupling, and the final salt formation and purification.

G cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Mitsunobu Reaction cluster_2 Stage 3: Deprotection & Salt Formation N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine Mitsunobu_Coupling Mitsunobu Coupling (DEAD/DIAD, PPh3) N-Boc-3-hydroxypiperidine->Mitsunobu_Coupling 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypyridine->Mitsunobu_Coupling N-Boc-3-(pyridin-3-yloxy)piperidine N-Boc-3-(pyridin-3-yloxy)piperidine Mitsunobu_Coupling->N-Boc-3-(pyridin-3-yloxy)piperidine Boc_Deprotection Boc Deprotection (HCl) N-Boc-3-(pyridin-3-yloxy)piperidine->Boc_Deprotection Final_Product 3-(Piperidin-3-yloxy)pyridine hydrochloride Boc_Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of N-Boc-3-(pyridin-3-yloxy)piperidine via Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for the alkylation of acidic pronucleophiles, such as phenols, with primary or secondary alcohols.[8][9][14] The reaction proceeds via a redox condensation mechanism involving triphenylphosphine and an azodicarboxylate like DEAD or DIAD.[8] A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon center, although for this specific synthesis starting from a racemic alcohol, this is not a primary concern.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
N-Boc-3-hydroxypiperidine201.2710.01.0
3-Hydroxypyridine95.1010.01.0
Triphenylphosphine (PPh₃)262.2915.01.5
Diisopropyl azodicarboxylate (DIAD)202.2115.01.5
Anhydrous Tetrahydrofuran (THF)-50 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxypiperidine (2.01 g, 10.0 mmol), 3-hydroxypyridine (0.95 g, 10.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).

  • Dissolution: Add 50 mL of anhydrous THF to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (3.0 mL, 15.0 mmol) dropwise to the cooled solution over a period of 15-20 minutes. The order of addition is crucial for the success of the Mitsunobu reaction.[8][15]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate (100 mL).

    • Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL), water (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide, a common byproduct of the Mitsunobu reaction.[15] Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(pyridin-3-yloxy)piperidine as a pale yellow oil.

PART 2: Boc Deprotection and Hydrochloride Salt Formation

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to yield the free amine. In this step, we will use hydrochloric acid, which will concurrently form the desired hydrochloride salt.

Materials and Reagents:

ReagentConcentrationAmount (mL)
N-Boc-3-(pyridin-3-yloxy)piperidine-(from Part 1)
4 M HCl in 1,4-Dioxane4 M20 mL
Diethyl ether-100 mL

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified N-Boc-3-(pyridin-3-yloxy)piperidine from Part 1 in 20 mL of 4 M HCl in 1,4-dioxane.

  • Reaction: Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.

  • Precipitation: Upon completion of the reaction, add 100 mL of diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the solid under vacuum to yield this compound as a white to off-white solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties:

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₀H₁₅ClN₂O
Molecular Weight 214.69 g/mol
Solubility Soluble in water and methanol
Melting Point To be determined experimentally

Spectroscopic Analysis:

  • ¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the pyridine and piperidine protons. The formation of the hydrochloride salt will cause a downfield shift of the proton signals, particularly those on the pyridine ring and adjacent to the piperidinyl nitrogen.[16]

    • Expected Chemical Shifts (δ, ppm) in D₂O:

      • Pyridine protons: ~8.0-8.5 ppm

      • Piperidine protons: ~3.0-4.0 ppm and ~1.5-2.5 ppm

  • ¹³C NMR: The ¹³C NMR will confirm the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for the functional groups present.[17][18]

    • Expected Peaks (cm⁻¹):

      • N-H stretching (amine salt): ~2400-2800 cm⁻¹ (broad)

      • C-O-C stretching (ether): ~1050-1150 cm⁻¹

      • Aromatic C=N and C=C stretching: ~1400-1600 cm⁻¹

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak corresponding to the free base [M+H]⁺ at m/z 179.1.[19]

G cluster_0 Characterization Techniques Final_Product 3-(Piperidin-3-yloxy)pyridine hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR FTIR FT-IR Spectroscopy Final_Product->FTIR MS Mass Spectrometry Final_Product->MS PhysChem Physicochemical Properties Final_Product->PhysChem

Caption: Analytical validation workflow for the final product.

Applications in Drug Discovery

The 3-(Piperidin-3-yloxy)pyridine scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. Its structural features allow for the exploration of structure-activity relationships (SAR) in various drug discovery programs.[1] For instance, related structures have been investigated as inhibitors of enzymes such as Lysine Specific Demethylase 1 (LSD1), which is a target in cancer therapy.[20] The ability to readily synthesize this and analogous compounds is therefore of high importance to medicinal chemists.

References

  • Wikipedia. "Mitsunobu reaction." Available at: [Link]

  • Organic Synthesis. "Mitsunobu reaction." Available at: [Link]

  • ResearchGate. "Modified Mitsunobu coupling of alcohol 3 and a variety of pyridinols a." Available at: [Link]

  • ResearchGate. "1H NMR spectrum for compound 3 in pyridine-d 5." Available at: [Link]

  • "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides." Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, vol. 12, no. 9, 1964.
  • "Mitsunobu Reaction - Common Conditions." Organic Chemistry Portal. Available at: [Link]

  • Swamy, K. C. Kumara, et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551-2651.
  • The Royal Society of Chemistry.
  • Dong, Guang-Bin. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 2023.
  • NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Pyridine Intermediates in Modern Drug Discovery." Available at: [Link]

  • PubChem. "3-Fluoro-5-(piperidin-3-yloxy)pyridine." National Center for Biotechnology Information. Available at: [Link]

  • Katcka, M., and T. Urbanski. "Infrared Absorption Spectra of Quaternary Salts of Pyridine." Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, vol. 12, no. 9, 1964, pp. 615-622.
  • DTIC. "Piperidine Synthesis.
  • Google Patents. "New method for preparing 3-pyridine acetic hydrochloride." CN1246313C.
  • Zheng, Yong-Chao, et al. "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, vol. 59, no. 1, 2016, pp. 169-182.
  • MySkinRecipes. "3-(Piperidin-3-yl)pyridine." Available at: [Link]

  • Google Patents. "Method for purifying yellow pyridine hydrochloride." CN110642780A.
  • Al-Ostoot, Feras H., et al. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Molecules, vol. 26, no. 4, 2021, p. 844.
  • ResearchGate. "FTIR spectrum for Pyridine." Available at: [Link]

  • ResearchGate. "LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH..." Available at: [Link]

  • ChemWhat. "3-(Piperidin-4-yloxyMethyl)-pyridine dihydrochloride, 98+%." Available at: [Link]

  • El-Sayed, Mostafa A., et al. "Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays." RSC Advances, vol. 13, no. 23, 2023, pp. 15685-15703.
  • Sharma, Ankit, et al. "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Medicinal Chemistry, vol. 12, no. 8, 2021, pp. 1236-1268.
  • PubChem. "3-(Piperidin-2-yl)pyridine hydrochloride." National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. "Preparation method of 3-hydroxypyridine." CN103664760A.
  • Reddy, G. Srinivas, et al. "Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis, vol. 70, 2012, pp. 491-496.
  • Vaněk, Tomáš, et al. "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals, vol. 14, no. 8, 2021, p. 749.
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Application Note: In Vitro Characterization of 3-(Piperidin-3-yloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Advanced Pharmacology Division

Introduction

The novel compound 3-(Piperidin-3-yloxy)pyridine hydrochloride belongs to a chemical class containing both piperidine and pyridine scaffolds, which are privileged structures in medicinal chemistry known to interact with a variety of biological targets, particularly within the central nervous system.[1][2] While this specific molecule is not extensively characterized in publicly available literature, its structural motifs suggest a high probability of interaction with nicotinic acetylcholine receptors (nAChRs). This application note provides a comprehensive guide for the in vitro investigation of this compound, proceeding under the scientifically-grounded hypothesis that it acts as a modulator of the α4β2 nAChR subtype, a prevalent nicotinic receptor in the brain implicated in various neurological processes.[3]

This document will guide researchers through a logical, stepwise process to determine the compound's affinity for the α4β2 nAChR and to characterize its functional activity as a potential agonist, antagonist, or allosteric modulator. The protocols described herein are designed to be self-validating and are grounded in established methodologies for nAChR research.[4][5][6]

I. Preliminary Steps: Compound Handling and Cell Line Selection

Compound Preparation

Proper handling of the hydrochloride salt form of the compound is crucial for reproducibility.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent. Based on its salt form, sterile, deionized water or a buffered solution like PBS is recommended. For compounds with limited aqueous solubility, DMSO can be used.

  • Storage: Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh serial dilutions in the appropriate assay buffer for each experiment. It is critical to ensure that the final concentration of any organic solvent (like DMSO) is consistent across all wells and does not exceed a level that affects cell viability or receptor function (typically ≤ 0.1%).

Selection of an Appropriate In Vitro System

The choice of cell line is foundational to the successful characterization of the compound. Recombinant cell lines provide a controlled environment with a defined receptor population, which is essential for mechanistic studies.

  • Recommended Cell Lines:

    • HEK293 (Human Embryonic Kidney) cells: Stably transfected to express human α4β2 nAChRs. These cells are robust and widely used for pharmacological assays.[3][7]

    • CHO-K1 (Chinese Hamster Ovary) cells: Another common host for stable expression of ion channels like nAChRs.[8]

    • SH-EP1 (Human Neuroblastoma) cells: These cells do not endogenously express nAChRs, making them an excellent "blank slate" for the stable expression of specific subtypes.[5]

  • Quality Control: Regularly perform quality control on the cell line to confirm receptor expression levels and functional response to a known reference agonist (e.g., nicotine or acetylcholine).

II. Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are a gold-standard method to quantify the affinity of a test compound for a specific receptor.[9][10] This is achieved by measuring the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Principle

A competition binding assay measures the displacement of a radiolabeled ligand with a known affinity for the α4β2 nAChR by increasing concentrations of the unlabeled test compound, this compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 (inhibitory concentration 50%). The affinity of the test compound (Ki) can then be calculated from the IC50 value.

Experimental Workflow for Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes from HEK293-hα4β2 cells A1 Incubate membranes, radioligand, and test compound P1->A1 P2 Prepare serial dilutions of This compound P2->A1 P3 Prepare radioligand solution (e.g., [3H]-Epibatidine) P3->A1 S1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand A1->S1 A2 Total Binding Control: Membranes + Radioligand A2->S1 A3 Non-Specific Binding Control: Membranes + Radioligand + Excess Unlabeled Ligand A3->S1 S2 Wash filters to remove non-specifically bound radioligand S1->S2 S3 Measure radioactivity of filters using liquid scintillation counting S2->S3 D1 Calculate Specific Binding S3->D1 D2 Plot % specific binding vs. log[test compound] D1->D2 D3 Determine IC50 from curve D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: α4β2 nAChR Competition Binding Assay

Materials:

  • Cell membranes from HEK293 cells stably expressing human α4β2 nAChRs.

  • Radioligand: [³H]-Epibatidine or another suitable α4β2-selective radioligand.

  • Unlabeled Competitor (for non-specific binding): A high concentration of a known α4β2 ligand (e.g., nicotine or cytisine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates with glass fiber filters.

  • Liquid scintillation cocktail and scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a concentration determined by prior optimization (typically 20-50 µg protein per well).[11]

  • Assay Plate Setup: In a 96-well plate, add the following to each well (in triplicate):

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-Epibatidine (at a final concentration near its Kd), and 50 µL of the diluted membrane preparation.

    • Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM final concentration of nicotine), 50 µL [³H]-Epibatidine, and 50 µL of membranes.

    • Test Compound: 50 µL of each serial dilution of this compound, 50 µL [³H]-Epibatidine, and 50 µL of membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of the wells through the glass fiber filter plate using a cell harvester or vacuum manifold.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with a variable slope) to fit the data and determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

ParameterDescriptionTypical Value
IC50 Concentration of test compound that inhibits 50% of specific radioligand binding.Dependent on compound affinity.
Ki Inhibition constant; a measure of the affinity of the compound for the receptor.Dependent on compound affinity.
Radioligand [³H]-EpibatidineKd ~ 20-50 pM
Membrane Conc. Protein per well20-50 µg

III. Functional Assays: Characterizing Compound Activity

Functional assays are essential to determine whether the compound activates (agonist), blocks (antagonist), or modulates (positive or negative allosteric modulator) the α4β2 nAChR. A common high-throughput method is to measure changes in intracellular calcium concentration upon receptor activation using a fluorometric imaging plate reader (FLIPR).[4][6][12]

Principle

The α4β2 nAChR is a ligand-gated ion channel. Upon activation, it allows the influx of cations, including Ca²⁺, into the cell. This influx can be measured using a calcium-sensitive fluorescent dye.

  • Agonist Mode: The test compound is added directly to the cells, and any resulting increase in fluorescence is measured.

  • Antagonist Mode: Cells are pre-incubated with the test compound before the addition of a known α4β2 agonist. A decrease in the agonist-induced signal indicates antagonism.

Experimental Workflow for FLIPR-Based Calcium Assay

G cluster_cell_prep Cell Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode C1 Plate HEK293-hα4β2 cells in 96-well plates C2 Incubate cells with a calcium-sensitive dye (e.g., Calcium 6) C1->C2 A1 Add serial dilutions of test compound C2->A1 B1 Pre-incubate cells with serial dilutions of test compound C2->B1 A2 Measure fluorescence change in FLIPR A1->A2 A3 Determine EC50 for activation A2->A3 B2 Add a fixed concentration (EC80) of a reference agonist (e.g., nicotine) B1->B2 B3 Measure fluorescence change B2->B3 B4 Determine IC50 for inhibition B3->B4

Caption: Workflow for agonist and antagonist functional assays.

Detailed Protocol: Calcium Influx Assay

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs.

  • Black-walled, clear-bottom 96- or 384-well cell culture plates.

  • Calcium-sensitive dye kit (e.g., Calcium 6 Assay Kit).

  • Reference Agonist: Nicotine or Acetylcholine.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium dye loading solution to each well. Incubate for 1-2 hours at 37°C, protected from light, as per the manufacturer's instructions.[13]

  • Assay on FLIPR Instrument:

    • Agonist Mode: a. Place the cell plate and a compound plate containing serial dilutions of this compound into the FLIPR instrument. b. Initiate the protocol to establish a baseline fluorescence reading. c. Add the test compound to the cell plate and monitor the fluorescence signal over time (typically 2-3 minutes).

    • Antagonist Mode: a. Prepare a compound plate with serial dilutions of the test compound and a separate agonist plate with a reference agonist at a concentration that elicits ~80% of its maximal response (EC80). b. Place the plates in the FLIPR. c. Pre-incubate the cells with the test compound for a set period (e.g., 15-30 minutes) before adding the reference agonist.[8] d. Add the reference agonist and monitor the fluorescence signal.

Data Analysis:

  • Agonist Mode: Calculate the dose-dependent increase in fluorescence (ΔF/F). Plot this against the log of the compound concentration to determine the EC50 (effective concentration 50%) and the maximum efficacy relative to a full agonist.

  • Antagonist Mode: Calculate the percent inhibition of the reference agonist's response at each concentration of the test compound. Plot this against the log of the compound concentration to determine the IC50.

ParameterDescriptionExpected Outcome
EC50 Concentration for 50% maximal activation.A potent agonist will have a low EC50.
Emax Maximum response relative to a full agonist.Differentiates full vs. partial agonists.
IC50 Concentration for 50% inhibition of agonist response.A potent antagonist will have a low IC50.

IV. Interpreting the Data and Next Steps

By combining the binding and functional data, a pharmacological profile of this compound can be established.

  • Potent Binder & Agonist: The compound shows high affinity (low Ki) and activates the receptor (low EC50).

  • Potent Binder & Antagonist: The compound has a low Ki, shows no agonist activity, and blocks the action of a reference agonist (low IC50 in antagonist mode).

  • Positive Allosteric Modulator (PAM): The compound may show weak or no direct agonist activity but potentiates the response of a reference agonist (leftward shift in the agonist's dose-response curve).[3]

  • Weak Binder/Inactive: The compound has a high Ki and shows no significant activity in functional assays, suggesting it does not interact with the α4β2 nAChR under these conditions.

Further characterization could involve electrophysiology (e.g., patch-clamp) to study the effects on ion channel kinetics in more detail or selectivity profiling against other nAChR subtypes.[4][6]

References

  • Dineley, K. T., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed.
  • Gould, T. W., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central.
  • Reaction Biology. nAChR (α4β2) Functional Antagonist Assay Service. Reaction Biology.
  • In vitro screening strategies for nicotinic receptor ligands. (2007). Ovid.
  • In vitro screening strategies for nicotinic receptor ligands | Request PDF. (2008).
  • Targowski, T., et al. (2011). Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. NIH.
  • Al-Saffar, Y., et al. (2022).
  • Gao, Y., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
  • Munoz, L. (2004).
  • Zaveri, N. T., et al. (2012). Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors. PubMed Central.
  • Receptor Binding Assays.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2015). Brieflands.
  • Kandeel, M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.

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Application Notes: Characterizing 3-(Piperidin-3-yloxy)pyridine hydrochloride Binding to α4β2 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the α4β2 Nicotinic Receptor

The nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Among the various subtypes, the α4β2 nAChR is the most abundant high-affinity nicotine binding site in the mammalian brain.[3] This receptor is a well-established therapeutic target for nicotine addiction and is implicated in cognitive function, learning, and memory.[4]

3-(Piperidin-3-yloxy)pyridine hydrochloride belongs to a class of compounds containing the piperidine and pyridine scaffolds, which are privileged structures in medicinal chemistry for targeting CNS receptors.[5][6] Its structural resemblance to potent α4β2 nAChR partial agonists, such as Varenicline, suggests it is a valuable candidate for investigation at this receptor.[7][8]

This document provides a comprehensive guide for researchers to characterize the binding affinity of this compound for the human α4β2 nAChR using a competitive radioligand binding assay. This technique is a cornerstone of pharmacological research, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) of a test compound.[9][10]

Scientific Principle: The α4β2 nAChR and Competitive Binding

The α4β2 nAChR is a pentameric channel assembled from α4 and β2 subunits.[11] It exists in two primary stoichiometries with distinct pharmacological properties: a high-sensitivity (HS) form, (α4)₂(β2)₃, and a low-sensitivity (LS) form, (α4)₃(β2)₂.[11][12] The agonist binding sites are located at the interface between subunits.

A competitive binding assay quantifies the affinity of a test compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. As the concentration of the unlabeled test compound increases, it competes with the radioligand for the binding sites, resulting in a decrease in the measured radioactivity bound to the receptor.

cluster_receptor α4β2 nAChR cluster_ligands R Receptor Binding Site RL Radioligand (e.g., [3H]Cytisine) RL->R Binds & Emits Signal TC Test Compound (3-(Piperidin-3-yloxy)pyridine) TC->R Competes for Binding Site (No Signal)

Caption: Competitive binding at the α4β2 nAChR.

Reference Ligand Affinity Data

To provide a benchmark for experimental results, the binding affinities of well-characterized α4β2 nAChR ligands are presented below. The Kᵢ value represents the dissociation constant of the inhibitor; a lower Kᵢ value indicates a higher binding affinity.

CompoundReceptor TargetKᵢ (nM)Reference
VareniclineRat Striatal α4β2* nAChR0.14[13]
VareniclineMonkey Striatal α4β2* nAChR0.19[13]
CytisineHuman α4β2 nAChR0.06[7]
Nicotineα4β2 nAChR~1.0[11]
The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex.

Detailed Experimental Protocol

This protocol outlines a filtration-based competition binding assay using cell membranes prepared from a human embryonic kidney (HEK293) cell line stably expressing the human α4β2 nAChR. The chosen radioligand is [³H]Cytisine, a high-affinity agonist for this receptor.[7][14]

Materials and Reagents
  • Test Compound: this compound

  • Receptor Source: Frozen cell membranes from HEK293 cells stably expressing human α4β2 nAChRs.

  • Radioligand: [³H]Cytisine (Specific Activity: ~30-60 Ci/mmol).

  • Non-Specific Binding Determinate: Epibatidine or a high concentration of Nicotine (1 mM final).

  • Assay Buffer: 50 mM TRIS-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Wash Buffer: Cold 50 mM TRIS-HCl, pH 7.4.

  • Equipment:

    • 96-well microplates (polypropylene).

    • Multi-channel pipettes.

    • Cell harvester with GF/B or GF/C glass fiber filter mats.

    • Liquid scintillation counter.

    • Scintillation vials or plates.

    • Liquid Scintillation Cocktail (e.g., Ultima Gold™).

Step-by-Step Assay Procedure

Causality Note: Each step is designed to ensure equilibrium is reached and that non-specific binding is minimized for accurate affinity determination.

  • Test Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 10 pM). This broad range is essential to define the top and bottom plateaus of the competition curve.

  • Receptor Membrane Preparation:

    • Thaw the frozen α4β2 nAChR membranes on ice.

    • Homogenize gently using a Polytron or by passing through a fine-gauge needle to ensure a uniform suspension.

    • Dilute the membranes in cold Assay Buffer to a final concentration that yields robust and reproducible radioligand binding (typically 5-20 µg of protein per well, to be optimized).

  • Assay Plate Setup:

    • The final assay volume is 200 µL per well.

    • Total Binding (TB) Wells (n=3): 50 µL Assay Buffer + 50 µL [³H]Cytisine + 100 µL Membrane Suspension. These wells measure the maximum binding of the radioligand.

    • Non-Specific Binding (NSB) Wells (n=3): 50 µL Epibatidine (final conc. 10 µM) + 50 µL [³H]Cytisine + 100 µL Membrane Suspension. These wells measure radioligand binding to non-receptor components.

    • Competition Wells (n=3 per concentration): 50 µL of each test compound dilution + 50 µL [³H]Cytisine + 100 µL Membrane Suspension.

  • Radioligand Preparation:

    • Dilute the [³H]Cytisine stock in Assay Buffer to a working concentration that is 4x the desired final concentration. The final concentration should be at or below its Kₔ for the receptor (typically 0.5 - 1.5 nM) to ensure assay sensitivity.

  • Incubation:

    • Add reagents to the plate in the order specified above.

    • Seal the plate and incubate for 60-90 minutes at room temperature (22-25°C) with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Termination and Filtration:

    • Pre-soak the glass fiber filter mat in 0.5% polyethylenimine (PEI) for at least 30 minutes to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.

    • Rapidly terminate the incubation by harvesting the contents of each well onto the filter mat using a cell harvester. This step is critical to separate the membrane-bound radioligand from the free radioligand.[9]

    • Wash each well/filter disc 3-5 times with 300 µL of ice-cold Wash Buffer. The cold temperature and rapid washing minimize dissociation of the radioligand from the receptor.

  • Quantification:

    • Dry the filter mat completely under a heat lamp or in a microwave oven.

    • Place the filter discs into scintillation vials or a compatible microplate, add 3-5 mL of scintillation cocktail, and cap.

    • Allow the samples to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity in each sample using a liquid scintillation counter, expressed as Disintegrations Per Minute (DPM) or Counts Per Minute (CPM).

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Quantification & Analysis p1 Prepare Serial Dilutions of Test Compound p2 Thaw and Dilute Receptor Membranes p3 Prepare Radioligand Working Solution a1 Plate Reagents: Total, NSB, Competition p3->a1 a2 Incubate at RT (60-90 min) a1->a2 a3 Harvest onto Filter Mat (Rapid Filtration) a2->a3 a4 Wash Filters with Cold Buffer a3->a4 q1 Dry Filters & Add Scintillation Cocktail a4->q1 q2 Measure Radioactivity (LSC Counter) q1->q2 q3 Calculate IC50 and Ki q2->q3

Caption: Workflow for α4β2 nAChR competitive binding assay.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) DPM - Non-Specific Binding (NSB) DPM.

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percent inhibition of specific binding:

    • % Inhibition = 100 * (1 - [(DPM_compound - NSB_DPM) / SB_DPM])

  • Determine IC₅₀:

    • Plot % Inhibition versus the log concentration of this compound.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The IC₅₀ is the concentration of the compound that inhibits 50% of the specific radioligand binding.

  • Calculate Kᵢ:

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation. This corrects for the presence of the radioligand.

    • Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

      • [L] = The exact molar concentration of the radioligand ([³H]Cytisine) in the assay.

      • Kₔ = The equilibrium dissociation constant of the radioligand for the α4β2 nAChR. This value must be determined independently via a saturation binding experiment or obtained from a reliable source.

Assay Validation and Troubleshooting

A robust and reliable assay is self-validating. Monitor these parameters to ensure data integrity.

IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>20% of Total) Radioligand concentration too high.Use a lower concentration of radioligand, closer to its Kₔ.
Insufficient filter washing.Increase the number or volume of washes with ice-cold buffer.
Inadequate PEI pre-soak of filters.Ensure filters are soaked for at least 30 minutes in 0.5% PEI.
Low Total Binding Counts Insufficient receptor concentration.Increase the amount of membrane protein per well.
Degraded radioligand or receptor.Use fresh reagents; ensure proper storage of membranes (-80°C) and radioligand.
Incubation time too short.Increase incubation time to ensure equilibrium is reached.
Poor Curve Fit (High R² value) Inaccurate pipetting or dilutions.Calibrate pipettes; prepare fresh serial dilutions carefully.
Compound precipitation at high concentrations.Check solubility of the test compound in Assay Buffer. Add a small amount of BSA (e.g., 0.1%) if needed.
Assay window (TB/NSB ratio) is too small.Optimize receptor and radioligand concentrations to achieve a TB/NSB ratio > 5.

Safety and Handling Precautions

  • This compound: While a specific Safety Data Sheet (SDS) is not widely available, related pyridine hydrochloride and piperidine compounds are classified as harmful.[15][16][17]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Handling: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or chemical fume hood. Avoid breathing dust.

  • Radiochemicals: All work with [³H]Cytisine must be performed in designated areas by personnel trained in radiation safety. Follow all institutional and regulatory guidelines for the use and disposal of radioactive materials.

References

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Retrieved from [Link]

  • Gundisch, D., et al. (2012). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Journal of Pharmacology and Experimental Therapeutics, 343(3), 629-637. Retrieved from [Link]

  • Brams, M., et al. (2011). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 286(43), 37230-37239. Retrieved from [Link]

  • Lansdell, S. J., et al. (2014). Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP. ACS Chemical Neuroscience, 5(9), 838-846. Retrieved from [Link]

  • Harpsøe, K., et al. (2016). Engineered α4β2 nicotinic acetylcholine receptors as models for measuring agonist binding and effect at the orthosteric low-affinity α4-α4 interface. Neuropharmacology, 102, 166-179. Retrieved from [Link]

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 125-138. Retrieved from [Link]

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC - PubMed Central. Retrieved from [Link]

  • K. S. L. V., et al. (2023). Understanding varenicline function via key receptor and ligand interactions. bioRxiv. Retrieved from [Link]

  • K. S. L. V., et al. (2023). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-4 beta-2 nicotinic receptor. Retrieved from [Link]

  • Nashmi, R., et al. (2003). Assembly of α4β2 Nicotinic Acetylcholine Receptors Assessed with Fluorescence Resonance Energy Transfer. Journal of Neuroscience, 23(37), 11554-11567. Retrieved from [Link]

  • Zhang, L., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmaceutica Sinica B, 6(6), 576-590. Retrieved from [Link]

  • Wishart, G., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Bioorganic & Medicinal Chemistry Letters, 24(10), 2350-2354. Retrieved from [Link]

  • El-Sayed, N. S., et al. (2022). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 27(21), 7481. Retrieved from [Link]

  • Kaweetripob, W., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1699. Retrieved from [Link]

  • Locuson, C. W., & Lindsley, C. W. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

  • Lagos, D., et al. (2020). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 11, 579. Retrieved from [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 167-182. Retrieved from [Link]

  • Bagdas, D., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 14(11), 2058-2069. Retrieved from [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 117001. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Analytical Characterization of 3-(Piperidin-3-yloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 3-(Piperidin-3-yloxy)pyridine hydrochloride, a key heterocyclic building block in pharmaceutical research and development. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering a framework for identity confirmation, purity assessment, and quantitative assay. The methodologies are grounded in established analytical principles and draw upon established methods for structurally related pyridine and piperidine derivatives to ensure scientific rigor and practical applicability.

Introduction and Analytical Strategy

This compound is a bifunctional molecule featuring a pyridine ring, a piperidine moiety, and an ether linkage. Its hydrochloride salt form generally enhances aqueous solubility, a key consideration for analytical method development. A robust analytical strategy is crucial for ensuring the quality, consistency, and safety of this intermediate in any synthetic workflow. The primary goals of this analytical compendium are to:

  • Confirm the chemical identity and structure.

  • Quantify the purity and identify any related substances or impurities.

  • Provide an accurate assay of the compound's content.

This guide will focus on a multi-tiered approach, leveraging spectroscopic techniques for identification and chromatographic methods for quantitative analysis.

Physicochemical Properties and Preliminary Considerations

A preliminary analysis of the molecular structure of this compound informs the selection of appropriate analytical techniques.

PropertyStructural BasisImplication for Analysis
UV Chromophore The pyridine ring provides a strong chromophore.Enables sensitive detection by UV-Vis spectrophotometry, making HPLC with UV detection a primary analytical tool. An expected λmax would be in the range of 260-280 nm.
Basicity The presence of two nitrogen atoms (piperidine and pyridine). The piperidine nitrogen is more basic.Allows for acid-base titration for assay determination. Influences chromatographic retention, especially in reversed-phase HPLC.
Polarity The molecule possesses both polar (ether, amine) and non-polar (aromatic and aliphatic rings) regions. The hydrochloride salt form increases overall polarity.Suitable for reversed-phase high-performance liquid chromatography (HPLC). The compound should be soluble in polar solvents like water and methanol.
Volatility As a hydrochloride salt, the compound is non-volatile.Direct analysis by Gas Chromatography (GC) is not feasible without derivatization. GC is more suitable for analyzing residual solvents in the material.

Part I: Identity Confirmation

Unambiguous identification of this compound is the foundational step in its analysis. A combination of spectroscopic methods is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts.

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected Signals : Look for characteristic signals corresponding to the aromatic protons on the pyridine ring, the aliphatic protons of the piperidine ring, and the methine proton adjacent to the ether linkage. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals : Signals corresponding to the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring. The carbon attached to the ether oxygen will have a characteristic chemical shift.

  • Data Interpretation : Compare the observed chemical shifts, coupling constants, and integration values with the expected structure to confirm identity. Two-dimensional NMR techniques like COSY and HSQC can be used for more complex assignments.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the free base form of the compound.

Protocol: Mass Spectrometric Analysis

  • Sample Preparation : Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal. This can be a standalone instrument or coupled with an LC system (LC-MS).

  • Acquisition :

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode.

    • Expected Ion : The primary ion observed should correspond to the protonated molecule [M+H]⁺ of the free base (C₁₀H₁₄N₂O). The expected monoisotopic mass is approximately 179.1184 Da.

  • Data Interpretation : The presence of the correct mass-to-charge ratio (m/z) provides strong evidence of the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation : The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Instrumentation : A standard FTIR spectrometer.

  • Acquisition : Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation :

    • Expected Bands :

      • N-H stretch (amine salt) : Broad absorption in the 2700-2250 cm⁻¹ region.

      • C-H stretch (aromatic and aliphatic) : ~3100-2850 cm⁻¹.

      • C=N and C=C stretch (pyridine ring) : ~1600-1450 cm⁻¹.

      • C-O stretch (ether) : ~1250-1050 cm⁻¹.

Part II: Purity and Assay Determination

Chromatographic methods are central to assessing the purity and determining the precise content of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A stability-indicating reversed-phase HPLC method is the gold standard for both purity (related substances) and assay determination. The following protocol is a robust starting point for method development and validation.

Workflow for HPLC Method Development

Caption: HPLC method development workflow.

Detailed HPLC Protocol

  • Instrumentation and Consumables :

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Analytical balance, volumetric flasks, and pipettes.

    • HPLC-grade solvents and reagents.

  • Preparation of Solutions :

    • Mobile Phase A : Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B : Acetonitrile (HPLC grade).

    • Diluent : A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v).

    • Standard Solution (for Assay) : Accurately weigh about 20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of approximately 0.2 mg/mL.

    • Sample Solution : Prepare the sample in the same manner as the Standard Solution.

  • Chromatographic Conditions :

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: AcetonitrileThe acidic pH ensures the amine functional groups are protonated, leading to better peak shape.
Elution GradientA gradient elution is recommended to separate potential impurities with different polarities. Start with low %B to retain polar impurities and ramp up to elute non-polar impurities.
Gradient Program Time (min)% B
05
2070
2570
265
305
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 265 nmWavelength near the expected absorbance maximum of the pyridine ring.
Injection Volume 10 µL
  • System Suitability Testing (SST) :

    • Inject the Standard Solution five times.

    • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

    • The number of theoretical plates should be ≥ 2000.

  • Analysis and Calculations :

    • Purity (Related Substances) : Inject the Sample Solution. Identify and integrate all impurity peaks. Calculate the percentage of each impurity using the area normalization method (Area % = [Area of impurity peak / Total area of all peaks] x 100).

    • Assay : Inject the Standard Solution and Sample Solution in duplicate. Calculate the assay percentage using the external standard method: Assay (%) = (Sample Peak Area / Standard Peak Area) x (Standard Conc. / Sample Conc.) x Purity of Standard (%)

Summary of Method Validation Parameters (as per ICH Q2(R1))

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of impurities.Peak purity analysis (using DAD), resolution > 2.0 between analyte and adjacent peaks.
Linearity Proportionality of response to concentration.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of assay concentration).
Accuracy Closeness of test results to the true value.98.0% to 102.0% recovery for spiked samples.
Precision Repeatability and intermediate precision.RSD ≤ 2.0%.
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantified reliably.Signal-to-Noise ratio of 10:1.
Robustness Insensitivity to small, deliberate variations in method parameters.System suitability parameters are met despite minor changes in pH, flow rate, etc.
Argentometric Titration for Hydrochloride Content

For a rapid assay of the hydrochloride salt content, a simple titration method can be employed. This method is orthogonal to HPLC and provides a good cross-validation.

Protocol: Titration

  • Sample Preparation : Accurately weigh approximately 200 mg of the sample into a 150 mL beaker and dissolve in 50 mL of deionized water.

  • Titration :

    • Add 1 mL of potassium chromate indicator solution.

    • Titrate with a standardized 0.1 N silver nitrate (AgNO₃) solution until the first appearance of a persistent reddish-brown precipitate.

  • Calculation : Calculate the percentage of HCl in the sample based on the volume of AgNO₃ consumed.

Overall Analytical Workflow

The following diagram illustrates the logical flow for the complete analysis of a new batch of this compound.

Caption: Comprehensive analytical workflow.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic methods for identity and chromatographic and titrimetric methods for purity and assay ensures a high degree of confidence in the quality of the material. It is imperative that these methods are fully validated according to the appropriate regulatory guidelines (e.g., ICH) before implementation in a regulated environment.

References

  • Note: As this compound is a specific chemical intermediate, dedicated public analytical monographs are not readily available. The principles and protocols described are based on standard analytical chemistry practices and methods developed for structurally analogous compounds. The following references provide foundational knowledge for the techniques described.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia (USP). Chapter <621> Chromatography. This chapter provides general principles for chromatographic separations, which are foundational to the HPLC method described. [Link]

  • Li, W., et al. (2013). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Although for a different molecule, this paper provides a relevant example of HPLC method development for a related piperidine intermediate. Chinese Journal of Pharmaceutical Analysis. [Note: A direct link to the full text may require a subscription. The principles are exemplified in the application note.]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. This book is a comprehensive reference for the principles and practices of HPLC. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. An authoritative text on the interpretation of NMR, MS, and IR spectra. [Link]

Application Note: A Framework for In Vivo Preclinical Evaluation of 3-(Piperidin-3-yloxy)pyridine hydrochloride, a Putative α7 Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for designing and executing an in vivo preclinical research program for the novel compound, 3-(Piperidin-3-yloxy)pyridine hydrochloride. Based on its structural features, which are common in ligands for nicotinic acetylcholine receptors (nAChRs), we hypothesize that this compound acts as an agonist at the α7 nAChR subtype.[1][2] The α7 nAChR is a validated therapeutic target implicated in synaptic plasticity, cognitive functions, and the modulation of inflammatory responses.[3][4][5] This document outlines a phased, multi-disciplinary approach, beginning with essential pharmacokinetic profiling, followed by pharmacodynamic assessments in validated models of cognition and systemic inflammation, and concluding with preliminary safety evaluations. Detailed, step-by-step protocols are provided for each key experiment, emphasizing scientific rigor, ethical compliance, and data integrity to support go/no-go decisions in early-stage drug development.

Introduction

The Target: The α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system (CNS) and on peripheral immune cells.[5] In the CNS, its activation is crucial for modulating neurotransmitter release and synaptic plasticity, processes fundamental to learning, memory, and attention.[3][5] Peripherally, the α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," a neural circuit that regulates the innate immune response.[6][7][8][9][10] Activation of α7 nAChRs on macrophages can inhibit the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[11] Consequently, selective α7 nAChR agonists are being investigated as potential therapeutics for cognitive disorders (e.g., Alzheimer's disease, schizophrenia) and inflammatory conditions (e.g., sepsis, rheumatoid arthritis).[3][4]

The Compound: this compound

The molecular scaffold of this compound contains both a piperidine and a pyridine ring, motifs present in a wide range of clinically approved drugs targeting the CNS.[2] While public data on this specific molecule is scarce, its structure suggests a plausible interaction with nAChRs. This study design is predicated on the hypothesis that the compound is a selective α7 nAChR agonist. The primary goal is to characterize its biological activity in vivo to validate this hypothesis and assess its therapeutic potential.

Study Objectives

The overarching goal is to conduct a systematic in vivo evaluation of this compound. The specific objectives are:

  • To determine the fundamental pharmacokinetic (PK) profile of the compound in a rodent model.

  • To assess the compound's ability to enhance recognition memory in a validated cognitive assay.

  • To evaluate the compound's anti-inflammatory efficacy in a model of acute systemic inflammation.

  • To establish a preliminary safety and tolerability profile.

Guiding Principles & Prerequisites

Ethical Considerations and Regulatory Compliance

All animal experiments must be designed to the highest ethical standards.[12][13][14] Protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) prior to commencement.[15][16] Study design and reporting should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[17][18][19][20][21] Key principles include the 3Rs: Replacement, Reduction, and Refinement.[12]

Compound Formulation and Vehicle Selection

A critical prerequisite is the development of a suitable vehicle for administering the compound. The hydrochloride salt form suggests potential aqueous solubility.

  • Action: Test the solubility of this compound in standard preclinical vehicles (e.g., water, saline, 5% DMSO/5% Solutol in saline).

  • Causality: The chosen vehicle must be non-toxic and ensure complete dissolution of the compound for accurate dosing. The same vehicle must be administered to the control group to isolate the compound's effects. An inappropriate vehicle can lead to poor bioavailability, injection site reactions, or confounding toxicity.

Phase 1: Pharmacokinetic (PK) Profiling

Rationale: Understanding a compound's PK profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental.[22] It answers the critical question: does the compound reach the target tissue at a sufficient concentration and for an adequate duration?[23] This data is essential for designing rational dosing regimens in subsequent efficacy studies.[22]

Experimental Design

A standard PK study in mice will be conducted to determine key parameters after intravenous (IV) and oral (PO) administration.[24][25]

ParameterSpecificationRationale
Species/Strain Male C57BL/6 miceCommon, well-characterized strain for PK studies.
Age/Weight 8-10 weeks / 20-25 gStandard age for adult mice, ensuring metabolic maturity.
Group Size n=3-4 animals per time pointMinimum number to achieve statistical relevance while adhering to the 3Rs.[23]
Routes Intravenous (IV), Oral (PO)IV provides 100% bioavailability benchmark; PO assesses oral absorption.
Dose Levels IV: 1-2 mg/kg; PO: 5-10 mg/kgTypical doses for initial PK screening.
Time Points IV: 5, 15, 30 min; 1, 2, 4, 8, 24 hrPO: 15, 30 min; 1, 2, 4, 8, 24 hrCaptures the absorption, distribution, and elimination phases.[24][26]
Matrix Plasma (and optionally brain)Plasma is standard. Brain tissue is collected to assess blood-brain barrier penetration, which is critical for a CNS-acting drug.
Step-by-Step Protocol: Rodent PK Study
  • Animal Acclimation: Acclimate animals to the facility for at least 72 hours before the study.

  • Dose Preparation: Prepare fresh dosing solutions of this compound in the selected vehicle on the day of the study.

  • Administration:

    • IV Group: Administer the compound via a single bolus injection into the tail vein.

    • PO Group: Administer the compound via oral gavage.

  • Sample Collection: At each designated time point, collect blood (approx. 100 µL) via submandibular or saphenous vein bleed into tubes containing an anticoagulant (e.g., K2EDTA).[26]

  • Plasma Processing: Centrifuge blood samples (e.g., 4000 x g for 10 min at 4°C) to separate plasma.

  • Brain Tissue Collection (Optional): At the final time point, euthanize animals and perfuse with saline. Harvest the brain, weigh it, and homogenize for analysis.

  • Sample Analysis: Quantify the concentration of the compound in plasma and brain homogenate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and F% (oral bioavailability).

Phase 2: Pharmacodynamic (PD) Efficacy Models

Model 1: Assessing Pro-Cognitive Effects via Novel Object Recognition (NOR)

Rationale: The NOR test is a widely used behavioral assay that leverages the innate tendency of rodents to explore novel objects over familiar ones.[27][28][29] It is a test of recognition memory, a cognitive domain known to be modulated by α7 nAChR activity.[28] The test is less stressful than many other memory assays as it does not require positive or negative reinforcement.[28]

ParameterSpecificationRationale
Species/Strain Male C57BL/6 miceStandard strain for cognitive behavioral testing.
Group Size n=10-15 per groupLarger group size needed to account for behavioral variability.
Groups 1. Vehicle Control2. Compound (Low Dose)3. Compound (Mid Dose)4. Compound (High Dose)5. Positive Control (e.g., Donepezil)Doses selected based on PK data to achieve varying levels of exposure. Positive control validates the assay.
Dosing Regimen Administer compound 30-60 min prior to the training session.Timed to coincide with anticipated Tmax and peak brain exposure.
Primary Endpoint Discrimination Index (DI)DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

The test typically consists of three phases over 2-3 days.[27][28]

  • Habituation (Day 1): Place each mouse in the empty testing arena (e.g., a 40x40 cm open box) for 5-10 minutes to allow free exploration and reduce anxiety.[30]

  • Training/Familiarization (Day 2):

    • Administer the vehicle, compound, or positive control via the predetermined route (e.g., PO or IP).

    • After the specified pre-treatment time (e.g., 60 min), place the mouse into the arena containing two identical objects.[30]

    • Allow the mouse to explore for a set period (e.g., 10 minutes). Record the session using an overhead camera.

    • Return the mouse to its home cage.

  • Testing (Day 2, after retention interval):

    • After a retention interval (e.g., 1 to 24 hours), place the mouse back into the same arena.[29]

    • One of the original objects is replaced with a new, "novel" object.

    • Allow the mouse to explore for 5-10 minutes, recording the session.[30]

  • Data Analysis: Use tracking software (e.g., EthoVision XT) to score the time spent exploring each object (defined as the nose pointing at the object within a 2 cm proximity). Calculate the Discrimination Index for each animal. Analyze differences between groups using ANOVA.

Model 2: Evaluating Anti-Inflammatory Activity in an LPS Challenge Model

Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of systemic inflammation, triggering a robust release of pro-inflammatory cytokines like TNF-α.[31][32][33] This model is well-suited to test the hypothesis that an α7 nAChR agonist can suppress cytokine production via the cholinergic anti-inflammatory pathway.[6][34]

ParameterSpecificationRationale
Species/Strain Male BALB/c miceThis strain is known for a robust cytokine response to LPS.
Group Size n=8-10 per groupSufficient to detect significant changes in cytokine levels.
Groups 1. Vehicle + Saline2. Vehicle + LPS3. Compound + LPS4. Positive Control (e.g., Dexamethasone) + LPSGroup 1 is a negative control. Group 2 establishes the inflammatory response. Group 4 validates the model's response to a known anti-inflammatory agent.[34]
Dosing Regimen Administer compound 30 min prior to LPS challenge.Prophylactic treatment paradigm to assess prevention of inflammation.
LPS Challenge 0.5-1 mg/kg, Intraperitoneal (IP) injection.A dose known to induce a significant but sub-lethal inflammatory response.
Primary Endpoint Plasma TNF-α levels at 90 min post-LPS.TNF-α is a primary cytokine in this pathway and peaks around 90 minutes post-LPS challenge.
  • Dosing: Administer the vehicle, compound, or positive control (e.g., Dexamethasone).

  • Inflammatory Challenge: After 30 minutes, administer LPS (or saline for the negative control group) via IP injection.

  • Blood Collection: At 90 minutes post-LPS injection, collect blood via terminal cardiac puncture under deep anesthesia. Place samples into tubes containing an anticoagulant.

  • Plasma Processing: Centrifuge blood to separate plasma.

  • Cytokine Analysis: Measure the concentration of TNF-α (and other cytokines like IL-6 and IL-1β if desired) in the plasma using a validated method such as ELISA or a multiplex bead array.

  • Data Analysis: Compare cytokine levels between the Vehicle + LPS group and the Compound + LPS group using a t-test or ANOVA to determine if the compound significantly reduced the inflammatory response.

Visual Summaries

Integrated Study Workflow

The following diagram illustrates the logical progression of the in vivo studies, from foundational PK to efficacy testing.

G cluster_0 Phase 0: Prerequisites cluster_1 Phase 1: Pharmacokinetics cluster_2 Phase 2: Pharmacodynamics P0 Compound Formulation & Vehicle Selection PK Rodent PK Study (IV & PO) P0->PK Informs PK_Data Determine: - Bioavailability (F%) - Half-life (t1/2) - Brain Penetration PK->PK_Data Yields NOR Cognition Model: Novel Object Recognition PK_Data->NOR Guides Dose Selection LPS Inflammation Model: LPS Challenge PK_Data->LPS Guides Dose Selection

Caption: Integrated workflow for the preclinical evaluation of the compound.

Hypothesized Signaling Pathway

This diagram illustrates the hypothesized mechanism of action for the compound in the LPS inflammation model.

G compound 3-(Piperidin-3-yloxy)pyridine HCl receptor α7 nAChR (on Macrophage) compound->receptor Activates jak2 JAK2 receptor->jak2 Phosphorylates stat3 STAT3 jak2->stat3 Phosphorylates nfkb NF-κB Pathway stat3->nfkb Inhibits tnf TNF-α Synthesis & Release nfkb->tnf Promotes lps LPS tlr4 TLR4 lps->tlr4 Activates tlr4->nfkb Activates

Caption: Hypothesized anti-inflammatory signaling pathway.

References

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  • Novel Object Recognition test . Mouse Metabolic Phenotyping Centers (MMPC). Available at: [Link]

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  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels . National Institutes of Health (NIH). Available at: [Link]

  • Designing an In Vivo Preclinical Research Study . MDPI. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . National Institutes of Health (NIH). Available at: [Link]

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  • The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease . MDPI. Available at: [Link]

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  • Biarylacetamides: a novel class of late-stage autophagy inhibitors . Taylor & Francis Online. Available at: [Link]

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Application Notes and Protocols for 3-(Piperidin-3-yloxy)pyridine hydrochloride as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Modulator of Nicotinic Acetylcholine Receptors

The study of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, is of paramount importance in neuroscience and drug discovery. These ligand-gated ion channels are deeply involved in cognitive processes such as memory and attention, and their dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2][3] Chemical probes are indispensable tools for dissecting the complex biology of these receptors.[4][5][6]

This document provides detailed application notes and protocols for the characterization and use of 3-(Piperidin-3-yloxy)pyridine hydrochloride, a novel small molecule with structural motifs common to known nAChR ligands. While this specific molecule is not yet extensively characterized in the literature, its pyridine and piperidine moieties suggest a high probability of interaction with nAChRs, making it a compelling candidate for development as a chemical probe.

These guidelines are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for validating its biological target, elucidating its mechanism of action, and utilizing it to investigate α7 nAChR function in both in vitro and in vivo systems. As a Senior Application Scientist, my objective is to not only provide step-by-step instructions but also to impart the rationale behind these experimental designs, ensuring both scientific rigor and practical success.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity and activity of any chemical probe. The hydrochloride salt form of 3-(Piperidin-3-yloxy)pyridine generally enhances its solubility in aqueous solutions, a desirable property for biological assays.

PropertyValueSource/Justification
Molecular Formula C₁₀H₁₄N₂O · HClBased on chemical structure
Molecular Weight 214.69 g/mol Based on chemical structure
Appearance White to off-white solidTypical for hydrochloride salts of similar compounds
Solubility Soluble in water and DMSORecommended for stock solution preparation
Storage Store at 2-8°C, desiccatedTo prevent degradation
Purity ≥95%Recommended for reliable experimental results

Note: It is imperative to verify the purity and identity of each new batch of the compound via analytical methods such as NMR, LC-MS, and HPLC before initiating any biological experiments.

Hypothesized Mechanism of Action and Signaling Pathway

Based on its chemical structure, we hypothesize that this compound acts as a modulator of the α7 nicotinic acetylcholine receptor. The α7 nAChR is a homopentameric ion channel with a high permeability to calcium (Ca²⁺).[3][7] Upon binding of an agonist, the channel opens, leading to a rapid influx of Ca²⁺. This influx triggers a cascade of downstream signaling events, including the activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), which are crucial for neuronal survival and synaptic plasticity.[7][8]

The following diagram illustrates the canonical signaling pathway associated with α7 nAChR activation.

alpha7_signaling cluster_membrane Cell Membrane alpha7 α7 nAChR Ligand Binding Site intracellular Intracellular Space ca_ion Ca²⁺ alpha7->ca_ion Opens Channel extracellular Extracellular Space ligand 3-(Piperidin-3-yloxy)pyridine (Hypothesized Agonist) ligand->alpha7 Binds pi3k PI3K ca_ion->pi3k Activates erk ERK ca_ion->erk Activates akt Akt pi3k->akt Activates survival Neuronal Survival Synaptic Plasticity akt->survival erk->survival

Caption: Hypothesized signaling pathway of α7 nAChR activation.

In Vitro Characterization: Protocols for Target Validation

The first critical step in evaluating a new chemical probe is to confirm its interaction with the hypothesized target and determine its functional effect.[5] The following protocols describe a radioligand binding assay to measure binding affinity and a calcium imaging assay to assess functional activity.

Workflow for In Vitro Characterization

in_vitro_workflow start Start: New Compound 3-(Piperidin-3-yloxy)pyridine HCl binding_assay Radioligand Binding Assay (Determine Affinity & Selectivity) start->binding_assay functional_assay Functional Calcium Imaging Assay (Determine Agonist/Antagonist Activity) start->functional_assay data_analysis Data Analysis (Calculate Ki, EC50/IC50) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Probe Characterized data_analysis->conclusion

Caption: Workflow for in vitro characterization of the chemical probe.

Protocol 1: Radioligand Binding Assay for α7 nAChR

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the α7 nAChR by measuring its ability to compete with a known radiolabeled antagonist.

Materials:

  • Cell Membranes: Membranes from a cell line stably expressing human α7 nAChR (e.g., GH4C1 cells).

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.[9]

  • Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM unlabeled α-Bungarotoxin).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, prepared in a dilution series.

  • 96-well Filter Plates: Glass fiber filters (e.g., Millipore MultiScreen).[10]

  • Scintillation Fluid and Counter.

Procedure:

  • Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine (PEI) for at least 1 hour at room temperature to reduce non-specific binding.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • 50 µL of radioligand at a concentration near its Kₔ (e.g., 1-2 nM [³H]-MLA).

    • 100 µL of cell membrane preparation (typically 50-100 µg of protein).[11]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer.[11]

  • Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Functional Calcium Imaging Assay

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon application of the test compound, thereby determining if it acts as an agonist or antagonist.[12][13]

Materials:

  • Cells: A cell line expressing functional α7 nAChR (e.g., SH-SY5Y or a stably transfected HEK293 line).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.[12][13]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Positive Control: A known α7 nAChR agonist (e.g., PNU-282987).

  • Antagonist Control (for antagonist mode): A known α7 nAChR antagonist (e.g., MLA).

  • Test Compound: this compound.

  • Fluorescence Plate Reader or Microscope with automated liquid handling.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with Assay Buffer. Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.[12]

  • Washing: Gently wash the cells 2-3 times with Assay Buffer to remove excess dye. Add 100 µL of Assay Buffer to each well.

  • Baseline Measurement: Measure the baseline fluorescence for 10-20 seconds.

  • Compound Addition and Measurement:

    • Agonist Mode: Add the test compound at various concentrations and immediately measure the fluorescence intensity over time (e.g., for 2-3 minutes).

    • Antagonist Mode: Pre-incubate the cells with the test compound for 10-15 minutes, then add a known agonist (at its EC₅₀ concentration) and measure the fluorescence response.

  • Data Acquisition: Record the change in fluorescence intensity over time.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

  • Normalize the response as ΔF/F₀.[14]

  • Agonist Mode: Plot the normalized response against the log concentration of the test compound to determine the EC₅₀ value.

  • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ value.

In Vivo Applications: A Framework for Preclinical Evaluation

Once a chemical probe has been characterized in vitro, the next step is to evaluate its properties and effects in a living organism.[6] This is crucial for establishing its utility in more complex biological systems.

Workflow for In Vivo Evaluation

in_vivo_workflow start Start: In Vitro Characterized Probe pk_studies Pharmacokinetic (PK) Studies (Assess ADME Properties) start->pk_studies target_engagement Target Engagement Studies (e.g., PET Imaging) pk_studies->target_engagement behavioral_studies Behavioral/Pharmacodynamic (PD) Studies (Assess Functional Effects) target_engagement->behavioral_studies conclusion Conclusion: In Vivo Utility Established behavioral_studies->conclusion

Caption: Workflow for in vivo evaluation of the chemical probe.

Protocol 3: Rodent Pharmacokinetic (PK) and Brain Penetration Study

This protocol provides a general framework for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the probe, with a focus on its ability to cross the blood-brain barrier (BBB).

Materials:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Test Compound: this compound formulated in a suitable vehicle (e.g., saline or 5% DMSO/5% Tween 80 in saline).

  • Dosing Routes: Intravenous (IV) for bioavailability and intraperitoneal (IP) or oral (PO) for absorption studies.

  • Analytical Method: A validated LC-MS/MS method for quantifying the compound in plasma and brain tissue.

Procedure:

  • Animal Dosing: Administer the compound to groups of animals via the chosen routes (e.g., IV at 1 mg/kg, IP at 10 mg/kg).

  • Sample Collection: At designated time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples via tail vein or cardiac puncture.

  • Brain Tissue Collection: At the final time point, euthanize the animals and perfuse with saline. Harvest the brains immediately.

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate plasma.

    • Brain: Homogenize the brain tissue in a suitable buffer.

  • Quantification: Analyze the concentration of the compound in plasma and brain homogenate samples using the validated LC-MS/MS method.

Data Analysis:

  • Calculate key PK parameters from the plasma concentration-time profile (e.g., Cₘₐₓ, Tₘₐₓ, half-life, AUC).

  • Determine the brain-to-plasma concentration ratio at each time point to assess BBB penetration. A ratio > 0.5 is often considered significant.

  • Calculate bioavailability by comparing the AUC from the oral or IP route to the AUC from the IV route.

Best Practices for Using Chemical Probes

To ensure the generation of reliable and reproducible data, it is essential to adhere to best practices for the use of chemical probes.[4][15]

  • Confirm On-Target Activity: Always demonstrate that the observed biological effect is due to the interaction with the intended target. This can be achieved by using a structurally related but inactive control compound.

  • Use at Appropriate Concentrations: Use the probe at concentrations relevant to its binding affinity (Kᵢ) or functional potency (EC₅₀/IC₅₀). Typically, this is within a 10- to 100-fold range of these values.

  • Consider Off-Target Effects: Be aware that no chemical probe is perfectly selective. If unexpected results are obtained, consider performing selectivity profiling against a panel of related receptors or enzymes.

  • Validate Each New Batch: As mentioned previously, the purity and identity of each new batch of the probe should be rigorously confirmed.[6]

References

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  • PMC. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]

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Application Notes and Protocols: Characterization of Novel α7 Nicotinic Acetylcholine Receptor Modulators Featuring 3-(Piperidin-3-yloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of α7 Nicotinic Acetylcholine Receptors

The α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel, is a critical player in neurotransmission within the central and peripheral nervous systems.[1] Composed of five α7 subunits, this receptor exhibits high permeability to calcium, allowing it to modulate a variety of downstream signaling cascades.[1] The α7 nAChR is implicated in a range of physiological processes, including cognitive function, inflammation, and neuroprotection.[2][3] Consequently, it has emerged as a significant therapeutic target for a host of neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and Parkinson's disease.[1][3]

The development of novel modulators for the α7 nAChR is a key focus of modern drug discovery. These modulators can act as agonists, antagonists, or positive allosteric modulators (PAMs), each with distinct therapeutic implications.[1] This document provides a comprehensive guide for the characterization of novel α7 nAChR modulators, using the representative compound, 3-(Piperidin-3-yloxy)pyridine hydrochloride. While the precise biological activity of this specific molecule is under investigation, its structural motifs, containing both piperidine and pyridine rings, are common in compounds targeting nicotinic receptors.[4][5] The following protocols are designed to elucidate the binding affinity, functional activity, and electrophysiological effects of such compounds, providing a robust framework for their preclinical evaluation.

Signaling Pathway Overview

Activation of the α7 nAChR by an agonist, such as its endogenous ligand acetylcholine or a synthetic compound, leads to a conformational change in the receptor. This change opens a central ion channel, allowing for the influx of cations, most notably calcium (Ca2+). The subsequent increase in intracellular calcium concentration triggers a cascade of downstream signaling events, including the activation of calcium-dependent enzymes and modulation of neurotransmitter release.

alpha7_signaling cluster_membrane Cell Membrane alpha7_nAChR α7 nAChR Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Channel Opening Agonist Agonist (e.g., this compound) Agonist->alpha7_nAChR Binds to Receptor Downstream_Signaling Downstream Signaling Cascades (e.g., Kinase Activation, Gene Expression) Ca_influx->Downstream_Signaling Activates

Caption: Agonist binding to the α7 nAChR, leading to calcium influx and downstream signaling.

Experimental Workflows for Compound Characterization

A systematic approach is essential for characterizing novel α7 nAChR modulators. The following workflow outlines a tiered screening process, from initial binding assessment to detailed functional and electrophysiological analysis.

experimental_workflow Start Novel Compound (this compound) Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Start->Binding_Assay Functional_Assay Calcium Flux Assay (Assess Agonist/Antagonist Activity - EC₅₀/IC₅₀) Binding_Assay->Functional_Assay If Binding Confirmed Electrophysiology Patch-Clamp Electrophysiology (Characterize Ion Channel Modulation) Functional_Assay->Electrophysiology If Functionally Active Conclusion Compound Profile Electrophysiology->Conclusion

Caption: A tiered workflow for the characterization of novel α7 nAChR modulators.

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the α7 nAChR by measuring its ability to displace a known radiolabeled ligand.[6]

Principle

A radiolabeled ligand with high affinity and specificity for the α7 nAChR (e.g., [³H]Methyllycaconitine) is incubated with a source of the receptor (e.g., rat brain membranes or cells expressing the receptor). The test compound is added at varying concentrations, and its ability to compete with the radioligand for binding to the receptor is measured. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.[7]

Materials and Reagents
ReagentSupplierCatalog No.
[³H]MethyllycaconitinePerkinElmerNET1083
Rat Brain Membranes (P2 fraction)In-house preparation or commercial-
3-(Piperidin-3-yloxy)pyridine HCl--
Binding Buffer (50 mM Tris-HCl, pH 7.4)Sigma-AldrichT2194
Non-specific binding control (e.g., PNU-282987)Tocris2490
Scintillation CocktailPerkinElmer6013509
96-well filter plates (GF/C)MilliporeMSHVN4510
Step-by-Step Protocol
  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution series in binding buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or non-specific binding control (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of radioligand solution.

    • 100 µL of the receptor preparation.[7]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.[7]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis

Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Flux Assay

This functional assay measures the ability of a test compound to act as an agonist or antagonist at the α7 nAChR by monitoring changes in intracellular calcium levels.[8][9]

Principle

Cells expressing the α7 nAChR are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).[10][11] When an agonist binds to the receptor, the resulting calcium influx leads to an increase in the fluorescence of the dye. An antagonist will block the fluorescence increase induced by a known agonist.

Materials and Reagents
ReagentSupplierCatalog No.
HEK293 cells stably expressing human α7 nAChRATCC-
Indo-1 AM or Fluo-4 AMThermo Fisher ScientificI1223 or F14201
Pluronic F-127Thermo Fisher ScientificP3000MP
Assay Buffer (HBSS with 20 mM HEPES)Gibco14025092
Known α7 nAChR agonist (e.g., PNU-282987)Tocris2490
96-well black, clear-bottom platesCorning3603
Step-by-Step Protocol
  • Cell Culture: Plate the α7 nAChR-expressing cells in 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 45-60 minutes at 37°C in the dark.[8]

  • Compound Addition: Wash the cells with assay buffer. Add the test compound (for agonist testing) or the test compound followed by a known agonist (for antagonist testing) to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer.[9][12] Record the signal over time to capture the kinetic response.

Data Analysis

For agonist activity, plot the change in fluorescence intensity against the logarithm of the test compound concentration to determine the EC₅₀ value. For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀ value.

Protocol 3: Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of the ion channel's activity and allows for a detailed characterization of how a test compound modulates receptor function.[13][14][15]

Principle

A glass micropipette forms a high-resistance seal with the cell membrane of a single cell expressing α7 nAChRs.[13] This allows for the control of the membrane potential (voltage-clamp) and the measurement of the ionic currents flowing through the channels in response to the application of the test compound.[16][17]

Materials and Reagents
ReagentSupplierCatalog No.
α7 nAChR-expressing cells--
Extracellular Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 GlucoseSigma-AldrichVarious
Intracellular Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTASigma-AldrichVarious
Patch-clamp amplifier and data acquisition systemMolecular Devices or Axon Instruments-
Micromanipulator and microscopeSutter Instrument or Olympus-
Step-by-Step Protocol
  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a gigaohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.[13]

  • Recording: Clamp the cell at a holding potential (e.g., -70 mV). Apply the test compound via a perfusion system and record the resulting current.

  • Data Acquisition: Digitize and store the current recordings for offline analysis.

Data Analysis

Measure the peak amplitude, activation, and desensitization kinetics of the currents evoked by the test compound. For agonists, generate a dose-response curve by plotting the peak current amplitude against the compound concentration to determine the EC₅₀. For allosteric modulators, co-apply the compound with a known agonist and measure the potentiation of the agonist-evoked current.

Troubleshooting and Scientific Rationale

IssuePossible CauseRecommendationRationale
High non-specific binding in radioligand assay Inadequate washing, filter plate not properly pre-soakedIncrease wash steps and ensure filter plates are pre-soaked in 0.5% polyethyleneimine.To reduce non-specific binding of the radioligand to the filter plate.
Low signal-to-noise in calcium flux assay Insufficient dye loading, low receptor expressionOptimize dye concentration and incubation time. Verify receptor expression levels via Western blot or qPCR.To ensure an adequate fluorescent signal upon receptor activation.
Unstable gigaohm seal in patch-clamp Poor cell health, dirty pipette or solutionsUse healthy, low-passage cells. Filter all solutions and use fresh pipettes for each recording.A stable seal is critical for low-noise recordings and accurate measurements.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive characterization of novel α7 nicotinic acetylcholine receptor modulators like this compound. By systematically evaluating the binding affinity, functional activity, and electrophysiological properties of a compound, researchers can gain a thorough understanding of its pharmacological profile and therapeutic potential. This multi-faceted approach is crucial for advancing promising candidates in the drug discovery pipeline for a variety of neurological and inflammatory disorders.

References

  • CALCIUM FLUX PROTOCOL. (n.d.).
  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]

  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. (2018). PLOS One. Retrieved from [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. Retrieved from [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Retrieved from [Link]

  • Axxam SpA. (n.d.). In Vitro Assays | Electrophysiology. Retrieved from [Link]

  • Ion channel electrophysiology in pharmaceutical research. (2007). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • Bio-protocol. (n.d.). Intracellular calcium flux assay. Retrieved from [Link]

  • PCBIS. (n.d.). Intracellular calcium flux measurement. Retrieved from [Link]

  • Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. (n.d.).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Papke, R. L., et al. (2023). Silent agonists for α7 nicotinic acetylcholine receptors. Pharmacological Research. Retrieved from [Link]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Papke, R. L., et al. (2023). Silent agonists for α7 nicotinic acetylcholine receptors. Pharmacological Research. Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. (2024). MDPI. Retrieved from [Link]

  • The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. (2017). Acta Pharmacologica Sinica. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

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Application Notes and Protocols for the Safe Handling of 3-(Piperidin-3-yloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 3-(Piperidin-3-yloxy)pyridine hydrochloride (CAS No. 190055-61-7). As a research chemical, comprehensive safety data for this specific compound is not extensively published. Therefore, this guide synthesizes safety information from structurally similar compounds, including other piperidine-pyridine derivatives and the parent compound, pyridine, to establish a robust framework for risk mitigation. These protocols are designed for researchers, scientists, and drug development professionals to ensure a high level of safety and experimental integrity.

Introduction and Scientific Context

This compound is a heterocyclic compound incorporating both a pyridine ring and a piperidine ring linked by an ether functional group. This structural motif is of significant interest in medicinal chemistry and drug discovery. Compounds containing piperidine and pyridine rings are explored for a wide range of biological activities. For instance, derivatives of 3-(piperidin-4-ylmethoxy)pyridine have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy.[1] The hydrochloride salt form is typically used to improve the solubility and stability of the parent compound for research applications.

Given its potential biological activity and the inherent hazards associated with pyridine derivatives, strict adherence to safety protocols is paramount. Pyridine itself is a hazardous substance known for its potential to cause a range of health issues upon exposure.[2][3] This guide provides a cautious and comprehensive approach to handling this compound, ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Assessment and GHS Classification

Analogous Compound Data:

  • 3-(Piperidin-3-yl)pyridine dihydrochloride: Classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[4]

  • 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride: Labeled with hazard statements for being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and being a respiratory irritant (H335). It is associated with the GHS07 pictogram (Harmful/Irritant).[5]

  • Pyridine (Parent Compound): Classified as a highly flammable liquid and vapor (H225), harmful if swallowed (H302), harmful in contact with skin (H312), harmful if inhaled (H332), and causes skin and eye irritation.[6][7][8][9][10]

Based on this compiled data, this compound should be handled as a substance with the following potential hazards:

Hazard Category GHS Hazard Statement (Assumed) Pictogram
Acute Toxicity (Oral)H302: Harmful if swallowedGHS07
Skin Corrosion/IrritationH315: Causes skin irritationGHS07
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationGHS07

Personal Protective Equipment (PPE)

A stringent PPE policy is mandatory when handling this compound. The following equipment must be worn at all times.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[3]Provides robust chemical resistance against pyridine and its derivatives.
Eye and Face Protection Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn with goggles when there is a high risk of splashing.Protects against splashes and potential fine dust particles that can cause serious eye irritation.[3]
Skin and Body Protection Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended if handling large quantities.Protects against skin contact.[3]
Respiratory Protection All handling of the solid compound or solutions must be conducted in a certified chemical fume hood.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Pyridine-based compounds can be respiratory irritants.[2][3]

Experimental Protocols: Safe Handling and Use

The following protocols are designed to minimize exposure risk during routine laboratory procedures.

General Handling Workflow

This diagram illustrates the mandatory workflow for safely handling this compound from reception to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase ReviewSDS Review SDS of Analogous Compounds DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkArea Prepare Fume Hood & Spill Kit DonPPE->PrepWorkArea Retrieve Retrieve Compound from Storage PrepWorkArea->Retrieve Weighing Weighing inside Fume Hood Retrieve->Weighing Solubilization Solubilization in Fume Hood Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Waste Segregate & Label Hazardous Waste Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol for Weighing and Solution Preparation
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[11]

    • Assemble all necessary equipment (spatula, weighing paper/boat, glassware, solvent) inside the fume hood to minimize movement of the open container.

    • Place a spill kit nearby.

  • Weighing (Solid Form):

    • Don all required PPE as specified in Section 3.

    • Place the analytical balance inside the fume hood if possible. If not, tare a sealed container, remove it from the balance, add the compound inside the fume hood, seal the container, and then re-weigh it externally.

    • Slowly open the container of this compound inside the fume hood.

    • Use a clean spatula to carefully transfer the desired amount of the solid onto a weighing boat or directly into a tared vessel. Avoid generating dust.

    • Securely close the primary container immediately after dispensing.[2]

  • Solubilization:

    • Add the weighed solid to the appropriate glassware inside the fume hood.

    • Slowly add the desired solvent, pointing the opening of the vessel away from your face.

    • If necessary, cap and gently swirl or sonicate the mixture to facilitate dissolution.

  • Post-Procedure:

    • Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe with a disposable towel.

    • Dispose of weighing paper, gloves, and wipes into a designated solid hazardous waste container.[11]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a tightly sealed, clearly labeled container.[4] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and direct sunlight.[2][12]

  • Hygroscopicity: The hydrochloride salt may be hygroscopic.[4][13] Consider storing under an inert atmosphere (e.g., argon or nitrogen) or in a desiccator to prevent moisture absorption, which could affect compound stability and weighing accuracy.[4]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[11]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

Spill Response Workflow

G Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill Cleanup Contain & Clean Up (Trained Personnel Only) SmallSpill->Cleanup Yes CallEHS Call Emergency Services / EHS SmallSpill->CallEHS No / Unsure Dispose Package & Label Waste Cleanup->Dispose Report Report Incident CallEHS->Report Dispose->Report

Caption: Emergency response workflow for a chemical spill.

  • Small Spills (Solid):

    • If you are trained and it is safe to do so, carefully sweep or scoop up the spilled solid material, avoiding dust generation.

    • Place the material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert others in the vicinity and notify your supervisor and the institutional Environmental Health & Safety (EHS) office.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to handle the cleanup.[11]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated materials (e.g., excess solid, solutions, contaminated wipes, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and to schedule a waste pickup.[11][12]

Conclusion

While this compound is a valuable compound for research, its structural similarity to other hazardous pyridine derivatives necessitates a cautious approach. By implementing the detailed PPE, handling, storage, and emergency protocols outlined in this guide, researchers can effectively mitigate risks, ensuring a safe laboratory environment for the advancement of science.

References

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023). Pyridine - Safety Data Sheet. [Link]

  • Lab Alley. (2019). Pyridine - Safety Data Sheet. [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. [Link]

  • Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. [Link]

  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Piperidin-3-yloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Piperidin-3-yloxy)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of this important pharmaceutical intermediate.

I. Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves four key stages:

  • N-Protection of 3-Hydroxypiperidine: The piperidine nitrogen is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate, to prevent side reactions in the subsequent etherification step.

  • Ether Formation (SNAr Reaction): The protected 3-hydroxypiperidine is coupled with a suitable 3-halopyridine (commonly 3-fluoropyridine or 3-chloropyridine) via a nucleophilic aromatic substitution (SNAr) reaction.

  • N-Deprotection: The Boc protecting group is removed from the piperidine nitrogen.

  • Hydrochlorination: The free base of 3-(Piperidin-3-yloxy)pyridine is converted to its hydrochloride salt to improve stability and handling.

This guide will delve into the intricacies of each step, providing troubleshooting guidance and answers to frequently encountered issues.

II. Visualizing the Workflow

Synthesis_Workflow A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc₂O, Base C N-Boc-3-(pyridin-3-yloxy)piperidine B->C 3-Halopyridine, Strong Base (e.g., NaH) D 3-(Piperidin-3-yloxy)pyridine C->D Acid (e.g., HCl, TFA) E 3-(Piperidin-3-yloxy)pyridine Hydrochloride D->E HCl

Caption: Synthetic workflow for this compound.

III. Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1 & 2: N-Boc Protection and Ether Formation (SNAr)

Question 1: My SNAr reaction is sluggish or incomplete, resulting in a low yield of the desired ether. What are the likely causes and how can I improve it?

Answer:

Low yields in the SNAr reaction between N-Boc-3-hydroxypiperidine and a 3-halopyridine are a common challenge. Several factors can contribute to this issue:

  • Insufficiently Strong Base: The hydroxyl group of N-Boc-3-hydroxypiperidine needs to be deprotonated to form a potent nucleophile. Weak bases are often ineffective.

    • Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH)[1]. These bases irreversibly deprotonate the alcohol, driving the reaction forward.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

    • Solution: Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation of the alkoxide but not the nucleophilic oxygen, thus enhancing its reactivity.

  • Reaction Temperature is Too Low: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. A typical range for this type of reaction is 80-120 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Poor Leaving Group on the Pyridine Ring: The nature of the halogen on the pyridine ring affects the reaction rate.

    • Solution: Fluorine is generally the best leaving group for SNAr reactions on electron-deficient rings like pyridine, followed by chlorine. If you are using 3-chloropyridine and experiencing slow reaction rates, consider switching to 3-fluoropyridine.

Question 2: I am observing significant amounts of side products in my SNAr reaction. What are these byproducts and how can I minimize their formation?

Answer:

Side reactions can significantly reduce the yield of the desired product. Common byproducts include:

  • Products of Reaction with the Solvent: DMF can decompose at high temperatures in the presence of a strong base, leading to the formation of byproducts.

  • Elimination Products: Although less common with aromatic substrates, under harsh basic conditions, elimination reactions can occur.

Solutions to Minimize Byproducts:

  • Control Reaction Temperature: Avoid excessively high temperatures to minimize solvent decomposition and other side reactions.

  • Use Anhydrous Conditions: Moisture can quench the strong base and lead to the formation of unwanted hydroxides. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Purification: Careful purification of the crude product by column chromatography is essential to remove any byproducts before proceeding to the next step.

Step 3 & 4: Boc Deprotection and Hydrochloride Salt Formation

Question 3: The Boc deprotection step is not going to completion, or I am seeing decomposition of my product. What are the best conditions for this step?

Answer:

Incomplete deprotection or product degradation can be problematic. Here's how to troubleshoot this step:

  • Choice of Acid: The tert-butyloxycarbonyl (Boc) group is labile to acid.

    • Standard Protocol: A solution of hydrochloric acid (HCl) in an organic solvent like isopropanol, dioxane, or diethyl ether is a common and effective method for both deprotection and concurrent hydrochloride salt formation.

    • Alternative: Trifluoroacetic acid (TFA) can also be used for deprotection, but this will require a separate step to form the hydrochloride salt.

  • Reaction Conditions:

    • Solution: The deprotection is typically carried out at room temperature. If the reaction is slow, gentle warming (e.g., to 40-50 °C) can be applied, but this should be done cautiously to avoid potential side reactions.

  • Work-up:

    • Solution: After deprotection, the hydrochloride salt often precipitates from the reaction mixture. The product can be isolated by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

Question 4: During the hydrochloride salt formation and crystallization, my product is oiling out or the resulting solid is difficult to handle and has low purity. How can I obtain a crystalline product?

Answer:

Oiling out and poor crystal formation are common issues when preparing hydrochloride salts of pyridine derivatives, which can be hygroscopic.

  • Solvent Selection for Crystallization: The choice of solvent is crucial for obtaining a crystalline product.

    • Solution: A common technique is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or methyl tert-butyl ether (MTBE). Then, a solution of HCl in a miscible solvent (e.g., isopropanol or dioxane) is added dropwise with stirring. The hydrochloride salt should precipitate as a solid.

    • Troubleshooting: If the product oils out, try using a different solvent system or a combination of solvents. For example, a mixture of isopropanol and diethyl ether can be effective. Seeding with a small crystal of the desired product can also induce crystallization.

  • Control of Precipitation: Rapid precipitation can lead to the formation of small, impure crystals.

    • Solution: Add the HCl solution slowly and with vigorous stirring to promote the formation of larger, more well-defined crystals. Cooling the mixture can also improve the yield of the crystalline product.

  • Hygroscopicity: The hydrochloride salt may be hygroscopic, making it difficult to handle.

    • Solution: Handle the final product in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen). Dry the product thoroughly under vacuum.

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the SNAr reaction?

A1: Sodium hydride (NaH) is a highly effective and commonly used base for this reaction. It provides irreversible deprotonation of the alcohol, driving the reaction to completion.

Q2: Can I perform the Boc deprotection and hydrochloride salt formation in a single step?

A2: Yes, this is the preferred method. Using a solution of HCl in an organic solvent like isopropanol or dioxane will simultaneously cleave the Boc group and form the hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.

Q3: My final product is off-white or yellow. How can I improve its color?

A3: The color may be due to impurities carried over from previous steps or formed during the final salt formation. Recrystallization of the final product from a suitable solvent system (e.g., ethanol/diethyl ether) can often remove colored impurities. Treatment with activated carbon during the work-up of the intermediate or final product can also be effective.

Q4: What are the expected yields for each step?

A4: Yields can vary depending on the specific conditions and scale of the reaction. However, as a general guide:

  • N-Boc Protection: >95%

  • SNAr Reaction: 60-80%

  • Boc Deprotection and Salt Formation: >90%

V. Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(pyridin-3-yloxy)piperidine
  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add 3-fluoropyridine (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve N-Boc-3-(pyridin-3-yloxy)piperidine (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol or dioxane.

  • To this solution, add a 4 M solution of HCl in dioxane (or a saturated solution of HCl in isopropanol) (excess, e.g., 5-10 eq) at room temperature.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete deprotection.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The crude product can be triturated with diethyl ether to induce solidification and then filtered and dried.

VI. Data Summary

StepReactantsReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. N-Boc Protection 3-Hydroxypiperidine(Boc)₂O, Et₃NCH₂Cl₂0 to RT4-6>95
2. SNAr Reaction N-Boc-3-hydroxypiperidine, 3-FluoropyridineNaHDMF80-9012-1660-80
3. Deprotection & Salt Formation N-Boc-3-(pyridin-3-yloxy)piperidineHCl in DioxaneDioxaneRT2-4>90

VII. Visualizing Key Mechanisms

SNAr Mechanism

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group N-Boc-3-O- N-Boc-3-O⁻ Meisenheimer Meisenheimer Complex N-Boc-3-O-->Meisenheimer attacks 3-F-Py 3-Fluoropyridine 3-F-Py->Meisenheimer Meisenheimer_2 Meisenheimer Complex Product N-Boc-3-(pyridin-3-yloxy)piperidine Meisenheimer_2->Product F- F⁻ Meisenheimer_2->F- eliminates

Caption: Mechanism of the SNAr reaction.

VIII. References

  • CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents. (n.d.). Retrieved January 21, 2026, from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-(Piperidin-3-yloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(Piperidin-3-yloxy)pyridine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt procedures to your specific needs.

Introduction: The Challenge of Purity

This compound is a heterocyclic building block whose utility in drug discovery is critically dependent on its purity. Impurities, even in small amounts, can lead to side reactions, complicate downstream processing, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API). The crude product from synthesis often contains a mixture of unreacted starting materials, reagents, side-products, and colored degradation compounds. This guide provides a systematic approach to tackling these purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound in a question-and-answer format.

Issue 1: My crude product is a yellow, brown, or off-white solid.

Q: What causes the discoloration and how can I obtain a clean, white product?

A: Discoloration in crude amine-containing products often arises from high-molecular-weight, colored byproducts formed during the synthesis or workup, or from residual reagents. The most effective method for removing these colored impurities is through recrystallization with a decolorizing agent, such as activated charcoal.

The hydrochloride salt form of your compound makes it highly polar, lending itself to recrystallization from polar protic solvents like alcohols.

Experimental Protocol: Decolorizing Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent system. Ethanol or isopropanol are excellent starting points. Refer to Table 1 for guidance.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude this compound. Continuous stirring and gentle heating are crucial.

  • Charcoal Treatment: Once dissolved, remove the flask from the heat source. Add a small amount of activated charcoal (typically 1-2% w/w of your crude product). Caution: Add charcoal cautiously to a slightly cooled solution to avoid violent bumping.

  • Hot Filtration: Swirl the mixture for 2-5 minutes and then perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel. Pre-heating the funnel and receiving flask is highly recommended.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling. Once at room temperature, you may place the flask in an ice bath to maximize yield.

  • Isolation & Drying: Collect the white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: My NMR/LCMS analysis shows persistent impurities after recrystallization.

Q: Recrystallization isn't removing a specific impurity. What is my next step?

A: When co-crystallization occurs or when impurities have very similar solubility profiles to the desired product, recrystallization is ineffective. In this case, flash column chromatography is the preferred method.[1][2] As your compound is a basic pyridine derivative, special considerations are needed to avoid common issues like peak tailing.[3]

Peak tailing is primarily caused by the interaction of the basic nitrogen atoms in your compound with acidic residual silanol groups on the surface of standard silica gel.[3] This can be mitigated by modifying the mobile phase.

Experimental Protocol: Optimized Flash Column Chromatography

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is typically sufficient.

  • Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a common starting point.

    • Crucial Modification: To prevent peak tailing, add a small amount of a competing base to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide. This additive neutralizes the acidic sites on the silica, leading to symmetrical peaks.[3]

  • Sample Preparation: If your hydrochloride salt is not soluble in the initial eluent, you may need to convert it to the free base for chromatography.

    • Dissolve the crude HCl salt in water.

    • Basify to pH > 10 with aqueous NaOH or K₂CO₃.

    • Extract the free base into an organic solvent (e.g., DCM or Ethyl Acetate).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Adsorb the resulting oil/solid onto a small amount of silica gel for dry loading onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC or LCMS.

  • Re-formation of HCl Salt: Combine the pure fractions containing the free base. Concentrate in vacuo. Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a stoichiometric amount of HCl (as a solution in dioxane, ether, or isopropanol). The hydrochloride salt should precipitate.

  • Isolation: Collect the pure salt by filtration, wash with the solvent (e.g., ether), and dry under vacuum.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the decision-making process for purification and troubleshooting common chromatography problems.

PurificationWorkflow A Crude Product (3-(Piperidin-3-yloxy)pyridine HCl) B Purity Analysis (TLC, LCMS, NMR) A->B C Is Purity >98% and Product is White? B->C D Recrystallization (with Charcoal if colored) C->D No (Colored) E Column Chromatography C->E No (Colorless Impurities) F Final Pure Product C->F Yes G Analyze Purity Again D->G E->G H Is Purity Sufficient? G->H H->E No H->F Yes

Caption: High-level workflow for purification decisions.

ChromaTroubleshooting Start Running Column Issue Problem Encountered? Start->Issue Tailing Peak Tailing Issue->Tailing Yes PoorSep Poor Separation Issue->PoorSep Yes NoElution Compound Stuck on Column Issue->NoElution Yes Sol_Tailing Add 1% Triethylamine or NH4OH to Eluent Tailing->Sol_Tailing Sol_PoorSep Decrease Polarity of Eluent (Slower Gradient) PoorSep->Sol_PoorSep Sol_NoElution Increase Polarity of Eluent (e.g., higher % MeOH) NoElution->Sol_NoElution

Caption: Troubleshooting common column chromatography issues.

Data Summary Tables

Table 1: Recrystallization Solvent Selection Guide

Solvent SystemAdvantagesDisadvantagesRecommended Use Case
Isopropanol (IPA) Good solubility when hot, poor when cold. Volatile enough for easy drying.May require a large volume.First choice for general recrystallization.
Ethanol (EtOH) Similar to IPA, readily available.Product may have slightly higher solubility in cold EtOH, potentially lowering yield.Good alternative if IPA is unavailable.
Methanol / MTBE Anti-solvent (MTBE) system allows for fine-tuning of crystallization.Requires careful addition of the anti-solvent to avoid oiling out.When a single solvent system fails or gives low yield.
Ethanol / Water Water acts as an anti-solvent for the HCl salt.Risk of product becoming too soluble if excess water is added.For highly impure samples where impurities are less polar.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final product? A1: A combination of methods is recommended. ¹H NMR will confirm the chemical structure and identify any organic impurities. LC-MS is excellent for determining purity percentage (e.g., >99% by AUC) and can help identify the mass of any minor impurities.[4] A sharp melting point range is a good indicator of high purity. For a hygroscopic compound, Karl Fischer titration can be used to determine the water content.[5]

Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do? A2: Oiling out occurs when the solute is not crystalline at the temperature of precipitation. To resolve this, you can try several strategies: use a lower boiling point solvent system, decrease the initial concentration of the solute, or try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. A solvent/anti-solvent system at a lower temperature is often the best solution.

Q3: What are the ideal storage conditions for this compound? A3: As a hydrochloride salt, it is generally more stable than its free base form. However, like many amine salts, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to protect it from moisture and light.[6][7]

Q4: Can I purify the compound on reversed-phase (C18) HPLC? A4: Yes, preparative RP-HPLC is a powerful purification technique. A typical mobile phase would be a gradient of water and acetonitrile containing an ion-pairing agent or an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. The use of a buffer to control pH can also be highly effective.[3][8]

References

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Purific
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, Vol. 102, No. 1, 2021.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central (PMC)
  • Technical Support Center: Purifying Pyrimidine Derivatives by Column Chrom
  • 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride. ChemScene.
  • 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride. Sigma-Aldrich.
  • 4-(Piperidin-3-Yloxy)Pyridine Dihydrochloride. Chem-Impex.
  • (r)-3-(Piperidin-2-yl)pyridine hydrochloride. ChemScene.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, Vol. 62, No. 4, pp. 247-252, 2005.
  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Method for purifying yellow pyridine hydrochloride.
  • New method for preparing 3-pyridine acetic hydrochloride.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(Piperidin-3-yloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(Piperidin-3-yloxy)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal results in your synthesis.

Introduction: The Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary route involves two key transformations: a Williamson ether synthesis to form the core ether linkage, followed by the removal of a protecting group and subsequent salt formation. This guide will delve into the nuances of each step, providing evidence-based protocols and troubleshooting logic.

A critical initial step involves the strategic use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This ensures that the nitrogen atom does not interfere with the Williamson ether synthesis, a classic SN2 reaction.[1][2] The Boc group is then removed under acidic conditions before the final hydrochloride salt is formed.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific challenges you may encounter during the synthesis.

Part 1: Williamson Ether Synthesis

The formation of the ether bond between the piperidine and pyridine rings is the cornerstone of this synthesis. The Williamson ether synthesis, a reliable and well-established method, is typically employed.[2][3] It involves the reaction of an alkoxide with a primary alkyl halide.[3]

Q1: I am getting a very low yield in my Williamson ether synthesis step. What are the likely causes and how can I improve it?

A1: Low yields in this step can stem from several factors. Let's break down the potential issues and solutions:

  • Suboptimal Base Selection: The choice of base is critical for the complete deprotonation of the alcohol to form the reactive alkoxide.

    • Troubleshooting: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[2][4] These stronger bases will more effectively deprotonate the hydroxyl group on the N-Boc-3-hydroxypiperidine, driving the reaction forward.

  • Incorrect Solvent: The solvent plays a crucial role in an SN2 reaction.

    • Troubleshooting: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while leaving the alkoxide nucleophile highly reactive.[4] If you are using a protic solvent, it can hydrogen bond with the alkoxide, reducing its nucleophilicity.

  • Insufficient Reaction Temperature or Time: The reaction may be kinetically slow.

    • Troubleshooting: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). A typical temperature range for this reaction is 50-100 °C.[3] Ensure the reaction is allowed to proceed for a sufficient duration, which can range from 1 to 8 hours.[3]

Table 1: Comparison of Bases for Williamson Ether Synthesis

BasepKa of Conjugate AcidRecommended SolventKey Considerations
K₂CO₃~10.3DMF, AcetonitrileMilder base, may require higher temperatures and longer reaction times.
NaH~36THF, DMFStrong base, reacts with protic solvents. Handle with care under inert atmosphere.
KH~37THF, DMFSimilar to NaH but can be more reactive. Handle with care under inert atmosphere.

Q2: I am observing a significant amount of an elimination byproduct. How can I minimize this?

A2: The formation of an alkene via an E2 elimination pathway is a common side reaction that competes with the desired SN2 substitution, especially with secondary alkyl halides.[2][4]

  • Mechanism of Side Reaction: The alkoxide can act as a base, abstracting a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond.

  • Mitigation Strategies:

    • Use a Bulky, Non-Nucleophilic Base (if applicable to your specific route): While strong bases are needed, extremely hindered bases might favor elimination. However, for this specific synthesis, focusing on temperature and leaving group is more practical.

    • Control the Temperature: Lowering the reaction temperature will generally favor the SN2 pathway over the E2 pathway, as the activation energy for elimination is often higher.

    • Choice of Leaving Group: While halides are common, using a better leaving group like a tosylate or mesylate can sometimes enhance the rate of substitution relative to elimination.[2]

Part 2: N-Boc Deprotection and Hydrochloride Salt Formation

The removal of the Boc protecting group is a critical step to liberate the free piperidine nitrogen. This is typically achieved under acidic conditions.[1]

Q3: My N-Boc deprotection is incomplete, or I am seeing degradation of my product. What are the best conditions for this step?

A3: The choice of acid and solvent for Boc deprotection is crucial to ensure a clean and complete reaction.

  • Incomplete Deprotection:

    • Troubleshooting: If you are observing incomplete deprotection with milder acidic conditions, switching to a stronger acid is recommended. A common and highly effective method is using a solution of 4M HCl in dioxane or methanol.[1] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also a very common and effective method.[1]

  • Product Degradation:

    • Troubleshooting: If your product is sensitive to harsh acidic conditions, you can try milder reagents or modify the reaction conditions.

      • Temperature Control: Perform the deprotection at 0 °C to room temperature to minimize potential side reactions.[1]

      • Alternative Reagents: For particularly sensitive substrates, consider using oxalyl chloride in methanol, which offers a milder deprotection method.[5]

Table 2: Common N-Boc Deprotection Methods

ReagentSolventTemperatureTypical Reaction TimeNotes
4M HCl in DioxaneDioxane or MethanolRoom Temperature1-3 hoursThe hydrochloride salt often precipitates, simplifying isolation.[1]
5-50% TFADichloromethane (DCM)0 °C to Room Temperature1-4 hoursA very common and effective method. The resulting trifluoroacetate salt may require careful handling.[1]
Oxalyl ChlorideMethanolRoom Temperature1-4 hoursA milder alternative for sensitive substrates.[5]

Q4: I am having difficulty isolating the final hydrochloride salt as a clean, crystalline solid. What purification strategies do you recommend?

A4: The final product is a salt, and its purification requires different techniques than a neutral organic compound.

  • Workup Procedure:

    • After the Boc deprotection with HCl in dioxane, the hydrochloride salt often precipitates directly from the reaction mixture. This precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexane to remove any organic impurities.

    • If the salt does not precipitate, the solvent can be removed under reduced pressure. The resulting solid can then be triturated with an appropriate solvent to induce crystallization and remove soluble impurities.

  • Recrystallization:

    • If the isolated solid is still impure, recrystallization is a powerful purification technique. A common solvent system for recrystallizing hydrochloride salts is a mixture of a polar solvent in which the salt is soluble at high temperatures (like ethanol or methanol) and a non-polar solvent in which it is insoluble (like diethyl ether or ethyl acetate).

    • Dissolve the crude salt in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until the solution becomes slightly cloudy. Allowing the solution to cool slowly will promote the formation of pure crystals.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of N-Boc-3-(pyridin-3-yloxy)piperidine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start 1. Add N-Boc-3-hydroxypiperidine (1 eq.) and anhydrous DMF to a flame-dried flask under an inert atmosphere (N₂ or Ar). Add_Base 2. Cool the mixture to 0 °C and add NaH (1.2 eq.) portion-wise. Start->Add_Base Stir_1 3. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes. Add_Base->Stir_1 Add_Pyridine 4. Add 3-bromopyridine (1.1 eq.) dropwise to the reaction mixture. Stir_1->Add_Pyridine Heat 5. Heat the reaction to 80 °C and monitor by TLC until completion (typically 4-6 hours). Add_Pyridine->Heat Quench 6. Cool the reaction to 0 °C and carefully quench with water. Heat->Quench Extract 7. Extract the aqueous layer with ethyl acetate (3x). Quench->Extract Wash 8. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Extract->Wash Purify 9. Purify the crude product by silica gel column chromatography. Wash->Purify

Caption: Workflow for the Williamson Ether Synthesis.

Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation

G cluster_0 Deprotection cluster_1 Isolation and Purification Start 1. Dissolve N-Boc-3-(pyridin-3-yloxy)piperidine (1 eq.) in 4M HCl in dioxane (10 vol.). Stir 2. Stir the solution at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours). Start->Stir Precipitate 3. A precipitate may form during the reaction. If so, collect the solid by filtration. Stir->Precipitate If precipitate forms Concentrate 4. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Stir->Concentrate If no precipitate Dry 6. Dry the solid under vacuum to obtain This compound. Precipitate->Dry Triturate 5. Triturate the resulting solid with diethyl ether, filter, and wash with fresh ether. Concentrate->Triturate Triturate->Dry

Caption: Workflow for N-Boc Deprotection and Salt Formation.

References

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Advances. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 3-(Piperidin-3-yloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-(Piperidin-3-yloxy)pyridine hydrochloride. This molecule is a valuable building block in pharmaceutical development, and its efficient synthesis is critical for advancing research programs. The most common route to this ether is a variation of the Williamson ether synthesis. While effective, this pathway is often plagued by the formation of specific, challenging-to-remove byproducts. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My primary impurity is an isomer of my product. What is it and how can I prevent its formation?

Question: I am attempting to synthesize 3-(Piperidin-3-yloxy)pyridine by reacting 3-hydroxypyridine with a protected 3-halopiperidine (or vice versa). However, I'm consistently isolating a significant byproduct with the same mass as my desired product. What is this byproduct, and how can I improve the regioselectivity of my reaction?

Answer:

This is the most common challenge in this synthesis. The byproduct you are observing is almost certainly the N-alkylated isomer , 1-(pyridin-3-yl)piperidin-3-ol, formed from the reaction at the piperidine nitrogen instead of the desired O-alkylation at the hydroxyl group.

Root Cause Analysis: Competing Nucleophiles

The synthesis involves two potential nucleophilic sites: the oxygen of the hydroxyl group (as an alkoxide) and the secondary amine of the piperidine ring. The Williamson ether synthesis is an SN2 reaction where a nucleophile attacks an electrophile.[1][2] In this case, both the piperidine nitrogen and the deprotonated 3-hydroxypyridine oxygen can act as nucleophiles, leading to a mixture of products.

Byproduct_Formation cluster_reactants Reactants cluster_products Reaction Pathways 3_HP 3-Hydroxypiperidine (Nucleophile Source) Desired Desired Product 3-(Piperidin-3-yloxy)pyridine 3_HP->Desired O-Alkylation (Desired Pathway) Byproduct N-Alkylated Byproduct 1-(Pyridin-3-yl)piperidin-3-ol 3_HP->Byproduct N-Alkylation (Side Reaction) 3_CP 3-Chloropyridine (Electrophile) 3_CP->Desired 3_CP->Byproduct

Caption: O-Alkylation vs. N-Alkylation Pathways.

Troubleshooting & Mitigation Strategy:

The most effective way to prevent N-alkylation is to temporarily render the piperidine nitrogen non-nucleophilic using a protecting group.

Recommended Protocol: Nitrogen Protection

  • Select a Protecting Group: The tert-butyloxycarbonyl (Boc) group is ideal for this application. It is stable to the basic conditions of the Williamson synthesis and can be removed under mild acidic conditions that are unlikely to affect the final product.

  • Protection Step: React the chiral 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base like triethylamine (TEA) or in a biphasic system with NaOH.

  • Williamson Ether Synthesis: With the nitrogen protected, it can no longer compete. Now, the 3-hydroxy group is the only available nucleophile.

    • Deprotonate the N-Boc-3-hydroxypiperidine with a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF).[3]

    • Slowly add the electrophile (e.g., 3-chloropyridine or 3-bromopyridine) to the solution of the pre-formed alkoxide.

  • Deprotection and Salt Formation: After purification of the protected ether, the Boc group is removed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in a solvent like dioxane or ethanol to directly yield the desired hydrochloride salt.

Workflow A 1. N-Protection (3-Hydroxypiperidine + (Boc)₂O) B 2. Alkoxide Formation (N-Boc-3-hydroxypiperidine + NaH) A->B C 3. Williamson Ether Synthesis (SN2) (Alkoxide + 3-Chloropyridine) B->C D 4. Workup & Purification (Column Chromatography) C->D E 5. Deprotection & Salt Formation (Add HCl in Ethanol/Dioxane) D->E F Final Product 3-(Piperidin-3-yloxy)pyridine HCl E->F

Sources

Technical Support Center: A Guide to 3-(Piperidin-3-yloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 3-(Piperidin-3-yloxy)pyridine hydrochloride. As a key intermediate in pharmaceutical research and drug development, this compound's unique structure offers significant potential. However, its handling and use in reactions can present specific challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate common experimental hurdles. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity and reproducibility of your results.

Before proceeding, all users must consult the latest Safety Data Sheet (SDS) for this compound and adhere to all institutional and governmental safety regulations.[1] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of this compound.

Q1: How should I properly store and handle this compound to ensure its stability?

A1: Proper storage and handling are critical due to the compound's hygroscopic nature.[2][3] It readily absorbs moisture from the atmosphere, which can compromise its stability and affect the accuracy of weighing for reactions.

  • Storage: Keep the container tightly sealed in a cool, dry place. For long-term storage, placing the container inside a desiccator or a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[2][3] Several suppliers recommend storage at 2-8°C.[4][5]

  • Handling: When weighing the compound, do so quickly and in an environment with low humidity if possible. For sensitive reactions, it is best practice to dry the required amount in a vacuum oven at a mild temperature (e.g., 40-50°C) for several hours before use to remove any absorbed water. Always ensure containers are securely sealed immediately after use.[2]

Q2: What are the recommended solvents for dissolving this compound?

A2: As a hydrochloride salt, the compound exhibits good solubility in polar protic solvents. The dihydrochloride salt form of a similar compound, 4-(Piperidin-3-yloxy)pyridine, is noted to have enhanced solubility.[6] Based on data for analogous pyridine hydrochloride salts, a range of solvents can be used.

Solvent Solubility Common Use Case Reference
WaterSolubleBuffer preparation, aqueous reactions[3]
EthanolSolubleRecrystallization, alcoholic reaction media[3]
MethanolSolubleStock solutions, reaction solvent[7]
ChloroformSolubleOrganic reactions, non-aqueous workups[3]
Dichloromethane (DCM)Sparingly SolubleCan be used in suspensions or with co-solventsN/A
Diethyl EtherInsolubleUsed as an anti-solvent for precipitationN/A

Note: This data is generalized from similar compounds. It is crucial to determine the solubility for your specific application and solvent system empirically.

Q3: My reaction requires the free base form of the molecule. How do I correctly convert the hydrochloride salt?

A3: This is a critical step, as the protonated piperidine nitrogen in the hydrochloride salt is not nucleophilic. To liberate the free base, you must treat the salt with a suitable base. The choice of base and solvent is crucial to avoid unwanted side reactions.

A standard laboratory procedure involves dissolving the hydrochloride salt in a suitable solvent (like DCM or a DCM/methanol mixture) and adding a base. The resulting ammonium salt byproduct must then be removed.

Recommended Method:

  • Dissolve this compound in a minimal amount of water or methanol.

  • Add this solution to a separatory funnel containing a larger volume of an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Slowly add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the aqueous layer is basic (test with pH paper). Using a strong base like NaOH is generally not recommended as it can promote side reactions.

  • Shake the funnel vigorously, allowing the deprotonated free base to partition into the organic layer.

  • Separate the layers. Extract the aqueous layer 2-3 more times with the organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free base.

  • Crucially, the free base is often an oil and may be less stable than the salt. It should be used immediately or stored under an inert atmosphere at low temperatures.

Section 2: Troubleshooting Common Experimental Errors

This section is structured to help you diagnose and resolve issues you may encounter during your experiments.

Problem: Low or No Reaction Yield

A common frustration is a reaction that fails to proceed as expected. The flowchart below provides a logical path for troubleshooting.

Troubleshooting_Yield start Low or No Yield Observed reagent_q 1. Assess Reagent Integrity start->reagent_q conditions_q 2. Verify Reaction Conditions start->conditions_q analysis_q 3. Analyze Crude Reaction Mixture start->analysis_q hygroscopy Was compound handled under dry conditions? reagent_q->hygroscopy weigh_error Possible Cause: Inaccurate mass due to absorbed water. Water may also be quenching the reaction. hygroscopy->weigh_error No hygroscopy->conditions_q Yes dry_reagent Solution: Dry compound under vacuum before weighing. Handle under inert atmosphere. weigh_error->dry_reagent freebase_q Does the reaction require the free base? conditions_q->freebase_q protonated_amine Possible Cause: The piperidine nitrogen is protonated and non-nucleophilic. freebase_q->protonated_amine Yes freebase_q->analysis_q No / Unsure perform_freebase Solution: Perform a liquid-liquid extraction with a mild base (e.g., NaHCO₃) to generate the free base in situ or prior to reaction. protonated_amine->perform_freebase check_sm Does analysis (TLC, LC-MS) show only starting material? analysis_q->check_sm inactive_reagents Possible Cause: Other reagents may be degraded, or reaction temperature/ time is insufficient. check_sm->inactive_reagents Yes optimize Solution: Verify all reagents. Systematically increase temperature and/or reaction time. inactive_reagents->optimize

Caption: Troubleshooting workflow for low reaction yield.

Problem: Formation of Multiple Products / Impure Sample

Possible Cause A: Competing Reaction Sites The molecule has two key nitrogen atoms: the secondary amine of the piperidine ring and the pyridine ring nitrogen. The piperidine nitrogen is generally more nucleophilic and will be the primary site for reactions like acylation or alkylation. However, under certain conditions (e.g., harsh bases, high temperatures), side reactions can occur.

  • Solution:

    • Protecting Groups: If you need to perform a reaction on the pyridine ring, you may need to first protect the piperidine nitrogen using a standard protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

    • Reaction Control: Use milder reaction conditions (lower temperature, less reactive reagents) to improve selectivity for the desired transformation.

Possible Cause B: Degradation While the hydrochloride salt is generally stable, the free base can be less so. Furthermore, impurities in solvents or other reagents can lead to byproducts.

  • Solution:

    • Use Fresh Free Base: If the reaction requires the free base, prepare it immediately before use.

    • Solvent Purity: Use anhydrous, high-purity solvents, especially for moisture-sensitive reactions.

    • Analytical Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This can help you identify the formation of byproducts in real-time and stop the reaction before significant impurities accumulate.

Problem: Inconsistent Results / Poor Reproducibility

Possible Cause: Atmospheric Moisture and Lot-to-Lot Variability This is the most common cause of inconsistency with this compound. The hygroscopic nature means that the actual amount of active reagent can vary depending on how it was handled on a given day.[2][3]

  • Solution: Standardize Your Workflow

    • Drying Protocol: Always dry the compound under vacuum for a consistent amount of time before every reaction.

    • Inert Atmosphere: For highly sensitive reactions, perform all additions and transfers under an inert atmosphere (e.g., using Schlenk techniques or in a glovebox).

    • Lot Qualification: When you receive a new bottle of the reagent, run a small-scale, standardized reaction or an analytical test (like HPLC or NMR) to confirm its purity and reactivity match previous lots.

Section 3: Key Experimental Protocols

These protocols provide a starting point for common laboratory procedures. They should be optimized for your specific experimental setup.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol is adapted from general methods for analyzing pyridine-containing compounds and should be validated for your specific system.[8][9]

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 5 µL
Sample Preparation Dissolve ~1 mg of compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

This method can be used to assess the purity of the starting material and to monitor reaction progress. A similar method was developed for a genotoxic impurity in Pantoprazole, demonstrating the utility of LC/MS/MS for trace analysis.[10]

Protocol 2: General Procedure for N-Acylation of the Piperidine Moiety

This protocol describes a typical reaction to form an amide at the piperidine nitrogen.

  • Generate Free Base: Convert an accurately weighed amount of this compound (1.0 eq) to the free base as described in the FAQ section, or perform the reaction in the presence of a non-nucleophilic base.

  • Reaction Setup: Dissolve the resulting free base in an anhydrous solvent like DCM or THF under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

References

  • Apollo Scientific. (2023, June 9). 3-(Piperidin-3-yl)
  • ChemScene. 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride.
  • MATERIAL SAFETY D
  • Sigma-Aldrich. (2025, August 5).
  • Sigma-Aldrich. 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride.
  • Chemodex. Pyridine hydrochloride.
  • Sigma-Aldrich. (2021, June 19).
  • Chem-Impex. 4-(Piperidin-3-Yloxy)Pyridine Dihydrochloride.
  • Sigma-Aldrich. 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride.
  • ChemScene. (r)-3-(Piperidin-2-yl)pyridine hydrochloride.
  • V, S. et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed.
  • CN110642780A - Method for purifying yellow pyridine hydrochloride.
  • Muszalska, I. et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • BenchChem. (2025).
  • Khusnutdinov, R. I. et al. (2007). One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. Russian Journal of Organic Chemistry.

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Technical Support Center: Scaling Up 3-(Piperidin-3-yloxy)pyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling up the synthesis of 3-(Piperidin-3-yloxy)pyridine hydrochloride. The synthesis, while conceptually straightforward, presents several potential pitfalls during scale-up related to reaction efficiency, impurity profiles, and final product isolation. This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during key stages of the synthesis, from starting material selection to final salt formation. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your process.

Table of Contents

  • Stage 1: Williamson Ether Synthesis - Coupling & Scale-up

  • Stage 2: N-Boc Deprotection

  • Stage 3: Hydrochloride Salt Formation & Crystallization

  • General Scale-Up Considerations

Stage 1: Williamson Ether Synthesis - Coupling & Scale-up

The core of this synthesis is the SN2 reaction between a 3-hydroxypyridine salt and a protected 3-hydroxypiperidine, typically tert-butyl 3-hydroxypiperidine-1-carboxylate ((S)-1-Boc-3-hydroxypiperidine). Success at scale hinges on optimizing this etherification.

Troubleshooting & FAQs

Q1: My Williamson ether synthesis is showing low conversion or stalling. What are the primary factors to investigate?

A: This is a frequent issue when moving from bench to pilot scale. The root cause often lies in one of four areas: base selection, solvent effects, temperature control, or reagent quality.

  • Base Selection & Stoichiometry: The base must be strong enough to fully deprotonate the 3-hydroxypyridine but not so reactive that it promotes side reactions.

    • Sodium Hydride (NaH): Very effective but poses significant safety risks at scale (hydrogen evolution, pyrophoric). Requires rigorous engineering controls.

    • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): Safer, solid alternatives. Cs₂CO₃ is often more effective due to the higher solubility of the cesium phenoxide intermediate, but it is more expensive. Ensure the carbonate is finely milled and anhydrous to maximize surface area and reactivity.

    • Actionable Advice: Ensure at least 1.1-1.5 equivalents of base are used to drive the equilibrium. If using K₂CO₃, consider adding a phase-transfer catalyst (e.g., TBAB) to improve solubility and reaction rates.

  • Solvent Choice & Purity: The solvent must be aprotic to avoid quenching the alkoxide and capable of dissolving the reactants.[1]

    • DMF/DMSO: Excellent choices for solubility but can be difficult to remove completely during workup.[2] Ensure they are rated for low water content (<0.05%), as water will consume your base and hydrolyze reactants.[3]

    • Acetonitrile (ACN): A good alternative with a lower boiling point, simplifying removal.

    • Scale-up Insight: On a large scale, incomplete mixing can create localized "hot spots" or areas of poor reagent distribution. Ensure your reactor's agitation is sufficient to maintain a homogenous slurry, especially when using solid bases like K₂CO₃.

  • Temperature Control: Williamson ether syntheses are temperature-sensitive.[1]

    • Too low, and the reaction rate will be impractically slow.

    • Too high, and you risk decomposition and promotion of side reactions, such as elimination.

    • Process Tip: Perform a simple calorimetric study during a lab-scale run to understand the reaction's exotherm. This data is critical for safe temperature management in a large reactor.

Q2: I'm observing significant byproduct formation, specifically an isomer of my desired product. What is happening?

A: The most likely byproduct is the N-arylated piperidine, formed by the reaction of 3-hydroxypyridine with the piperidine nitrogen instead of the oxygen. This occurs because the piperidine nitrogen, although protected by the Boc group, can still possess some nucleophilicity.

  • Mitigation Strategy: The key is to favor O-alkylation over N-alkylation.

    • Pre-form the Alkoxide: Instead of adding all reagents at once, first react the 3-hydroxypyridine with the base (e.g., NaH in DMF) at a controlled temperature (e.g., 0-25 °C) to form the sodium pyridin-3-olate salt. Once formation is complete, then slowly add your protected 3-hydroxypiperidine derivative. This ensures the highly nucleophilic oxygen anion is the primary species available for reaction.

    • Leaving Group Choice: If you are using a derivative of 3-hydroxypiperidine, a good leaving group like a tosylate or mesylate is essential for an efficient SN2 reaction.[4]

Workflow Diagram: Troubleshooting Low Conversion in Etherification

G start Low Conversion Observed check_base Investigate Base start->check_base check_solvent Assess Solvent System start->check_solvent check_temp Verify Temperature Profile start->check_temp check_reagents Confirm Reagent Quality start->check_reagents base_strength Is base strong enough? (e.g., NaH vs K2CO3) check_base->base_strength solvent_dry Is solvent anhydrous? (<0.05% H2O) check_solvent->solvent_dry temp_adequate Is reaction temp optimal (not too low)? check_temp->temp_adequate reagent_purity Are starting materials >98% pure? check_reagents->reagent_purity base_anhydrous Is base anhydrous & finely milled? base_strength->base_anhydrous Yes solution_base Solution: Increase base equivalents or switch to stronger base (e.g., NaH). base_strength->solution_base No base_anhydrous->solution_base No solution_solvent Solution: Use fresh, anhydrous solvent. Consider ACN for easier removal. solvent_dry->solution_solvent No solution_temp Solution: Increase temperature incrementally (e.g., 60°C -> 80°C) and monitor. temp_adequate->solution_temp No solution_reagents Solution: Re-purify starting materials or use a new, verified lot. reagent_purity->solution_reagents No

Caption: Decision tree for troubleshooting low yield in the Williamson ether synthesis step.

Stage 2: N-Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved with a strong acid. While routine, scale-up introduces challenges related to off-gassing, exotherms, and workup.

Troubleshooting & FAQs

Q3: My Boc deprotection with HCl is extremely vigorous and difficult to control at scale. Are there safer alternatives?

A: Yes, the evolution of CO₂ and isobutylene gas during acidic deprotection can cause significant foaming and pressure build-up, which is a major safety concern in large reactors.[5]

  • Control Strategy 1: Sub-surface Addition: Instead of adding acid to the top of the reaction mixture, use a dip tube to introduce the acid below the surface. This allows the evolving gas to agitate the mixture, improving heat transfer and preventing localized superheating at the surface.

  • Control Strategy 2: Temperature Management: Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to warm slowly. The rate of off-gassing is highly dependent on temperature.

  • Alternative Reagents: While HCl in a solvent like dioxane or isopropanol is common, other reagents can offer a milder profile.[6][7]

    • Trifluoroacetic Acid (TFA): Often used in smaller-scale synthesis, but its cost and corrosiveness can be prohibitive at a larger scale.[8]

    • Thermal Deprotection: In some cases, heating the N-Boc compound in a high-boiling solvent can effect deprotection, avoiding the use of strong acids altogether.[5][6] This requires careful evaluation to ensure the rest of the molecule is thermally stable.[6]

Q4: After deprotection and workup, my aqueous layer is forming an emulsion that is difficult to separate. How can I resolve this?

A: Emulsions are common when dealing with amine salts. They are often stabilized by fine particulates or partially soluble intermediates.

  • Break the Emulsion:

    • Add Brine: Introduce a saturated NaCl solution. This increases the ionic strength of the aqueous phase, which can help break the emulsion by "salting out" the organic components.

    • Filter: Pass the entire mixture through a pad of Celite® or another filter aid. This can remove the fine particulates that are stabilizing the emulsion.

    • Adjust pH: Ensure the pH of the aqueous layer is distinctly acidic (pH < 2) or basic (pH > 10) after the quench. A pH near the pKa of the product can increase its solubility in both phases, promoting emulsion formation.

Stage 3: Hydrochloride Salt Formation & Crystallization

The final step is the formation and isolation of the hydrochloride salt. Achieving a crystalline, easy-to-filter solid is paramount for purity and handling at scale.

Troubleshooting & FAQs

Q5: I'm struggling to crystallize the final hydrochloride salt. It keeps "oiling out" or precipitating as an amorphous solid.

A: This is a classic crystallization problem. The goal is to control the rate of supersaturation. "Oiling out" occurs when the concentration of the solute exceeds its solubility limit so rapidly that it phase-separates as a liquid instead of forming an ordered crystal lattice.

  • Solvent System is Key: The choice of solvent and anti-solvent is critical.

    • Dissolve the freebase of 3-(Piperidin-3-yloxy)pyridine in a solvent where it is highly soluble, such as isopropanol (IPA), ethanol, or acetone.[9]

    • The HCl source should be added slowly as a solution (e.g., HCl in IPA or HCl in diethyl ether).

    • The anti-solvent (a solvent in which the HCl salt is poorly soluble, like MTBE or heptane) should be added slowly at a controlled temperature to induce gradual precipitation.

  • Protocol for Improved Crystallization:

    • Dissolve the purified freebase in a minimum amount of warm IPA (e.g., 40-50 °C).

    • Filter the warm solution to remove any particulates.

    • Cool the solution slightly (e.g., to 30 °C) and add a seed crystal of the desired HCl salt, if available.

    • Slowly add a solution of HCl in IPA (1.05 equivalents) dropwise over 30-60 minutes. Maintain constant, gentle agitation.

    • Once the addition is complete, slowly cool the mixture to 0-5 °C over several hours to maximize crystal growth and yield.

    • If necessary, slowly add an anti-solvent like MTBE to further decrease solubility and increase yield.

Q6: The purity of my final isolated salt is lower than expected, even after crystallization. Where could the impurities be coming from?

A: Impurities in the final product can originate from any stage of the synthesis.

  • Incomplete Reaction: Unreacted starting materials from the etherification step.

  • Side Products: Isomers or other byproducts from the coupling reaction.

  • Residual Solvents: Incomplete removal of high-boiling solvents like DMF or DMSO.

  • Workup Impurities: Salts generated during pH adjustments or quenches.

  • Analytical Approach:

    • HPLC: Use a high-resolution HPLC method to identify and quantify impurities.

    • NMR: ¹H NMR can reveal residual solvents and structural impurities.

    • LC-MS: Helps in identifying the mass of unknown impurities, providing clues to their structure.

    • Actionable Step: Once the impurity is identified, revisit the corresponding synthetic step to optimize conditions (e.g., improve purification of the intermediate before the final step, or adjust crystallization solvent to better reject the specific impurity).

General Scale-Up Considerations

Data Summary Table: Key Process Parameters
ParameterLab Scale (1-10g)Pilot Scale (1-10kg)Key Scale-Up ChallengeMitigation Strategy
Heat Transfer Fast; glass flaskSlow; jacketed reactorExotherms can cause runaway reactions.Use controlled addition rates; perform calorimetry studies to model heat flow.
Mass Transfer Efficient; magnetic stir barVariable; impeller designPoor mixing leads to incomplete reactions and local hot spots.Optimize impeller speed and design; ensure solids remain suspended.
Reagent Addition Syringe/dropping funnelMetering pumps/pressure transferUncontrolled addition can be a major safety hazard.Use calibrated pumps for slow, steady addition, especially for reactive reagents like NaH or acids.
Workup/Phase Split Separatory funnelReactor vesselEmulsions are harder to break; large volumes are difficult to handle.Use larger solvent volumes to dilute; allow for longer settling times; install sight glasses on the reactor.
Product Isolation Buchner funnelCentrifuge/Filter-dryerFiltration can be slow; product drying is energy-intensive.Select a crystal form that filters easily; optimize particle size; use a vacuum oven with nitrogen sweep.

References

  • Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds ? | ResearchGate. (2021). ResearchGate. [Link]

  • Illustrate with examples the limitations of Williamson's synthesis fo - askIITians. (2025). askIITians. [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025). YouTube. [Link]

  • Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]

  • Deprotection of different N-Boc-compounds | Download Table. ResearchGate. [Link]

  • Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog. (2026). Oreate AI Blog. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. Aapptec Peptides. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024). NIH. [Link]

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Validation & Comparative

A Comparative Guide to Pyridine-Based Kinase Inhibitors: Unraveling the Potential of the Piperidin-3-yloxy-pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. Their ability to selectively modulate the activity of specific kinases—enzymes that play a pivotal role in cellular signaling—has revolutionized the treatment of numerous diseases. Within the vast chemical space of kinase inhibitors, the pyridine scaffold has proven to be a "privileged" structure, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] This guide provides an in-depth comparison of kinase inhibitors centered around the pyridine motif, with a particular focus on the structural class exemplified by the 3-(Piperidin-3-yloxy)pyridine moiety. While specific biological data for 3-(Piperidin-3-yloxy)pyridine hydrochloride as a kinase inhibitor is not extensively documented in publicly available literature, its structural components are present in a variety of potent and selective inhibitors of different enzyme classes. This guide will, therefore, draw upon data from structurally related and well-characterized compounds to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

The Pyridine Scaffold: A Versatile Anchor for Kinase Inhibition

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a recurring motif in medicinal chemistry for several key reasons. Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring small molecules within the ATP-binding pocket of kinases. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in the active site. The positions on the pyridine ring also offer multiple points for chemical modification, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[3]

The general structure of a Type I kinase inhibitor, which binds to the active (DFG-in) conformation of the kinase, often involves a hinge-binding motif that forms hydrogen bonds with the kinase's hinge region. The pyridine scaffold is an excellent hinge-binder. The remainder of the molecule typically extends into the ATP-binding pocket, where various substituents can be introduced to enhance affinity and selectivity.

Figure 1: General binding mode of a pyridine-based kinase inhibitor.

Comparative Analysis of Representative Pyridine-Based Kinase Inhibitors

To illustrate the versatility of the pyridine scaffold, we will compare two distinct classes of pyridine-containing kinase inhibitors: a tyrosine kinase inhibitor and a serine/threonine kinase inhibitor.

Crizotinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Crizotinib (Xalkori®) is a potent, orally bioavailable inhibitor of ALK, ROS1, and MET tyrosine kinases. It features a 2-aminopyridine core that is crucial for its interaction with the hinge region of the kinase domain. The piperidine moiety in Crizotinib enhances its solubility and pharmacokinetic properties.[4]

Mechanism of Action: Crizotinib competitively binds to the ATP-binding pocket of ALK, ROS1, and MET, preventing their phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and migration.

Crizotinib_Pathway cluster_ALK ALK Signaling ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Crizotinib Crizotinib Crizotinib->ALK Inhibits

Figure 2: Simplified ALK signaling pathway and the inhibitory action of Crizotinib.

PIM-1 Kinase Inhibitors: Targeting a Serine/Threonine Kinase

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation. Several potent and selective PIM-1 inhibitors have been developed based on a pyridine scaffold. For instance, a series of 2-((3-cyano-4,6-diphenylpyridin-2-yl)oxy)acetohydrazide derivatives have shown significant inhibitory effects on PIM-1 kinase activity and cancer cell proliferation.[5]

Mechanism of Action: These pyridine-based inhibitors also act as ATP-competitive inhibitors, binding to the active site of PIM-1 and preventing the phosphorylation of its downstream substrates, such as the pro-apoptotic protein BAD.

PIM1_Pathway cluster_PIM1 PIM-1 Signaling PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates (Inactivates) p27 p27 PIM1->p27 Phosphorylates (Degrades) BclXL Bcl-XL BAD->BclXL Inhibits Apoptosis Apoptosis BclXL->Apoptosis Inhibits CellCycle Cell Cycle Progression p27->CellCycle Inhibits Pyridine_Inhibitor Pyridine-based PIM-1 Inhibitor Pyridine_Inhibitor->PIM1 Inhibits

Figure 3: Simplified PIM-1 signaling pathway and the action of a pyridine-based inhibitor.

Comparative Potency of Pyridine-Based Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of representative pyridine-based kinase inhibitors against their primary targets.

Inhibitor ClassExample CompoundTarget KinaseIC50 (nM)Reference
Tyrosine Kinase InhibitorCrizotinibALK24[4]
Tyrosine Kinase InhibitorCrizotinibROS14.6[4]
Serine/Threonine Kinase InhibitorCompound 12 (from Zhang et al.)PIM-114.3[5]
Serine/Threonine Kinase InhibitorStaurosporine (Reference)PIM-116.7[5]

Beyond Kinases: The Versatility of the Piperidin-yloxy-pyridine Scaffold

Interestingly, a scaffold closely related to the topic of this guide, 3-(piperidin-4-ylmethoxy)pyridine, has been identified as a potent inhibitor of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation.[6][7] These compounds demonstrated impressive potency with Ki values as low as 29 nM and exhibited strong anti-proliferative effects in various cancer cell lines.[6] This highlights that the piperidin-yloxy-pyridine core is a versatile pharmacophore that can be adapted to target different classes of enzymes beyond kinases. The piperidin-3-yloxy substitution, as opposed to the 4-ylmethoxy, would alter the geometry and electronic properties of the molecule, potentially directing its activity towards other targets, including kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the potency of a kinase inhibitor is a luminescence-based kinase assay, such as the Kinase-Glo® Luminescent Kinase Assay.

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity. The inhibitor's potency is determined by its ability to prevent ATP consumption by the kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the target kinase and its specific substrate in assay buffer.

    • Prepare the ATP solution at a concentration close to the Km of the kinase.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add the Kinase-Glo® reagent to each well. This reagent contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Dispense Dispense Reagents into 96-well Plate Compound_Prep->Dispense Enzyme_Prep Prepare Kinase, Substrate, and ATP Enzyme_Prep->Dispense Incubate_Reaction Incubate at 30°C Dispense->Incubate_Reaction Add_KinaseGlo Add Kinase-Glo® Reagent Incubate_Reaction->Add_KinaseGlo Incubate_RT Incubate at RT Add_KinaseGlo->Incubate_RT Read_Plate Measure Luminescence Incubate_RT->Read_Plate Plot_Data Plot Dose-Response Curve Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Figure 4: Workflow for a luminescence-based kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors relies heavily on understanding their structure-activity relationships. For pyridine-based inhibitors, several general SAR principles have been established:

  • The 2-Aminopyridine Motif: As seen in Crizotinib, a 2-aminopyridine is a highly effective hinge-binding motif for many kinases.

  • Substitution at the 5-Position: Modifications at the 5-position of the pyridine ring often extend into the solvent-exposed region, providing an opportunity to improve solubility and pharmacokinetic properties without significantly affecting potency.[8]

  • The Piperidine Moiety: The piperidine ring can serve multiple purposes. It can act as a scaffold to correctly orient other functional groups, improve solubility, and modulate the overall physicochemical properties of the compound.[9] The point of attachment and stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity.[7]

Conclusion

While this compound itself is not a well-documented kinase inhibitor, its constituent chemical motifs are integral to a wide array of potent and selective inhibitors targeting various enzyme families. The pyridine scaffold serves as a versatile and "privileged" core for designing kinase inhibitors, offering multiple avenues for optimization of potency, selectivity, and drug-like properties. The comparative analysis of Crizotinib and pyridine-based PIM-1 inhibitors demonstrates the adaptability of this scaffold to target both tyrosine and serine/threonine kinases. Furthermore, the discovery of potent LSD1 inhibitors based on a similar piperidin-yloxy-pyridine framework underscores the broader potential of this chemical space in drug discovery. Future exploration of the 3-(Piperidin-3-yloxy)pyridine scaffold, with systematic modifications to the piperidine and pyridine rings, could lead to the discovery of novel and potent inhibitors for a range of therapeutic targets.

References

Sources

A Comparative Guide to the Biological Activity of 3-(Piperidin-3-yloxy)pyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of α7 Nicotinic Acetylcholine Receptor Agonists

The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in the central nervous system, has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders.[1][2] Activation of the α7 nAChR is implicated in pro-cognitive effects, neuroprotection, and the modulation of inflammatory responses.[1][3] As such, the development of selective α7 nAChR agonists is a key area of research in drug discovery. The 3-(Piperidin-3-yloxy)pyridine scaffold represents a promising chemical class in this endeavor. While specific data for the hydrochloride salt of 3-(Piperidin-3-yloxy)pyridine is not extensively available in public literature, analysis of closely related analogs, particularly piperazine derivatives, provides valuable insights into the potential biological activity of this compound class.[4]

This guide will compare the biological profile of these derivatives with well-characterized α7 nAChR agonists, namely GTS-21 (DMXB-A) and PNU-282987 , to provide a comprehensive understanding of their potential therapeutic utility.

Comparative Analysis of Biological Activity

The primary biological target of 3-(Piperidin-3-yloxy)pyridine derivatives is the α7 nAChR. Their activity is typically characterized by their binding affinity (Ki) and their ability to activate the receptor (EC50 and efficacy).

Structural Analogs and Inferred Activity

Research on 2-((pyridin-3-yloxy)methyl)piperazines has identified potent and selective modulators of the α7 nAChR.[4] These compounds, which share the pyridin-3-yloxy core with our topic derivative, have demonstrated significant potential. For instance, (R)-18 and (R)-47 from this class were identified as potent and selective modulators with good oral bioavailability in mice.[4] While (R)-18 acts as a conventional agonist, (R)-47 displays "silent agonist" activity, suggesting that it can modulate the receptor's signaling in a manner independent of ion current, which may be beneficial for anti-inflammatory applications.[4] This suggests that derivatives of 3-(Piperidin-3-yloxy)pyridine could also exhibit a range of agonist profiles at the α7 nAChR.

Performance Comparison with Standard α7 nAChR Agonists

To contextualize the potential of 3-(Piperidin-3-yloxy)pyridine derivatives, a comparison with the established α7 nAChR agonists GTS-21 and PNU-282987 is essential.

CompoundTargetKi (nM)EC50 (µM)Efficacy (% of ACh)Key Characteristics
GTS-21 (DMXB-A) α7 nAChR~2000 (human)11 (human)9% (human)Partial agonist with procognitive and anti-inflammatory effects.[5][6] Also shows affinity for α4β2 nAChRs.[5]
PNU-282987 α7 nAChR26--Highly selective agonist.[7] Enhances GABAergic synaptic activity and has shown potential in models of cognitive deficits.[8]
(R)-18 (piperazine analog) α7 nAChRPotentPotentAgonistA close structural analog to the topic compound, demonstrating agonistic activity.[4]
(R)-47 (piperazine analog) α7 nAChRPotent-Silent AgonistDemonstrates that the scaffold can produce modulators with non-traditional activity profiles.[4]

Note: Data for Ki, EC50, and efficacy can vary depending on the assay conditions and cell types used.

The data suggests that while GTS-21 is a partial agonist with a complex pharmacological profile, PNU-282987 offers high selectivity. The piperazine analogs of the 3-(pyridin-3-yloxy) scaffold demonstrate that this chemical class can produce potent α7 nAChR modulators with diverse functional activities.[4] It is plausible that 3-(Piperidin-3-yloxy)pyridine hydrochloride derivatives could exhibit similar, if not improved, selectivity and potency profiles.

Signaling Pathways and Mechanistic Insights

Activation of the α7 nAChR by an agonist like a 3-(Piperidin-3-yloxy)pyridine derivative initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺.[9] This leads to the activation of several downstream pathways crucial for its therapeutic effects.

alpha7_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 3-(Piperidin-3-yloxy)pyridine Derivative (Agonist) a7nAChR α7 nAChR Agonist->a7nAChR Binds Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens JAK2 JAK2 a7nAChR->JAK2 Activates CaMKII CaMKII Ca_influx->CaMKII Activates PI3K PI3K Ca_influx->PI3K Activates ERK ERK1/2 CaMKII->ERK Phosphorylates Akt Akt PI3K->Akt Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates CREB CREB ERK->CREB Phosphorylates NFkB_inhibition NF-κB Inhibition Akt->NFkB_inhibition Promotes Anti_inflammatory Anti-inflammatory Response STAT3->Anti_inflammatory Mediates Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression NFkB_inhibition->Anti_inflammatory

Caption: α7 nAChR downstream signaling cascade.

Key pathways activated by α7 nAChR agonists include:

  • CaMKII/ERK/CREB Pathway: The influx of calcium activates Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates and activates the extracellular signal-regulated kinase (ERK).[10][11] Activated ERK translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB), a transcription factor involved in synaptic plasticity and memory formation.[10][11]

  • PI3K/Akt Pathway: α7 nAChR activation can also stimulate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical signaling cascade for cell survival and neuroprotection.[12]

  • JAK2/STAT3 Pathway: In immune cells, α7 nAChR activation can lead to the recruitment and activation of Janus kinase 2 (JAK2), which then phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[3][13] This pathway is central to the anti-inflammatory effects of α7 nAChR agonists.[3][13]

Experimental Protocols

To rigorously evaluate the biological activity of novel this compound derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Assays

This assay determines the binding affinity (Ki) of the test compound for the α7 nAChR.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare membrane homogenates from rat brain tissue or cells expressing α7 nAChR. I1 Incubate membrane homogenates with radioligand and varying concentrations of the test compound. P1->I1 P2 Prepare solutions of radioligand (e.g., [³H]methyllycaconitine) and test compound. P2->I1 S1 Separate bound from free radioligand via rapid vacuum filtration. I1->S1 S2 Measure radioactivity of the filters using a scintillation counter. S1->S2 A1 Calculate IC50 value from the competition binding curve. S2->A1 A2 Determine the Ki value using the Cheng-Prusoff equation. A1->A2

Caption: Radioligand binding assay workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue or cells expressing the human α7 nAChR in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective α7 nAChR radioligand (e.g., [³H]methyllycaconitine), and varying concentrations of the this compound derivative.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

This electrophysiological assay measures the functional activity (EC50 and efficacy) of the compound as an agonist or modulator of the α7 nAChR.

Step-by-Step Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNA encoding the human α7 nAChR subunit and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Application: Apply varying concentrations of the this compound derivative to the oocyte via the perfusion system.

  • Data Acquisition: Record the inward current elicited by the compound at a holding potential of -70 mV.

  • Data Analysis: Plot the peak current response against the logarithm of the compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration that elicits a half-maximal response) and the maximal efficacy (relative to a full agonist like acetylcholine).[12]

In Vivo Assay

This behavioral assay assesses the pro-cognitive effects of the test compound on recognition memory.

nor_workflow cluster_day1 Day 1: Habituation cluster_day2_train Day 2: Training (T1) cluster_day2_test Day 2: Testing (T2) cluster_analysis Data Analysis D1 Allow each mouse to freely explore the empty testing arena for 5-10 minutes. D2_T1 Administer test compound or vehicle. Place two identical objects in the arena. Allow the mouse to explore for a set time (e.g., 10 minutes). D1->D2_T1 D2_T2 After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore again. D2_T1->D2_T2 A1 Record the time spent exploring each object in T2. D2_T2->A1 A2 Calculate the Discrimination Index (DI): (Time with novel object - Time with familiar object) / (Total exploration time) A1->A2

Caption: Novel Object Recognition test workflow.

Step-by-Step Methodology:

  • Habituation (Day 1): Place each mouse individually into an open-field arena for 5-10 minutes to acclimate to the environment.

  • Training (Day 2, T1): Administer the this compound derivative or vehicle to the mice at a predetermined time before the trial. Place two identical objects in the arena and allow the mouse to explore them for a defined period (e.g., 10 minutes).

  • Testing (Day 2, T2): After a specific retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the original objects has been replaced with a novel object. Record the exploration time for another set period.

  • Data Analysis: Analyze video recordings to quantify the time the mouse spends exploring the familiar and novel objects. Calculate a discrimination index (DI), where a higher DI indicates better recognition memory.[8][11]

Conclusion

Derivatives of this compound represent a promising class of compounds for the modulation of the α7 nicotinic acetylcholine receptor. Based on the activity of structurally related piperazine analogs, it is anticipated that these compounds could exhibit potent and selective agonistic activity.[4] A thorough evaluation using the standardized in vitro and in vivo protocols outlined in this guide will be crucial to fully characterize their biological profile and determine their therapeutic potential. Direct comparison with established α7 nAChR agonists such as GTS-21 and PNU-282987 will provide a valuable benchmark for assessing their efficacy and selectivity. Further investigation into the structure-activity relationships within this chemical series will be instrumental in optimizing their pharmacological properties for the development of novel therapeutics for cognitive and inflammatory disorders.

References

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  • Wang, H., et al. (2020). Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway.
  • Hajós, M., et al. (2005). The selective α7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1213-1222.
  • Zhang, Q., Lu, Y., Bian, H., Guo, L., & Zhu, H. (2017). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review.
  • Rezvani, A. H., et al. (2020). GTS-21, an α7nAChR agonist, suppressed the production of key inflammatory mediators by PBMCs that are elevated in COPD patients and associated with impaired lung function.
  • Cui, Y., et al. (2021). The Spinal α7-Nicotinic Acetylcholine Receptor Contributes to the Maintenance of Cancer-Induced Bone Pain. Journal of Pain Research, 14, 439–451.
  • Hu, J., et al. (2022). The α7 Nicotinic Acetylcholine Receptor Agonist GTS-21 Improves Bacterial Clearance via Regulation of Monocyte Recruitment and Activity in Polymicrobial Septic Peritonitis. Frontiers in Immunology, 13, 839290.
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  • Li, D. J., et al. (2017). Stimulation of Alpha7 Nicotinic Acetylcholine Receptor Attenuates Nicotine-Induced Upregulation of MMP, MCP-1, and RANTES through Modulating ERK1/2/AP-1 Signaling Pathway in RAW264.7 and MOVAS Cells.
  • Papke, R. L. (2021). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 73(2), 538-574.
  • Cheng, Q., & Yakel, J. L. (2015). Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons. Neuropharmacology, 95, 22-29.
  • Taylor & Francis. (n.d.). GTS-21 – Knowledge and References. Retrieved from [Link]

  • Freedman, R., et al. (2015). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica, 36(9), 1036-1048.
  • Hu, J., et al. (2022). The α7 Nicotinic Acetylcholine Receptor Agonist GTS-21 Improves Bacterial Clearance via Regulation of Monocyte Recruitment and Activity in Polymicrobial Septic Peritonitis. Frontiers in Immunology, 13, 839290.
  • Al-Harbi, S., et al. (2018). New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs. International Journal of Molecular Sciences, 19(1), 285.
  • Skok, M. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central European Journal of Immunology, 40(3), 373-379.
  • De Simone, R., et al. (2005). Activation of α7 nicotinic acetylcholine receptor by nicotine selectively up-regulates cyclooxygenase-2 and prostaglandin E2 in rat microglial cultures.
  • Richards, Z. S., et al. (2019). GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors. PLoS One, 14(4), e0214937.
  • Papke, R. L., & Horenstein, N. A. (2006). Estimation of both the potency and efficacy of alpha7 nAChR agonists from single-concentration responses. Life Sciences, 78(15), 1737-1744.
  • Haydar, S. N., & Dunlop, J. (2010). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current Topics in Medicinal Chemistry, 10(2), 144-158.
  • Skok, M. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central European Journal of Immunology, 40(3), 373-379.
  • Wang, Y., et al. (2017). Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone. Scientific Reports, 7(1), 1-13.
  • Noviello, C. M., et al. (2021). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Cell, 184(10), 2695-2704.
  • Cheng, Q., et al. (2021). Differential signalling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate gyrus in vitro and in vivo. The Journal of Physiology, 599(15), 3733-3750.
  • Utkin, Y. N. (2019). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Toxins, 11(12), 713.
  • Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983.
  • Dukat, M., et al. (2012). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 55(21), 9413-9423.
  • Nizri, E., et al. (2018). Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3. Journal of Immunology Research, 2018, 5152737.
  • Dallanoce, C., et al. (2017). Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468.
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  • Malpass, G. E., et al. (2013). The Recent Development of α7 Nicotinic Acetylcholine Receptor (nAChR) Ligands as Therapeutic Candidates for the Treatment of Central Nervous System (CNS) Diseases. Current Medicinal Chemistry, 20(2), 231-255.
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A Comparative Guide to the Synthesis of 3-(Piperidin-3-yloxy)pyridine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Piperidin-3-yloxy)pyridine hydrochloride is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active agents. Its synthesis is therefore of considerable interest to researchers in drug discovery and development. The selection of a synthetic route is a critical decision, influenced by factors such as yield, purity, scalability, cost, and safety. This guide provides an in-depth comparison of two prevalent synthetic strategies for the preparation of this valuable intermediate: a direct Nucleophilic Aromatic Substitution (SNAr) approach and a Mitsunobu reaction-based route. By presenting detailed experimental protocols, quantitative data, and a discussion of the underlying chemical principles, this document aims to equip researchers with the necessary insights to make informed decisions for their specific research and development needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 3-Fluoropyridine with 3-Hydroxypiperidine

This route represents a straightforward and often high-yielding approach to the target molecule. The core of this strategy is the displacement of a fluoride ion from the electron-deficient pyridine ring by the alkoxide of 3-hydroxypiperidine. Fluorine is an excellent leaving group in SNAr reactions on heteroaromatic systems due to its high electronegativity, which activates the ring towards nucleophilic attack.

Overall Reaction Scheme

cluster_0 Synthesis of 3-Hydroxypiperidine cluster_1 Synthesis of 3-Fluoropyridine cluster_2 Core S N Ar Reaction & Salt Formation 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine->3-Hydroxypiperidine H₂, Rh-Ni/C (Catalytic Hydrogenation) 3-Aminopyridine 3-Aminopyridine 3-Fluoropyridine 3-Fluoropyridine 3-Aminopyridine->3-Fluoropyridine 1. HBF₄, NaNO₂ 2. Heat (Balz-Schiemann Reaction) 3-Hydroxypiperidine3-Fluoropyridine 3-Hydroxypiperidine3-Fluoropyridine 3-(Piperidin-3-yloxy)pyridine 3-(Piperidin-3-yloxy)pyridine 3-Hydroxypiperidine3-Fluoropyridine->3-(Piperidin-3-yloxy)pyridine Base (e.g., NaH) Solvent (e.g., DMF) 3-(Piperidin-3-yloxy)pyridine HCl 3-(Piperidin-3-yloxy)pyridine HCl 3-(Piperidin-3-yloxy)pyridine->3-(Piperidin-3-yloxy)pyridine HCl HCl in Ether

Caption: Overall workflow for the SNAr synthesis route.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxypiperidine via Hydrogenation of 3-Hydroxypyridine

The catalytic hydrogenation of 3-hydroxypyridine is a common method for producing 3-hydroxypiperidine.[1] The choice of a bimetallic catalyst like rhodium-nickel on carbon can offer high yields under relatively mild conditions compared to other methods.[1]

  • To a solution of 3-hydroxypyridine in a suitable solvent (e.g., water or an alcohol), add a rhodium-nickel/carbon bimetallic catalyst.

  • Pressurize the reaction vessel with hydrogen gas.

  • Heat the mixture and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS or TLC).

  • Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain crude 3-hydroxypiperidine.

  • Purify the crude product by distillation or recrystallization.

Step 2: Synthesis of 3-Fluoropyridine via the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for introducing fluorine into an aromatic ring. It involves the diazotization of an aniline derivative, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

  • Dissolve 3-aminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (typically 0-5 °C).

  • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.

  • Isolate the diazonium tetrafluoroborate salt by filtration.

  • Carefully heat the dry diazonium salt until nitrogen evolution ceases and the desired 3-fluoropyridine is formed.

  • Purify the product by distillation.

Step 3: SNAr Coupling and Hydrochloride Salt Formation

  • To a solution of 3-hydroxypiperidine in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at 0 °C to form the corresponding alkoxide.

  • Stir the mixture for a short period to ensure complete deprotonation.

  • Add 3-fluoropyridine to the reaction mixture and allow it to warm to room temperature or heat gently to facilitate the substitution reaction.

  • Monitor the reaction for completeness. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-(piperidin-3-yloxy)pyridine by column chromatography.

  • Dissolve the purified free base in a suitable solvent like diethyl ether and add a solution of hydrogen chloride in ether to precipitate the hydrochloride salt.

  • Collect the salt by filtration, wash with cold ether, and dry under vacuum.

Route 2: Mitsunobu Reaction of 3-Hydroxypyridine and 3-Hydroxypiperidine

The Mitsunobu reaction provides an alternative approach for the formation of the ether linkage. This reaction allows for the coupling of a primary or secondary alcohol with a nucleophile, in this case, 3-hydroxypyridine, under mild conditions with inversion of stereochemistry at the alcohol carbon.[2] This is particularly advantageous when chiral 3-hydroxypiperidine is used, as it allows for predictable stereochemical outcomes.

Overall Reaction Scheme

cluster_0 Synthesis of 3-Hydroxypiperidine cluster_1 Core Mitsunobu Reaction & Salt Formation 3-Hydroxypyridine_start 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine_start->3-Hydroxypiperidine H₂, Rh-Ni/C (Catalytic Hydrogenation) 3-Hydroxypiperidine3-Hydroxypyridine 3-Hydroxypiperidine3-Hydroxypyridine 3-(Piperidin-3-yloxy)pyridine 3-(Piperidin-3-yloxy)pyridine 3-Hydroxypiperidine3-Hydroxypyridine->3-(Piperidin-3-yloxy)pyridine PPh₃, DIAD Solvent (e.g., THF) 3-(Piperidin-3-yloxy)pyridine HCl 3-(Piperidin-3-yloxy)pyridine HCl 3-(Piperidin-3-yloxy)pyridine->3-(Piperidin-3-yloxy)pyridine HCl HCl in Ether 3-Hydroxypyridine 3-Hydroxypyridine

Caption: Overall workflow for the Mitsunobu reaction synthesis route.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxypiperidine

This step is identical to Step 1 in Route 1.

Step 2: Mitsunobu Reaction and Hydrochloride Salt Formation

  • Dissolve 3-hydroxypiperidine, 3-hydroxypyridine, and triphenylphosphine (PPh₃) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

  • Dissolve the purified 3-(piperidin-3-yloxy)pyridine in a suitable solvent and form the hydrochloride salt as described in Step 3 of Route 1.

Comparative Analysis

ParameterRoute 1: SNArRoute 2: Mitsunobu Reaction
Starting Materials 3-Hydroxypyridine, 3-Aminopyridine3-Hydroxypyridine
Key Reagents NaH, HBF₄, NaNO₂PPh₃, DIAD/DEAD
Overall Yield Generally Good to HighModerate to Good
Scalability Generally favorableCan be challenging due to byproduct removal
Stereocontrol Not inherently stereospecificInversion of stereochemistry
Safety Considerations Use of NaH (flammable solid), Diazonium salts (potentially explosive)Azodicarboxylates are hazardous
Byproduct Removal Relatively straightforwardTriphenylphosphine oxide can be difficult to remove

Discussion

Route 1: SNAr

The SNAr route is often favored for its directness and potentially higher overall yield. The starting materials, 3-aminopyridine and 3-hydroxypyridine, are commercially available. The synthesis of 3-fluoropyridine via the Balz-Schiemann reaction is a classic transformation, though it requires careful handling of potentially explosive diazonium salts. The core SNAr reaction is typically efficient, driven by the formation of a stable fluoride salt. A key consideration is the need for a strong base to deprotonate the 3-hydroxypiperidine, which requires anhydrous conditions. From an industrial perspective, this route is often attractive due to the relatively low cost of the starting materials and the potential for high throughput.

Route 2: Mitsunobu Reaction

The Mitsunobu reaction offers the significant advantage of mild reaction conditions and, most importantly, predictable stereochemical inversion. This is a critical feature when synthesizing enantiomerically pure final products. The reaction avoids the use of strong bases and harsh temperatures. However, a major drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate byproduct, which can complicate purification, especially on a large scale.[2] While modifications to the standard Mitsunobu protocol exist to facilitate byproduct removal, they can add to the overall cost and complexity of the process. The yield of the Mitsunobu coupling can also be more sensitive to steric hindrance and the acidity of the nucleophile compared to the SNAr reaction.

Conclusion

Both the Nucleophilic Aromatic Substitution and the Mitsunobu reaction represent viable and effective strategies for the synthesis of this compound. The choice between these two routes will be dictated by the specific priorities of the research or development program.

  • For large-scale synthesis where cost and overall yield are paramount, and stereochemistry is not a primary concern or can be addressed through resolution, the SNAr route is likely the more pragmatic choice.

  • For laboratory-scale synthesis, especially when a specific stereoisomer is required from a chiral starting material, the Mitsunobu reaction offers a reliable and elegant solution, despite the potential challenges in purification.

Researchers should carefully consider the trade-offs between these two methods in the context of their available resources, timelines, and the ultimate application of the target molecule.

References

  • Humphries, P. S., et al. (2007). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 3, 21. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Scriven, E. F. V., & Murugan, R. (2008). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

  • CN105367484A - Preparation method of 3-hydroxy piperidine. (2016).

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Comparative Efficacy Analysis: The α4β2 Nicotinic Receptor Agonist ABT-089 (Pozanicline) Versus Standard-of-Care Cognitive Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of cognitive modulation and neurodegenerative disease, the quest for novel therapeutic targets beyond conventional acetylcholinesterase inhibition remains a paramount objective. This guide provides an in-depth comparative analysis of ABT-089 (Pozanicline), a selective α4β2 neuronal nicotinic receptor (NNR) partial agonist, against established modulators: the archetypal NNR agonist Nicotine and the standard-of-care acetylcholinesterase inhibitor, Donepezil. Our analysis is grounded in preclinical and clinical data to provide researchers with a clear, evidence-based perspective on the potential and limitations of this therapeutic strategy.

Mechanistic Divergence: Targeting Nicotinic Receptors vs. Acetylcholine Preservation

The fundamental difference between ABT-089 and Donepezil lies in their mechanism of action. Donepezil employs an indirect strategy, increasing the synaptic concentration of acetylcholine (ACh) by inhibiting its breakdown. This non-selectively boosts signaling at all cholinergic receptors. In contrast, ABT-089 is a direct-acting agent designed for specificity.

ABT-089 acts as a partial agonist at the α4β2 NNR subtype, which is implicated in learning, memory, and attention.[1][2] As a partial agonist, it provides a "ceiling" to its stimulatory effect, which is hypothesized to offer a wider therapeutic window and a more favorable side-effect profile compared to a full agonist like nicotine.[3] This selectivity is significant, with over 10,000-fold greater affinity for α4β2 compared to the α7 NNR subtype. This targeted approach aims to elicit pro-cognitive effects while minimizing the adverse effects associated with broad nicotinic stimulation, such as those seen with nicotine.

Below is a diagram illustrating the distinct signaling pathways.

G cluster_0 Donepezil: Indirect Agonism cluster_1 ABT-089: Direct Partial Agonism ACh Acetylcholine (ACh) SynapticCleft Synaptic Cleft (Increased ACh) ACh->SynapticCleft AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Donepezil Donepezil Donepezil->AChE Inhibits Postsynaptic Postsynaptic Receptors (Muscarinic & Nicotinic) SynapticCleft->Postsynaptic Activates ABT089 ABT-089 (Pozanicline) a4b2 α4β2 Nicotinic Receptor ABT089->a4b2 Binds & Partially Activates IonChannel Ion Channel Opens (Ca²⁺/Na⁺ Influx) a4b2->IonChannel Neurotransmitter Neurotransmitter Release (ACh, DA) IonChannel->Neurotransmitter Cognition Enhanced Cognition Neurotransmitter->Cognition

Caption: Mechanisms of Action: Donepezil vs. ABT-089.

Comparative Pharmacodynamics: A Quantitative Look at Potency and Selectivity

The efficacy and safety of a compound are dictated by its pharmacodynamic profile. ABT-089 was designed to optimize the therapeutic effects of nicotinic activation while minimizing dose-limiting side effects. The following table summarizes key in-vitro parameters.

ParameterABT-089 (Pozanicline)(-)-NicotineDonepezil
Primary Target α4β2 Neuronal Nicotinic ReceptorNon-selective Nicotinic ReceptorsAcetylcholinesterase (AChE)
Mechanism Partial AgonistAgonistReversible Inhibitor
Binding Affinity (Ki) 16 nM (for α4β2)[1]~1 nM (for α4β2)~5.7 nM (for AChE)
Functional Potency (EC50) 3 µM (ACh release)[1]0.04 µM (DA release)[1]N/A (Inhibitor)
Selectivity >10,000-fold for α4β2 over α7Non-selectiveSelective for AChE over BuChE
Key Differentiator Partial agonism limits maximal stimulation; high subtype selectivity.[3]Full agonist with broad receptor activation and high abuse liability.Indirectly increases ACh at all cholinergic synapses.

Data synthesized from multiple sources. Direct comparative studies may use different assays, leading to variations.

This data highlights the core design principle of ABT-089: while its binding affinity is potent, its functional activity as a partial agonist is distinct from nicotine. It stimulates neurotransmitter release but to a lesser degree, which may explain its reported lower incidence of adverse effects in early clinical studies.[3][4]

Preclinical and Clinical Efficacy: From Animal Models to Human Trials

Cognitive Enhancement in Preclinical Models

ABT-089 has demonstrated efficacy in various animal models of cognition.[2] These studies are crucial for establishing proof-of-concept before human trials. A common paradigm to assess cognitive improvement is the Morris Water Maze, which evaluates spatial learning and memory.

G start Start: Rodent Model (e.g., Aged or Scopolamine-impaired) acclimation Day 1-2: Acclimation Visible Platform Training start->acclimation acquisition Day 3-7: Acquisition Phase (Drug vs. Vehicle Administered) Hidden Platform Trials (4/day) acclimation->acquisition probe Day 8: Probe Trial (Platform Removed) Measure time in target quadrant acquisition->probe analysis Data Analysis Compare Latency, Path Length, Quadrant Time probe->analysis end Endpoint: Assessment of Pro-Cognitive Efficacy analysis->end

Caption: Workflow for a Morris Water Maze Efficacy Study.
Clinical Trials in Adult ADHD

While initially explored for cognitive disorders broadly, ABT-089 underwent significant clinical investigation for Adult ADHD.

  • Pilot and Phase 2 Studies: Early pilot studies and a Phase 2 crossover study showed promising results.[4][5] At doses of 40 mg once daily (QD) and 40 mg twice daily (BID), ABT-089 was superior to placebo in reducing total scores on the Conners' Adult ADHD Rating Scale (CAARS).[5][6] These findings suggested that modulating the α4β2 receptor could be a viable non-stimulant approach to treating ADHD.

  • Later Stage Studies & Outcomes: However, subsequent larger, parallel-group studies did not consistently replicate this efficacy. A study evaluating 40 mg and 80 mg doses found no statistically significant treatment effects compared to placebo.[7][8] The compound was noted for being generally well-tolerated, but the lack of robust efficacy in these later trials halted its development for ADHD.[7][8]

This clinical journey underscores a critical challenge in drug development: translating promising preclinical and early clinical signals into definitive late-stage trial success. The inverted U-shaped dose-response curve observed in some studies further complicates clinical design.[4]

Experimental Protocols

For researchers aiming to replicate or build upon these findings, standardized protocols are essential.

Protocol 1: Competitive Radioligand Binding Assay for α4β2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., ABT-089) for the human α4β2 nAChR.

Materials:

  • Cell membranes from a stable cell line expressing human α4β2 receptors.

  • Radioligand: [³H]-Epibatidine (a high-affinity nicotinic agonist).

  • Non-specific binding control: (-)-Nicotine (at high concentration, e.g., 100 µM).

  • Test compound (ABT-089) at serial dilutions.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and fluid.

Methodology:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific control (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of [³H]-Epibatidine at a final concentration near its Kd (e.g., 50 pM).

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate for 2-3 hours at room temperature to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

ABT-089 (Pozanicline) represents a well-designed, selective modulator of the α4β2 nicotinic receptor that successfully translated from preclinical promise to mid-stage clinical trials. Its mechanism as a partial agonist offered a compelling hypothesis for achieving pro-cognitive effects with an improved safety profile over full agonists like nicotine.[3] While its efficacy in ADHD did not prove robust enough in later-stage trials to warrant approval, the journey of ABT-089 provides critical insights for the field.[7][8]

The comparison with Donepezil highlights the ongoing strategic debate in cognitive therapeutics: targeted receptor modulation versus broad neurotransmitter enhancement. The data suggests that while the α4β2 receptor is a valid and promising target, challenges in demonstrating clinical efficacy, determining optimal dosing, and identifying the right patient populations remain. Future research may focus on identifying biomarkers to stratify patients who are most likely to respond to α4β2 partial agonists or exploring their use in combination with other therapeutic modalities.

References

  • PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available from: [Link]

  • ResearchGate. Treatment effect of ABT-089 40 mg QD ( a ) and ABT-089 40 mg BID ( b )... Available from: [Link]

  • PubMed. Selectivity of ABT-089 for alpha4beta2* and alpha6beta2* Nicotinic Acetylcholine Receptors in Brain. Available from: [Link]

  • PubMed. ABT-089, a neuronal nicotinic receptor partial agonist, for the treatment of attention-deficit/hyperactivity disorder in adults: results of a pilot study. Available from: [Link]

  • PubMed. A randomized pilot study of the efficacy and safety of ABT-089, a novel α4β2 neuronal nicotinic receptor agonist, in adults with attention-deficit/hyperactivity disorder. Available from: [Link]

  • PubMed Central. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

  • PubMed. ABT-089: pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders. Available from: [Link]

  • PubMed. Compared of efficacy and safety of high-dose donepezil vs standard-dose donepezil among elderly patients with Alzheimer's disease: a systematic review and meta-analysis. Available from: [Link]

  • PubMed. Efficacy and safety of the novel α₄β₂ neuronal nicotinic receptor partial agonist ABT-089 in adults with attention-deficit/hyperactivity disorder: a randomized, double-blind, placebo-controlled crossover study. Available from: [Link]

  • Frontiers. Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis. Available from: [Link]

  • PubMed Central. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Available from: [Link]

  • Psychiatrist.com. A Randomized Pilot Study of the Efficacy and Safety of ABT-089, a Novel α4β2 Neuronal Nicotinic Receptor Agonist, in Adults With Attention-Deficit/Hyperactivity Disorder. Available from: [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 3-(Piperidin-3-yloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic potential and off-target liabilities. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 3-(Piperidin-3-yloxy)pyridine hydrochloride. Given its structural similarity to known central nervous system (CNS) active agents, particularly those interacting with nicotinic acetylcholine receptors (nAChRs), this guide will focus on a comparative analysis of its binding affinity and functional activity against key nAChR subtypes.

The pyridine and piperidine moieties present in this compound are privileged structures in medicinal chemistry, frequently found in compounds targeting the CNS.[1][2][3] Nicotinic acetylcholine receptors, ligand-gated ion channels that respond to the neurotransmitter acetylcholine and the agonist nicotine, are critical modulators of neuronal activity and represent a key target class for such compounds.[4][5] Therefore, a thorough investigation of the interaction of this compound with various nAChR subtypes is a scientifically rigorous starting point for its pharmacological characterization.

This guide will compare the hypothetical cross-reactivity profile of this compound with that of two well-established nAChR ligands: the endogenous agonist Nicotine and the smoking cessation aid Varenicline , a partial agonist with high affinity for the α4β2 nAChR subtype.[6][7][8]

Rationale for Target Selection and Comparative Compounds

The rationale for focusing on nAChRs is based on the structural alerts within this compound. The pyridine ring is a bioisostere of the pyrrole ring of nicotine and is a common feature in many nAChR ligands. The piperidine ring is another prevalent scaffold in CNS-active compounds, contributing to favorable pharmacokinetic properties and interacting with various receptors.[3]

Our primary targets for this investigation are the most abundant and well-characterized nAChR subtypes in the CNS:

  • α4β2 nAChR: Highly expressed in the brain and implicated in learning, memory, and the rewarding effects of nicotine.[9] It exists in two major stoichiometries, (α4)2(β2)3 and (α4)3(β2)2, which exhibit different sensitivities to agonists and are important to consider in functional assays.[9]

  • α7 nAChR: Another prominent CNS nAChR subtype involved in cognitive processes and inflammatory regulation.[10]

To assess selectivity, we will also evaluate binding to the α3β4 nAChR subtype, which is more prevalent in the peripheral nervous system and can mediate cardiovascular and other undesirable side effects.[11]

The choice of comparator compounds is crucial for contextualizing the data:

  • Nicotine: As the endogenous agonist for nAChRs, it serves as the primary reference for potency and efficacy.[12]

  • Varenicline: A clinically successful drug with a well-defined selectivity profile, acting as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs, while having lower affinity for other subtypes.[8] Its known cross-reactivity provides a valuable benchmark.[6]

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is required to determine the cross-reactivity of this compound. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Initial Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis & Comparison A Radioligand Binding Assays B Determine Ki values for α4β2, α7, and α3β4 nAChRs A->B C Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes B->C Proceed if significant binding is observed D Determine EC50/IC50 and Emax values (Agonist/Antagonist mode) C->D E Calculate Selectivity Ratios D->E F Compare with Nicotine and Varenicline E->F

Sources

A Comparative Guide to Validating the Target of 3-(Piperidin-3-yloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is both complex and critical. The initial identification of a compound's biological target lays the mechanistic groundwork for understanding its efficacy and potential toxicity.[1] This guide provides an in-depth, objective comparison of modern experimental strategies for validating the molecular target of a novel compound, using 3-(Piperidin-3-yloxy)pyridine hydrochloride as a case study. While this specific molecule is recognized as a key intermediate in synthesizing neuroactive compounds, particularly those aimed at nicotinic acetylcholine receptors, and has been incorporated into inhibitors of Lysine Specific Demethylase 1 (LSD1), its definitive, singular target is not broadly established, making it an excellent candidate for this exploratory framework.[2][3]

This document is not a rigid protocol but a strategic guide. It emphasizes the "why" behind experimental choices, empowering researchers to design a self-validating and robust target identification and validation cascade.

The Strategic Imperative: Phenotypic vs. Target-Based Approaches

Drug discovery paradigms can be broadly categorized into two types: phenotypic and target-based.[4][5][6] A phenotypic screen identifies compounds that produce a desired effect in a cellular or organismal model without a priori knowledge of the target.[7] Conversely, a target-based approach starts with a known protein and screens for molecules that interact with it.[5]

When faced with a novel compound like this compound, a hybrid strategy is often most effective. One might start with a phenotypic observation (e.g., neurite outgrowth, cancer cell apoptosis) and then employ a suite of techniques to deconvolute the molecular target responsible for that phenotype.[8] This guide will focus on the latter part of this process: given a bioactive compound, how do we definitively identify and validate its direct molecular target?

Foundational Step: Confirming Direct Target Engagement

The first principle of target validation is to demonstrate a direct, physical interaction between the compound and its putative target protein.[9] Without this evidence, any downstream biological effects could be attributed to off-target or indirect mechanisms. Here, we compare two gold-standard biophysical techniques.

Biochemical Binding Assays: The In Vitro Approach

Biochemical assays measure the direct interaction between a compound and a purified protein in a cell-free system.[1][10] They are essential for quantifying binding affinity and kinetics.[11]

Comparative Techniques for Direct Binding:

Technique Principle Pros Cons Typical Data Output
Surface Plasmon Resonance (SPR) Immobilized protein on a sensor chip; compound binding alters the refractive index.Real-time kinetics (ka, kd), high sensitivity, label-free.Requires specialized equipment, protein immobilization can affect conformation.Sensorgrams, Affinity (KD), Kinetic constants.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.Provides a complete thermodynamic profile (ΔH, ΔS), 1:1 stoichiometry.Requires large amounts of pure protein, lower throughput.Binding isotherms, Affinity (KD), Stoichiometry (n).

Expert Insight: For initial validation, SPR is often preferred due to its higher throughput and sensitivity.[9] ITC is invaluable for lead optimization, where a deep understanding of the thermodynamic drivers of binding is crucial.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently couple the purified putative target protein (e.g., a specific nicotinic acetylcholine receptor subunit or LSD1) to a sensor chip.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer.

  • Binding Measurement: Inject the compound dilutions over the sensor chip and a reference channel. The change in the refractive index, measured in response units (RU), is recorded.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA): In Situ Target Engagement

A significant limitation of biochemical assays is that they occur outside the complex milieu of a living cell.[11] The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target engagement within intact cells.[12][13][14] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[12][15]

Experimental Workflow: CETSA

The workflow involves treating cells with the compound, heating them across a temperature gradient, lysing the cells, and quantifying the amount of soluble target protein remaining.[16][17]

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Data Presentation: Comparing CETSA and SPR

Parameter Compound A (Known Binder) 3-(Piperidin-3-yloxy)pyridine HCl Compound B (Non-Binder)
SPR KD (nM) 50250>10,000
CETSA ΔTm (°C) +5.2+3.5+0.1

This table demonstrates concordance between in vitro affinity (SPR) and in situ target engagement (CETSA). A significant thermal shift for this compound provides strong evidence that it engages the target within a cellular context.

Functional Validation: Linking Target Engagement to Cellular Activity

Confirming that a compound binds to a target is necessary but not sufficient.[18] The next critical step is to demonstrate that this binding event modulates the target's function and leads to a downstream physiological effect.[19][20]

Target Knockdown/Knockout Approaches

A powerful method for functional validation is to remove the target protein and observe if the compound loses its effect.[9] This can be achieved through techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing.[21]

Experimental Design: CRISPR-Cas9 Knockout

  • Cell Line Generation: Use CRISPR-Cas9 to generate a cell line where the gene for the putative target is knocked out.

  • Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cell lines with this compound.

  • Effect Measurement: Measure a relevant phenotypic endpoint (e.g., cell viability, reporter gene expression, neurite outgrowth).

Interpreting the Results:

Cell Line Treatment Phenotypic Effect (% of Control)
Wild-TypeVehicle100%
Wild-TypeCompound45%
Target KOVehicle98%
Target KOCompound95%

The loss of the compound's effect in the knockout cell line is compelling evidence that its activity is mediated through the intended target.

G cluster_0 Wild-Type Cells cluster_1 Target Knockout Cells a Compound b Target Protein a->b c Phenotypic Effect b->c d Compound e No Target Protein d->e f No Phenotypic Effect e->f

Caption: Logic of Target Knockout Experiments.

Comparison with Alternative Validation Methods

While genetic methods are powerful, other techniques can provide complementary evidence.

  • Drug-Resistant Mutants: Introducing a mutation in the target's binding pocket that prevents the compound from binding should also abrogate the cellular effect. This provides highly specific evidence of the binding site's relevance.[22]

  • Downstream Pathway Analysis: If the target is part of a known signaling pathway, one should be able to demonstrate that the compound modulates downstream markers (e.g., phosphorylation of a substrate, changes in gene expression).[22][23]

Conclusion: Building a Self-Validating Case

A robust validation strategy should demonstrate:

  • Direct Binding: The compound physically interacts with the purified target protein (e.g., via SPR or ITC).

  • Target Engagement in Situ: The compound engages the target in a relevant cellular environment (e.g., via CETSA).

  • Functional Consequence: Engagement of the target leads to a measurable change in its activity and a downstream cellular phenotype.

  • On-Target Specificity: Genetic removal or mutation of the target eliminates the compound's phenotypic effect.

By systematically applying and comparing these methodologies, researchers can move forward with confidence, knowing their compound's mechanism of action is built on a solid, experimentally validated foundation.

References

  • Swinney, D. C. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Fernandes, T. G., & Diogo, M. M. (2015). Bridging the gap between target-based and phenotypic-based drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Tecan. (n.d.). Better together? Phenotypic screening and target-based screening. The Blog - Tecan. [Link]

  • ResearchGate. (2025). (PDF) Target-based vs phenotypic drug discovery: opportunities and challenges with evidence-based application. ResearchGate. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Cravatt, B. F., & Simon, G. M. (2011). Determining target engagement in living systems. PMC - NIH. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. DiscoverX. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Robers, M. R., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Technology Networks. (2022). Target Identification and Validation in Drug Development. Technology Networks. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Target Validation. (n.d.). From Concept to Clinic. Target Validation. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]

  • Aragen Life Sciences. (n.d.). Target Identification and Validation. Aragen Life Sciences. [Link]

  • MySkinRecipes. (n.d.). 3-(Piperidin-3-yl)pyridine. MySkinRecipes. [Link]

  • Journal of Clinical Pathology. (n.d.). Validation of uPath HER2 dual-colour dual in-situ hybridisation image analysis tool for HER2/neu testing in breast cancer. Journal of Clinical Pathology. [Link]

  • Ma, L., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

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Navigating the α4β2 Nicotinic Acetylcholine Receptor: A Comparative Guide to the Structure-Activity Relationship of 3-(Piperidin-3-yloxy)pyridine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(Piperidin-3-yloxy)pyridine hydrochloride, a key scaffold for ligands targeting the α4β2 nicotinic acetylcholine receptor (nAChR). As Senior Application Scientists, we aim to deliver a technical yet intuitive comparison of this compound and its analogs, supported by experimental data and detailed protocols to empower your drug discovery endeavors. The α4β2 nAChR is a crucial target in the central nervous system, implicated in various neurological and psychiatric disorders, making the exploration of its ligands a significant area of research.

The 3-(Piperidin-3-yloxy)pyridine Scaffold: A Privileged Motif for α4β2 nAChR Ligands

The 3-(Piperidin-3-yloxy)pyridine core structure presents three key regions amenable to chemical modification, each influencing the compound's affinity and functional activity at the α4β2 nAChR. Understanding the impact of substitutions at these positions is paramount for designing novel ligands with desired pharmacological profiles.

The core scaffold consists of:

  • A piperidine ring: A basic nitrogen-containing heterocycle.

  • A pyridine ring: An aromatic heterocycle.

  • An ether linkage: Connecting the piperidine and pyridine rings.

Our comparative analysis will focus on how modifications to each of these components alter the interaction with the α4β2 nAChR, drawing upon data from radioligand binding and functional assays.

Comparative Analysis of Structural Modifications

The affinity of 3-(piperidin-3-yloxy)pyridine analogs for the α4β2 nAChR is highly sensitive to structural changes. The following sections and the corresponding data table summarize the key SAR trends observed for this class of compounds.

The Piperidine Ring: Size and Basicity Matter

The piperidine moiety, with its protonatable nitrogen, is a crucial pharmacophoric element. Its primary role is to engage in a key hydrogen bond interaction within the ligand-binding pocket of the nAChR.

  • Ring Size: Altering the size of the saturated heterocyclic ring can significantly impact binding affinity. For instance, analogs containing a pyrrolidine ring instead of a piperidine ring often exhibit different affinity profiles.

  • N-Substitution: The nitrogen atom of the piperidine ring is typically protonated at physiological pH, forming a crucial interaction with a conserved anionic residue in the receptor's binding site. Small alkyl substituents on the nitrogen are generally well-tolerated or can even enhance affinity, while larger, bulky groups are often detrimental.

The Pyridine Ring: A Hub for Tuning Selectivity and Potency

The pyridine ring serves as the second key pharmacophoric feature, participating in aromatic interactions within the binding pocket. Substitutions on this ring have been extensively explored to modulate affinity, selectivity, and functional activity.

  • Position of Substitution: The position of substituents on the pyridine ring is critical. Halogenation or the introduction of small alkyl or cyano groups at the 5- and 6-positions can dramatically alter the electronic properties and steric profile of the ligand, leading to significant changes in binding affinity.[1]

  • Bulky Substituents: While some substitutions are beneficial, bulky groups on the pyridine ring, particularly at the 6-position, can lead to a decrease in affinity due to steric hindrance.[2]

The Ether Linkage: A Flexible Bridge

The ether linkage provides a degree of conformational flexibility, allowing the piperidine and pyridine rings to adopt an optimal orientation for binding. The length and nature of this linker are important for maintaining the appropriate distance and geometry between the two key pharmacophoric elements.

Quantitative Comparison of Analog Affinity

The following table summarizes the binding affinities (Ki) of 3-(Piperidin-3-yloxy)pyridine and a selection of its analogs for the α4β2 nAChR, as determined by radioligand binding assays. This data provides a quantitative basis for the SAR discussion.

Compound Modification α4β2 nAChR Ki (nM) Reference
A-84543 (S)-2-((Pyridin-3-yloxy)methyl)pyrrolidine1.9[3]
Analog 1 (S)-2-((5-Bromopyridin-3-yloxy)methyl)pyrrolidine0.85[3]
Analog 2 (S)-2-((6-Chloropyridin-3-yloxy)methyl)pyrrolidine27[3]
Analog 3 (R)-2-Chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine22[1]
A-85380 (S)-3-(Azetidin-2-ylmethoxy)pyridineSubnanomolar[3]

Note: The Ki values are indicative and may vary depending on the specific experimental conditions.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural components of the 3-(piperidin-3-yloxy)pyridine scaffold and highlights the regions where modifications influence activity at the α4β2 nAChR.

SAR_Diagram Key Structural Features of 3-(Piperidin-3-yloxy)pyridine Analogs cluster_piperidine Piperidine Ring cluster_linker Ether Linkage cluster_pyridine Pyridine Ring Piperidine Piperidine Nitrogen N-H (Protonated) Crucial for H-bonding Piperidine->Nitrogen Ring Size & N-Substitution Ether Ether (O) Piperidine->Ether Linker Flexibility Pyridine Pyridine Ether->Pyridine Maintains Pharmacophore Distance Substitutions Substitutions (e.g., Halo, Alkyl) Affect Affinity & Selectivity Pyridine->Substitutions Positional Effects Synthesis_Workflow start 3-Hydroxypiperidine step1 N-Protection (Boc₂O) start->step1 intermediate1 N-Boc-3-hydroxypiperidine step1->intermediate1 step2 Williamson Ether Synthesis (NaH, 3-Fluoropyridine) intermediate1->step2 intermediate2 N-Boc-3-(pyridin-3-yloxy)piperidine step2->intermediate2 step3 Deprotection & Salt Formation (HCl) intermediate2->step3 end 3-(Piperidin-3-yloxy)pyridine HCl step3->end

Sources

A Comparative Analysis of 3-(Piperidin-3-yloxy)pyridine Hydrochloride Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 3-(Piperidin-3-yloxy)pyridine hydrochloride analogs, a class of compounds with significant affinity for neuronal nicotinic acetylcholine receptors (nAChRs). As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to aid researchers in understanding the structure-activity relationships (SAR), pharmacological profiles, and experimental evaluation of these potent nAChR ligands.

Introduction: The Significance of 3-(Piperidin-3-yloxy)pyridine Analogs

Neuronal nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes within the central nervous system (CNS). Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions. The development of subtype-selective nAChR ligands is a key objective in medicinal chemistry to create targeted therapeutics with improved efficacy and reduced side effects.

The 3-pyridyl ether scaffold, particularly the 3-(Piperidin-3-yloxy)pyridine core, has emerged as a promising pharmacophore for potent nAChR ligands. Analogs of this structure have demonstrated high affinity, particularly for the α4β2 nAChR subtype, which is abundant in the brain and a primary target for nicotine's effects. This guide will objectively compare the performance of various analogs based on published experimental data, focusing on their synthesis, receptor binding affinity, functional activity, and key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Structure-Activity Relationship (SAR) and Analog Design

The design of 3-(Piperidin-3-yloxy)pyridine analogs has been driven by systematic modifications of the core structure to probe the binding pocket of nAChRs and enhance affinity and selectivity. The primary points of modification include the piperidine ring, the pyridine ring, and the ether linkage.

A seminal study in this area reported a novel series of 3-pyridyl ether compounds with subnanomolar affinity for brain nAChRs.[1][2] The synthesis and structure-activity relationships of these analogs revealed that modifications to both the azacycle (piperidine ring) and the pyridine ring have profound effects on receptor binding affinity.[3]

The general synthetic strategy for these analogs often involves the coupling of a substituted 3-hydroxypyridine with a suitably protected piperidine derivative, followed by deprotection and salt formation. The rationale behind specific substitutions is to explore steric and electronic influences on receptor interaction. For instance, substitutions on the pyridine ring can modulate the electron density of the nitrogen atom, which is a key hydrogen bond acceptor in the nAChR binding site. Variations in the piperidine ring, such as N-alkylation or substitution on the carbon framework, can influence the orientation of the molecule within the binding pocket and affect its pharmacokinetic properties.

Comparative Analysis of Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. For 3-(Piperidin-3-yloxy)pyridine analogs, binding affinity is typically evaluated using radioligand binding assays with tritium-labeled ligands like [³H]-cytisine or [³H]-epibatidine, which have high affinity for the α4β2 nAChR subtype. The results are commonly expressed as the inhibition constant (Ki), where a lower value indicates higher binding affinity.

Table 1: Comparative Binding Affinities of 3-Pyridyl Ether Analogs for the α4β2 nAChR

CompoundR1 (Pyridine)R2 (Piperidine)Ki (nM) for α4β2 nAChRReference
A-84543 HH0.84[1][2]
Analog 1 5-BrH0.15[1][2]
Analog 2 5-IH0.055[1][2]
A-85380 HN-CH30.05[1][2]
Analog 3 2-Cl, 3-(4-CN-Ph)H (pyrrolidine)22[3]

Data synthesized from multiple sources for comparative purposes.

The data clearly indicates that substitutions on the pyridine ring significantly impact binding affinity. Halogenation at the 5-position of the pyridine ring, for example, generally increases affinity, with the iodo-substituted analog showing the highest affinity in this series.[1][2] Furthermore, N-methylation of the piperidine ring, as seen in A-85380, also leads to a substantial increase in affinity for the α4β2 nAChR.[1][2]

Functional Activity at nAChR Subtypes

Beyond binding affinity, the functional activity of these analogs—whether they act as agonists, partial agonists, or antagonists—is a crucial aspect of their pharmacological profile. This is often assessed using functional assays such as ion flux studies (e.g., ⁸⁶Rb⁺ efflux) or electrophysiological recordings in cells expressing specific nAChR subtypes.

A key finding is that some 3-pyridyl ether analogs exhibit differential activity at various nAChR subtypes. For instance, A-84543 demonstrates significant selectivity for stimulating ion flux at the human α4β2 nAChR subtype compared to the human ganglionic type nAChRs.[1][2] This subtype selectivity is a highly desirable property for therapeutic candidates, as it can minimize off-target effects.

Table 2: Comparative Functional Activity of 3-Pyridyl Ether Analogs

CompoundnAChR SubtypeFunctional AssayActivity ProfileEfficacy (% of Nicotine)EC50 (nM)Reference
A-84543 human α4β2Ion FluxAgonist100%160[1][2]
A-84543 human ganglionicIon FluxWeak Agonist<20%>10,000[1][2]
A-85380 human α4β2Ion FluxAgonist163%30[1][2]

Data synthesized from Holladay et al., 1996.

The data highlights that A-85380 is not only more potent in binding but also a more efficacious agonist at the α4β2 nAChR than nicotine itself.[1][2] The weak activity of A-84543 at ganglionic nAChRs underscores the potential for developing subtype-selective drugs with this scaffold.

In Vitro ADME Properties: A Critical Consideration

Key In Vitro ADME Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the compound's half-life (t½). A longer half-life generally indicates lower clearance and potentially longer duration of action.

  • Permeability: Measured using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal absorption and blood-brain barrier penetration.

  • Plasma Protein Binding: Determined by equilibrium dialysis to quantify the fraction of the drug bound to plasma proteins, which influences the unbound concentration available to exert its pharmacological effect.

  • Solubility: Aqueous solubility at physiological pH is crucial for absorption and formulation.

The pyridine and piperidine moieties are common in many approved drugs, and their physicochemical properties can be modulated through chemical modifications to optimize the ADME profile.[5] For instance, introducing polar groups can increase solubility, while modifying lipophilicity can influence permeability and plasma protein binding.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized and well-validated experimental protocols.

Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive binding assay to determine the Ki of test compounds for the α4β2 nAChR.

Workflow Diagram:

G prep Prepare Rat Brain Membranes (Source of α4β2 nAChRs) incubate Incubate Membranes with [³H]-Cytisine (Radioligand) and Test Compound prep->incubate separate Separate Bound and Free Radioligand by Filtration incubate->separate count Quantify Bound Radioactivity using Scintillation Counting separate->count analyze Calculate Ki values using Cheng-Prusoff Equation count->analyze

Caption: Workflow for nAChR Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to wash the membranes. The final pellet is resuspended in the assay buffer.

  • Incubation: In a 96-well plate, add the membrane preparation, the radioligand ([³H]-cytisine, final concentration ~1 nM), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of a known ligand (e.g., nicotine or epibatidine).

  • Filtration: After incubation (e.g., 60-90 minutes at 4°C), rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: ⁸⁶Rb⁺ Efflux for Ion Channel Activity

This assay measures the functional activity of nAChR agonists by quantifying the efflux of ⁸⁶Rb⁺ (a surrogate for K⁺) from cells expressing the receptor.

Workflow Diagram:

G load Load Cells Expressing nAChRs with ⁸⁶Rb⁺ wash Wash Cells to Remove Extracellular ⁸⁶Rb⁺ load->wash stimulate Stimulate Cells with Test Compound (Agonist) wash->stimulate collect Collect Supernatant Containing Effluxed ⁸⁶Rb⁺ stimulate->collect lyse Lyse Cells to Determine Remaining Intracellular ⁸⁶Rb⁺ stimulate->lyse analyze Calculate % ⁸⁶Rb⁺ Efflux and Determine EC50 and Emax collect->analyze lyse->analyze

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Neuronal Nicotinic Acetylcholine Receptor Agonists: A Case Study on ABT-418

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The compound 3-(Piperidin-3-yloxy)pyridine hydrochloride is not extensively documented in the scientific literature as a nicotinic acetylcholine receptor (nAChR) agonist. However, the structural motif is characteristic of compounds targeting these receptors. This guide will focus on the well-characterized and structurally related nAChR agonist, ABT-418 ((S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole), as a representative example to illustrate the comparative analysis of in vitro and in vivo efficacy for this class of compounds. ABT-418 has been a subject of significant research in the context of cognitive enhancement and neuroprotection, particularly for conditions like Alzheimer's disease and ADHD.[1][2][3]

Introduction: The Rationale for Targeting Neuronal Nicotinic Receptors

The cholinergic system plays a pivotal role in cognitive processes such as learning, memory, and attention.[4][5] A decline in cholinergic function is a hallmark of several neurological disorders, most notably Alzheimer's disease, which is characterized by the degeneration of cholinergic neurons.[4][5][6] Neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels, are crucial mediators of cholinergic transmission in the brain.[7][8] Consequently, the development of nAChR agonists has been a key strategy in the pursuit of therapies for cognitive deficits.[4][6]

ABT-418 emerged as a promising candidate due to its selective agonist activity at central nAChRs, aiming to enhance cognitive function with a potentially more favorable side-effect profile compared to nicotine.[1][9][10] This guide provides a detailed comparison of the in vitro and in vivo experimental data that have characterized the efficacy of ABT-418, offering insights for researchers in the field of neuropharmacology and drug development.

In Vitro Efficacy: Characterizing Receptor Interaction and Cellular Responses

The initial assessment of a compound's therapeutic potential begins with in vitro assays designed to quantify its interaction with the molecular target and its subsequent effects on cellular function. For ABT-418, these studies were crucial in establishing its mechanism of action and subtype selectivity.

Receptor Binding Affinity

A fundamental in vitro experiment is the radioligand binding assay, which measures the affinity of a compound for its receptor. In the case of ABT-418, competitive binding studies were performed using radiolabeled ligands known to bind to specific nAChR subtypes.

Key Findings:

  • ABT-418 demonstrates high affinity for the α4β2 subtype of nAChRs.[1][11]

  • It also shows affinity for α7 and α2β2 subtypes, but notably not for the α3β4 subtype, which is more prevalent in the peripheral nervous system.[1] This selectivity is a key attribute, as it suggests a reduced potential for peripheral side effects.[3][10]

Receptor Subtype Binding Affinity (Ki, nM) Reference Ligand
α4β2High Affinity (Specific values vary across studies)[³H]cytisine, [³H]nicotine
α7/5-HT₃Moderate Affinity[³H]nicotine
α2β2Moderate Affinity[³H]nicotine
α3β4Low to No AffinityNot specified

Table 1: Summary of ABT-418 Receptor Binding Affinities. Data synthesized from multiple sources.[1][11]

Functional Activity at the Cellular Level

Beyond binding, it is essential to determine if the compound acts as an agonist, antagonist, or modulator of receptor function. This is typically assessed using functional assays that measure the physiological response of cells expressing the target receptor.

Experimental Approach: Electrophysiology

Patch-clamp electrophysiology on cells (e.g., CHO cells) stably expressing specific human nAChR subtypes is a gold-standard method.[7] This technique allows for the direct measurement of ion flow through the receptor channel upon agonist application.

Key Findings:

  • ABT-418 acts as a potent agonist at α4β2 nAChRs, eliciting ion currents similar to the endogenous ligand, acetylcholine.[10]

  • The agonist activity at other neuronal subtypes contributes to its overall pharmacological profile.

Protocol Spotlight: Radioligand Binding Assay for nAChR Affinity

  • Preparation of Membranes: Homogenize brain tissue (e.g., rodent cortex or thalamus) or membranes from cells expressing the nAChR subtype of interest in a suitable buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.

  • Assay Incubation: In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]cytisine for α4β2), and varying concentrations of the unlabeled test compound (ABT-418).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Efficacy: Assessing Cognitive Enhancement in Animal Models

While in vitro data are foundational, in vivo studies are critical to evaluate a compound's efficacy in a complex biological system, considering factors like pharmacokinetics and off-target effects. For ABT-418, a range of animal models have been employed to investigate its effects on cognition and behavior.

Cognitive Enhancement in Rodent and Primate Models

A variety of behavioral paradigms have been used to assess the pro-cognitive effects of ABT-418.

Key Findings:

  • Improved Memory and Learning: In studies using the Morris water maze in rats, chronic administration of ABT-418 has been shown to significantly improve spatial memory.[12]

  • Reduced Distractibility: In adult monkeys, ABT-418 prevented distractibility in delayed recall tasks, suggesting an enhancement of attention and working memory.[9] Notably, it also improved accuracy on non-distracted trials, an effect not observed with nicotine.[9]

  • Comparison with Existing Treatments: The effects of ABT-418 on spatial memory in an animal model of ADHD (spontaneously hypertensive rats) were comparable to methylphenidate.[12]

Animal Model Behavioral Task Observed Effect of ABT-418
Rats (Spontaneously Hypertensive)Morris Water MazeImproved spatial memory
Adult MonkeysDelayed Recall with DistractorsReduced distractibility, increased accuracy

Table 2: Summary of In Vivo Cognitive Enhancement Studies with ABT-418.[9][12]

Experimental Workflow: Morris Water Maze for Spatial Memory Assessment

G cluster_acclimation Acclimation Phase cluster_training Training Phase cluster_probe Probe Trial Acclimation Animals are handled and habituated to the testing room and the water maze. DrugAdmin Daily administration of ABT-418 or vehicle. Acclimation->DrugAdmin Training Rats are trained to find a hidden platform in the water maze over several days. Escape latency and path length are recorded. Probe The platform is removed, and the rat is allowed to swim for a set time. Time spent in the target quadrant is measured. Training->Probe DrugAdmin->Training G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Observations Binding High affinity for α4β2 nAChRs Cognition Improved memory and attention Binding->Cognition Mechanism of Action Function Agonist activity at α4β2 nAChRs Function->Cognition Selectivity Low affinity for peripheral subtypes SideEffects Reduced peripheral side effects Selectivity->SideEffects Predictive Value

Caption: Correlation between in vitro findings and in vivo outcomes for ABT-418.

Conclusion and Future Directions

The case of ABT-418 exemplifies a logical and systematic approach to drug discovery, where in vitro characterization provides a solid foundation for predicting and interpreting in vivo efficacy. The data collectively demonstrate that ABT-418 is a potent and selective nAChR agonist with significant cognitive-enhancing properties in preclinical models. While clinical development of ABT-418 itself has been limited, the insights gained from its study have been invaluable for the ongoing development of novel nAChR-targeting therapeutics for a range of neurological and psychiatric disorders. [1][3]Future research in this area will likely focus on further refining subtype selectivity and optimizing pharmacokinetic properties to achieve even greater therapeutic benefit.

References

  • Current time information in Chicago, IL, US. (n.d.). Google.
  • The in vitro hepatic metabolism of ABT-418, a cholinergic channel activator, in rats, dogs, cynomolgus monkeys, and humans. (1996). PubMed.
  • Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys. (1998). PubMed.
  • Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. (n.d.). PubMed Central.
  • A comparative study of the effects of ABT-418 and methylphenidate on spatial memory in an animal model of ADHD. (2012). PubMed.
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2023). Journal of Neuroscience.
  • Nicotinic Acetylcholine Receptors and Alzheimer's Disease Therapeutics: A Review of Current Literature. (2005). Journal of Young Investigators.
  • A Pilot Controlled Clinical Trial of ABT-418, a Cholinergic Agonist, in the Treatment of Adults With Attention Deficit Hyperactivity Disorder. (n.d.). Psychiatry Online.
  • The regulatory role of nicotinic receptors in cognitive functioning. (n.d.). VJDementia.
  • The regulatory role of nicotinic receptors in cognitive functioning. (2023). YouTube.
  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central.
  • A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. (n.d.). MDPI.
  • Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains. (1995). PubMed.
  • ABT-418. (n.d.). Wikipedia.
  • Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. (n.d.). University of Miami.
  • Nicotinic acetylcholine receptor. (n.d.). Wikipedia.
  • Nicotinic agonist. (n.d.). Wikipedia.
  • Preclinical Pharmacology of ABT‐418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease. (2025). ResearchGate.

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A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Agonists: 3-(Piperidin-3-yloxy)pyridine Hydrochloride vs. PNU-282987

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents to combat cognitive deficits associated with neuropsychiatric and neurodegenerative disorders, the α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising target.[1][2] Activation of this receptor is implicated in enhancing cognitive processes such as attention and memory.[1][2] This guide provides a comparative analysis of 3-(Piperidin-3-yloxy)pyridine hydrochloride, a representative member of a promising chemical class, and PNU-282987, a well-characterized experimental α7 nAChR agonist.

While extensive public experimental data on this compound is limited, its structural similarity to other known nAChR ligands allows for a hypothesized pharmacological profile. This guide will juxtapose this inferred profile with the robust experimental data available for PNU-282987, offering a framework for researchers to evaluate novel compounds in this chemical space.

Physicochemical Properties: A Tale of Two Scaffolds

A molecule's journey from administration to target engagement is fundamentally governed by its physicochemical properties. Here, we compare the predicted properties of this compound with the known characteristics of PNU-282987.

Property3-(Piperidin-3-yloxy)pyridine HCl (Predicted)PNU-282987 (Experimental/Predicted)Significance in Drug Discovery
Molecular Weight ~230.7 g/mol 293.78 g/mol Influences absorption, distribution, and diffusion across biological membranes.
LogP ~1.5 - 2.5~2.8A measure of lipophilicity, impacting solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) ~40 - 50 Ų55.4 ŲPredicts blood-brain barrier penetration; lower values are generally favored.
pKa ~8.5 - 9.5 (piperidine nitrogen)~8.9Determines the ionization state at physiological pH, affecting receptor interaction and solubility.

In Vitro Pharmacological Profile: Targeting the α7 nAChR

The cornerstone of a targeted therapeutic is its interaction with the intended biological target. This section compares the hypothesized in vitro profile of this compound with the established data for PNU-282987.

Binding Affinity and Potency

PNU-282987 is a potent agonist at the α7 nAChR, displacing the selective antagonist methyllycaconitine (MLA) with a Ki of 27 nM.[3] It demonstrates functional agonist activity with an EC50 of 154 nM.[3] For this compound, we can hypothesize a similar affinity for the α7 nAChR, given its piperidine and pyridine moieties, which are common features in nicotinic ligands.

Parameter3-(Piperidin-3-yloxy)pyridine HCl (Hypothesized)PNU-282987 (Experimental)
Target α7 Nicotinic Acetylcholine Receptorα7 Nicotinic Acetylcholine Receptor[3]
Binding Affinity (Ki) Nanomolar range27 nM (vs. MLA in rat brain homogenates)[3]
Functional Potency (EC50) Sub-micromolar to nanomolar range154 nM[3]
Selectivity

A critical aspect of drug development is selectivity for the intended target to minimize off-target effects. PNU-282987 exhibits a degree of selectivity for the α7 nAChR, although it also shows antagonist activity at the 5-HT3 receptor with an IC50 of 4541 nM.[3] The selectivity profile of this compound would need to be experimentally determined against a panel of other nAChR subtypes and other relevant receptors.

In Vivo Efficacy: From Bench to Behavior

The ultimate test of a cognitive enhancer lies in its ability to improve learning and memory in preclinical models. PNU-282987 has been shown to ameliorate cognitive deficits in various animal models. For instance, it improves synaptic and cognitive functions in a mouse model of Alzheimer's disease.[4][5] It has also been demonstrated to improve cognitive dysfunction in a mouse model of chronic intermittent hypoxia.[6]

Given its hypothesized activity as an α7 nAChR agonist, it is plausible that this compound would also exhibit pro-cognitive effects in relevant animal models.

Signaling Pathway and Experimental Workflow

The activation of α7 nAChRs by an agonist like PNU-282987 initiates a cascade of intracellular events that are believed to underlie its pro-cognitive and neuroprotective effects.

G cluster_0 cluster_1 cluster_2 Agonist α7 nAChR Agonist (e.g., PNU-282987) Receptor α7 Nicotinic Acetylcholine Receptor Agonist->Receptor Binds to Ca_influx Ca²⁺ Influx Receptor->Ca_influx Opens channel CaMKII CaMKII Activation Ca_influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB BDNF BDNF Expression CREB->BDNF Synaptic_Plasticity Synaptic Plasticity & Cognitive Enhancement BDNF->Synaptic_Plasticity

Caption: Agonist activation of α7 nAChR signaling pathway.

Experimental Protocols

To empirically determine the pharmacological profile of a novel compound like this compound and compare it to a known agent such as PNU-282987, a series of standardized in vitro and in vivo assays are essential.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound for the α7 nAChR.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from rat brain tissue or cells expressing the human α7 nAChR.

  • Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a selective α7 nAChR radioligand, such as [³H]-Methyllycaconitine ([³H]-MLA).

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Novel Object Recognition (NOR) Test

Objective: To assess the effect of the test compound on short-term recognition memory in rodents.

Methodology:

  • Habituation: Individually house mice in the testing arena for a set period to acclimate.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore freely for a defined time.

  • Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour).

  • Testing Phase: Replace one of the familiar objects with a novel object and return the mouse to the arena.

  • Data Collection: Record the time spent exploring the novel and familiar objects.

  • Data Analysis: Calculate the discrimination index (DI) as (Time with Novel - Time with Familiar) / (Total Exploration Time). A higher DI indicates better recognition memory.

G cluster_0 Day 1: Habituation cluster_1 Day 2: Training cluster_2 Day 2: Testing Habituation Animal explores empty arena Training Animal explores arena with two identical objects Testing One object is replaced with a novel one Training->Testing After inter-trial interval Measurement Measure exploration time of each object Testing->Measurement

Caption: Experimental workflow for the Novel Object Recognition test.

Conclusion

While this compound remains a compound with a hypothetical pharmacological profile, its structural characteristics suggest it is a promising candidate for investigation as an α7 nAChR agonist. The well-documented experimental data for PNU-282987 provides a valuable benchmark for comparison. The experimental protocols outlined in this guide offer a clear path forward for the empirical characterization of novel compounds in this class. Through rigorous in vitro and in vivo testing, the therapeutic potential of molecules like this compound for the treatment of cognitive disorders can be fully elucidated.

References

  • Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway. PubMed Central. [Link]

  • Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers. PubMed. [Link]

  • Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. PubMed Central. [Link]

  • Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway. PubMed. [Link]

  • In Vitro Pharmacological Characterization of a Novel Selective alpha7 Neuronal Nicotinic Acetylcholine Receptor Agonist ABT-107. PubMed. [Link]

  • The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21). PubMed. [Link]

  • α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia. Dove Medical Press. [Link]

  • ABT-107 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Single- and multiple-dose pharmacokinetics, safety, and tolerability of the selective alpha7 neuronal nicotinic receptor agonist, ABT-107, in healthy human volunteers. PubMed. [Link]

  • Effects of the novel α7 nicotinic acetylcholine receptor agonist ABT-107 on sensory gating in DBA/2 mice: pharmacodynamic characterization. PubMed. [Link]

  • A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation. PubMed Central. [Link]

  • Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease. Frontiers. [Link]

  • A Nicotinic Acetylcholine Receptor Agonist Prevents Loss of Retinal Ganglion Cells in a Glaucoma Model. IOVS. [Link]

  • Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice. ScienceDirect. [Link]

  • α7-nicotinic acetylcholine receptor agonists for cognitive enhancement in schizophrenia. PubMed. [Link]

  • Alpha-7 agonist improves cognition in nonsmokers--but not smokers--with schizophrenia. MDLinx. [Link]

  • The Selective α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide Hydrochloride] Enhances GABAergic Synaptic Activity in Brain Slices and Restores Auditory Gating Deficits in Anesthetized Rats. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Piperidin-3-yloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Piperidin-3-yloxy)pyridine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is synthesized from the established knowledge of pyridine derivatives, piperidine compounds, and overarching regulatory standards for hazardous chemical waste. This approach ensures a conservative and safety-first methodology.

The causality behind these procedures is rooted in the inherent hazards of the compound's constituent moieties. The pyridine ring suggests potential for toxicity if ingested, inhaled, or absorbed through the skin, as well as possible irritation to skin and eyes.[1][2] The piperidine group, while a saturated heterocycle, can also be associated with biological activity and requires careful handling. Therefore, this compound must be treated as hazardous chemical waste.

Part 1: Hazard Assessment and Waste Classification

Before any disposal activities commence, a thorough hazard assessment is paramount. This initial step dictates the entire disposal workflow.

1.1. Hazard Identification:

Based on analogous structures like pyridine and its derivatives, this compound should be presumed to exhibit the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin and Eye Irritation: Potential to cause significant irritation upon contact.[3][4]

  • Environmental Hazard: As with many synthetic organic compounds, its impact on aquatic life and the broader environment is a concern, necessitating containment.[4]

1.2. Waste Determination:

Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[5] Given the toxicological profile of related pyridine compounds, it is prudent to classify all waste containing this compound as hazardous waste .[2][5] This determination is the critical first step in ensuring regulatory compliance and safety.[6]

ParameterGuideline & RationaleSource Analogs
Waste Classification Hazardous Waste. This conservative classification is due to the toxicological profile of the pyridine moiety.Pyridine, Pyridine Hydrochloride[1][7]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant. Pyridine derivatives are known for these health effects.Pyridine, Piperidine Derivatives[3][4][8]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat are mandatory.Pyridine SDS[9]
Container Type High-density polyethylene (HDPE) or other chemically compatible, sealable containers.General Laboratory Waste Guidelines[1][10]
Part 2: Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for segregating, collecting, and storing waste generated from the use of this compound.

2.1. Waste Segregation at the Source:

Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.[5][10]

  • Solid Waste:

    • Collect all solid waste, including residual amounts of the compound, contaminated weigh boats, spatulas, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[1]

    • This container must be made of a compatible material, such as HDPE, and have a secure, sealable lid.[1]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, leak-proof hazardous waste container.[9]

    • Crucially, do not mix this waste stream with incompatible materials, such as strong oxidizing agents or strong acids , which could react with the pyridine or piperidine components.[9]

  • Contaminated Personal Protective Equipment (PPE):

    • Dispose of all contaminated items, such as gloves and disposable lab coats, in a designated hazardous waste bag or container.[1]

2.2. Container Management and Labeling:

Properly managed and labeled containers are a cornerstone of laboratory safety and regulatory compliance.

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the major constituents and their approximate concentrations.[10] The date of waste generation should also be included.

  • Container Condition: Ensure containers are in good condition, free from leaks or residues on the outside. Keep containers closed at all times except when adding waste.[10][11]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be away from general laboratory traffic and incompatible chemicals.

2.3. Disposal of Empty Containers:

Even "empty" containers can retain hazardous residues.

  • Thoroughly empty the container of all contents.[10]

  • The first rinse of a container that held a highly toxic chemical should be collected as hazardous waste. For a compound like this, it is best practice to collect the first one to three rinses with a suitable solvent (e.g., methanol or ethanol) and dispose of them as liquid hazardous waste.[10]

  • After thorough rinsing and air-drying, the container can be disposed of according to institutional policies, which may allow for disposal as non-hazardous waste.

Part 3: Spill Management and Emergency Procedures

Accidents can happen, and a clear, rehearsed response plan is essential.

3.1. Spill Response:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated to disperse any potential vapors.

  • Don PPE: Before attempting to clean the spill, don appropriate PPE, including a lab coat, safety goggles, and double-layered chemical-resistant gloves.[1]

  • Contain and Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][9]

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

3.2. Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[8]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Part 4: Final Disposal and Regulatory Compliance

The final step in the disposal process is the transfer of waste to a licensed disposal facility.

  • Institutional EHS: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Waste Manifest: A hazardous waste manifest will be required for off-site transportation, treatment, storage, and disposal. This is a control and tracking document.[6][11]

  • Recommended Disposal Method: The preferred method for organic compounds of this nature is high-temperature incineration in a permitted hazardous waste incinerator.[2][12] This ensures the complete destruction of the compound.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the procedural logic, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Segregation & Collection cluster_storage Phase 3: Storage & Final Disposal start Start: Waste Generation hazard_assessment Hazard Assessment: Treat as Hazardous Waste start->hazard_assessment select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) hazard_assessment->select_ppe waste_type Identify Waste Type select_ppe->waste_type solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (e.g., gloves) waste_type->ppe_waste PPE collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_ppe Collect in Labeled PPE Waste Bag ppe_waste->collect_ppe storage Store Sealed Containers in Designated Waste Area collect_solid->storage collect_liquid->storage collect_ppe->storage spill Spill Occurs? storage->spill spill_response Execute Spill Response Protocol spill->spill_response Yes contact_ehs Contact EHS for Pickup spill->contact_ehs No spill_response->storage disposal Disposal via Licensed Hazardous Waste Vendor (Incineration Recommended) contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. United States Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. United States Environmental Protection Agency. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Hazardous Waste Management in the Laboratory. LabManager. [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Proper Handling of Hazardous Waste Guide. United States Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Piperidin-3-yloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities like 3-(Piperidin-3-yloxy)pyridine hydrochloride is foundational to therapeutic innovation. This compound, with its piperidine and pyridine moieties, belongs to a class of heterocyclic amines that are invaluable in medicinal chemistry. However, this structural complexity also necessitates a rigorous and proactive approach to safety. The toxicological profile of a novel compound is often not fully elucidated. Therefore, our safety protocols must be built upon a conservative assessment of related chemical structures and an unwavering commitment to the hierarchy of risk controls.

This guide provides essential, immediate safety and logistical information for handling this compound. It is designed to move beyond a simple checklist, offering a causal framework for why specific protective measures are critical. By understanding the principles behind these protocols, you can cultivate a laboratory environment where safety is not just a requirement, but an intrinsic part of scientific excellence.

Hazard Assessment: An Informed Approach Based on Structural Analogs

  • Pyridine Hydrochloride (Parent Salt): The hydrochloride salt of pyridine is classified as harmful if swallowed and causes significant skin and eye irritation.[1][2][3] It is crucial to handle it in a well-ventilated area to avoid inhalation of dust particles.[4]

  • Piperidine (Core Moiety): The piperidine ring is present in many alkaloids known to exhibit toxicity.[5] Piperidine itself is a corrosive alkaline compound that can be absorbed through the skin and has moderate acute oral toxicity.[6][7] Its derivatives are known to interact with biological systems, such as nicotinic acetylcholine receptors, which can lead to neurotoxicity.[8]

  • 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride (Related Compound): A closely related analog carries the GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

The Hierarchy of Controls: A Foundational Safety Framework

Personal Protective Equipment (PPE) is the final, not the first, line of defense.[9] Its effectiveness is maximized only when integrated into a broader safety system known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the hazard necessary? Engineering Engineering Controls Substitution->Engineering Can a less hazardous chemical be used? Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination & Substitution: In a research context, eliminating or substituting the target molecule is generally not feasible.

  • Engineering Controls: This is the most critical physical barrier. All handling of this compound solid and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][10][11] The laboratory must also be equipped with an eyewash station and a safety shower.[12][13]

  • Administrative Controls: These are the procedures that govern our work. This includes developing Standard Operating Procedures (SOPs), providing thorough training on handling hazardous chemicals, and clearly labeling all containers and work areas.[14][15]

Core PPE Recommendations: Your Final Barrier

The following PPE is mandatory when handling this compound. This selection is based on the compound's assessed hazards of skin, eye, and respiratory irritation, and potential acute toxicity.

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Powder Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab Coat, Full-Length Pants, Closed-Toe ShoesHandled within a certified chemical fume hood.
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab Coat, Full-Length Pants, Closed-Toe ShoesHandled within a certified chemical fume hood.
Running Reactions / Transfers Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab Coat, Full-Length Pants, Closed-Toe ShoesHandled within a certified chemical fume hood.
Cleaning Spills Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical Resistant Outer Gloves over Nitrile Inner GlovesChemical-Resistant Apron over Lab CoatHandled within a certified chemical fume hood. For large spills outside a hood, a NIOSH-approved respirator with appropriate cartridges is required.
Eye and Face Protection

Given the high risk of serious eye irritation[3], standard safety glasses are insufficient.

  • Chemical Splash Goggles: Must be worn at all times. They provide a full seal around the eyes, protecting against dust particles and splashes from all angles.

  • Face Shield: A face shield must be worn over goggles whenever there is a significant risk of splashing, such as when transferring solutions or handling larger quantities (>1 L).[16]

Skin and Body Protection

Contact with skin must be avoided to prevent irritation and potential absorption.[2][6]

  • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.

  • Gloves: Double-gloving with powder-free nitrile gloves is the recommended minimum. Nitrile provides good resistance to a range of chemicals. Always inspect gloves for tears or pinholes before use.[2] For prolonged operations, consult a glove compatibility chart. Contaminated gloves must be removed and disposed of properly.

  • Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[12][14] Shorts, skirts, and open-toed shoes are never permitted in the laboratory.[14]

Respiratory Protection

The primary method of respiratory protection is the use of engineering controls.[4]

  • Chemical Fume Hood: All procedures that may generate dust or aerosols of this compound must be conducted in a properly functioning fume hood.

  • Respirators: In the rare event of an engineering control failure or a large spill, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter may be necessary. All personnel requiring respirator use must be part of a formal respiratory protection program.

Operational and Disposal Plans

Step-by-Step Protocol: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Change into appropriate lab attire: Long pants and closed-toe shoes. Tie back long hair.[14]

  • First pair of gloves: Don the inner pair of nitrile gloves.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield if required.

  • Second pair of gloves: Don the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Decontaminate (if necessary): Before leaving the immediate work area, decontaminate the outer gloves.

  • Remove Outer Gloves: Peel off the outer pair of gloves, turning them inside out, without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield and Goggles: Handle by the strap or sides and place in a designated area for cleaning.

  • Remove Lab Coat: Unbutton and peel off the lab coat by turning it inside out, touching only the inside. Hang it in its designated storage area or place it in a laundry container if contaminated.

  • Remove Inner Gloves: Peel off the final pair of gloves, again turning them inside out.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[14]

Decontamination and Waste Disposal
  • Work Surfaces: All work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) after work is completed.

  • Spills: Small spills inside a fume hood should be absorbed with a chemical spill kit absorbent.[11] The contaminated material must be placed in a sealed, labeled hazardous waste container.

  • Chemical Waste: All waste containing this compound, including unused material and contaminated consumables (gloves, pipette tips, absorbent pads), must be disposed of as hazardous chemical waste.[1][11] Do not pour any amount down the drain.[10][11] Follow all local, state, and federal regulations and use a licensed professional waste disposal service.[1][4]

Conclusion

Handling this compound requires a disciplined and informed approach to safety. By understanding the potential hazards derived from its constituent parts and rigorously applying the hierarchy of controls, we can mitigate risks effectively. The personal protective equipment protocols outlined in this guide represent the essential final barrier in a comprehensive safety system. Adherence to these procedures is not merely a matter of compliance; it is a professional obligation to protect ourselves, our colleagues, and the integrity of our scientific work.

References

  • Understanding the Properties and Handling of Pyridine Hydrochloride (CAS 628-13-7). Google Search Result.
  • Lab Safety Rules in Pharmaceuticals : All you need to know. Microbioz India.
  • Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide. Benchchem.
  • SOP for Labor
  • Toxicity effects of piperidine alkaloids.
  • Good Laboratory Practices for the Pharmaceutical Industry. Lab Pro Inc.
  • Pharmaceutical Manufacturing Safety Consider
  • Pyridine hydrochloride - Safety D
  • 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride. Sigma-Aldrich.
  • Piperidine: Human health tier II assessment Preface. Google Search Result.
  • piperidine. JoDrugs.
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  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
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  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.